Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt
Description
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Properties
CAS No. |
59274-67-8 |
|---|---|
Molecular Formula |
C₃₀H₄₆Na₂O₁₀ |
Molecular Weight |
612.66 |
Synonyms |
(3α,5β,12α)-23-Carboxy-12-hydroxy-24-norcholan-3-yl-β-D-glucopyranosiduronic Acid Disodium Salt; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt
Topic: Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
Deoxycholic Acid 3-O-β-D-Glucuronide (DCA-3G) is a critical Phase II metabolite of deoxycholic acid (DCA), functioning as a specific agonist for the Farnesoid X Receptor (FXR) and a biomarker for cholestatic liver conditions. While biological glucuronidation is enzymatic (UGT-mediated), the production of analytical standards and pharmacological quantities requires a robust chemical synthesis strategy.
This guide details a scalable, high-purity synthetic route for the Disodium Salt of DCA-3G. Unlike classical methods that often yield intractable mixtures of anomers or regioisomers, this protocol prioritizes regiocontrol (exploiting the steric difference between C-3 and C-12 hydroxyls) and stereoselectivity (β-anomer formation) using a modified Schmidt trichloroacetimidate glycosylation strategy, superior to the traditional heavy-metal-dependent Koenigs-Knorr methods.
Retrosynthetic Analysis & Strategy
The synthesis is designed to assemble the steroid-carbohydrate conjugate while managing two critical challenges:
-
Regioselectivity: DCA possesses two secondary hydroxyl groups: C-3 (
, equatorial) and C-12 ( , axial). The C-3 hydroxyl is significantly more nucleophilic due to lower steric hindrance, allowing for direct glycosylation without protecting the C-12 position if conditions are controlled. -
Stereoselectivity: The target linkage is
-glycosidic . Using a glucuronyl donor with a participating group at C-2 (e.g., acetate) ensures -selectivity via neighboring group participation (anchimeric assistance).
Visualization: Retrosynthetic Pathway
Figure 1: Retrosynthetic disconnection showing the convergence of the activated glucuronyl donor and the bile acid acceptor.
Experimental Protocol
Phase 1: Preparation of the Acceptor (DCA Methyl Ester)
Objective: Protect the C-24 carboxylic acid to prevent self-coupling and improve solubility in organic solvents.
-
Reagents: Deoxycholic Acid (DCA), Methanol (MeOH), Acetyl Chloride (AcCl) or p-Toluenesulfonic acid (pTsOH).
-
Mechanism: Fischer Esterification.
Protocol:
-
Dissolve DCA (10.0 g, 25.5 mmol) in anhydrous MeOH (100 mL).
-
Cool to 0°C. Add Acetyl Chloride (1.0 mL) dropwise (generates anhydrous HCl in situ).
-
Stir at room temperature (RT) for 12 hours. Monitor by TLC (System: CHCl3/MeOH 9:1; stain with phosphomolybdic acid).
-
Workup: Concentrate under reduced pressure. Dissolve residue in EtOAc, wash with saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.
-
Yield: Expect >95% quantitative yield of Methyl Deoxycholate .
-
Note: The C-12 hydroxyl remains free. Its axial orientation hinders reaction, making C-3 (equatorial) the primary nucleophile.
-
Phase 2: Glycosylation (Schmidt Method)
Objective: Stereoselective formation of the
-
Donor: Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranuronate.
-
Acceptor: Methyl Deoxycholate (from Phase 1).
-
Promoter: BF3[1]·OEt2 or TMSOTf.
Protocol:
-
Drying: Azeotropically dry the Acceptor (1.0 eq) and Donor (1.5 eq) with toluene 3x. Dissolve in anhydrous CH2Cl2 (0.1 M concentration) under Argon.
-
Add 4Å Molecular Sieves (powdered, activated) and stir for 30 min at RT to ensure absolute dryness.
-
Cool to -20°C . (Low temperature is crucial to minimize C-12 side-reaction and orthoester formation).
-
Add BF3·OEt2 (0.2 eq) dropwise.
-
Stir at -20°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
-
Quench: Add Et3N (excess) to neutralize the acid. Filter through Celite to remove sieves.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The
-anomer typically elutes after the -anomer (if any forms) and unreacted acceptor. -
Target Intermediate: Methyl (3α, 5β, 12α)-3-[(2,3,4-tri-O-acetyl-6-methyl-β-D-glucopyranuronosyl)oxy]-12-hydroxycholan-24-oate.
Phase 3: Global Deprotection & Salt Formation
Objective: Hydrolysis of acetate groups (sugar) and methyl esters (sugar C-6 and steroid C-24) followed by disodium salt formation.
Protocol:
-
Dissolve the protected intermediate in MeOH/THF (1:1).
-
Add aqueous NaOH (2.5 M, 6.0 eq) .
-
Stir at RT for 4–6 hours. (Monitor by LC-MS for disappearance of methyl esters and acetyl groups).
-
Purification (Critical for Salt Form):
-
Evaporate organic solvents.[2]
-
Dilute aqueous phase with water.
-
Load onto a Diaion HP-20 (or C18 reverse phase) column.
-
Wash with H2O (to remove excess NaOH and salts).
-
Elute product with MeOH/H2O gradient (typically 50–80% MeOH).
-
-
Conversion to Disodium Salt:
-
Pool pure fractions.
-
Adjust pH to 8.0–8.5 with dilute NaOH if necessary (ensure stoichiometry of 2 Na+).
-
Concentrate and Lyophilize .
-
Final Product: White amorphous powder. Formula: C30H46Na2O10 MW: 612.66 g/mol
Analytical Characterization (Quality Control)
To validate the synthesis, the following data points must be met:
| Parameter | Expected Result | Method |
| Appearance | White to off-white solid | Visual |
| MS (ESI-) | m/z 567.3 [M-2Na+H]⁻ (Mono-anion of free acid) | LC-MS |
| 1H NMR | Anomeric proton (H-1') doublet at δ ~4.4–4.5 ppm . Coupling constant J ~7–8 Hz (confirms β-configuration). | 500 MHz NMR (D2O or MeOD) |
| 13C NMR | Anomeric carbon (C-1') at δ ~104 ppm . | 125 MHz NMR |
| Purity | >98% (AUC) | HPLC (C18, ACN/Water + NH4OAc) |
| Sodium Content | 7.0% – 8.0% (Theoretical: 7.5%) | Ion Chromatography or ICP-MS |
Workflow Visualization
Figure 2: Step-by-step reaction workflow from starting material to final disodium salt.
Troubleshooting & Optimization
-
Issue: Low Regioselectivity (C-12 Glycosylation).
-
Cause: Reaction temperature too high or excess promoter.
-
Solution: Strictly maintain -20°C. If problem persists, protect C-3 (Acetylation), then C-12 (Benzoylation), deprotect C-3, then glycosylate. However, direct glycosylation is usually sufficient due to the steric bulk of the C-12 axial methyl/hydroxyl environment.
-
-
Issue: Orthoester Formation.
-
Cause: Common side reaction with C-2 participating groups (acetates) when using weak promoters or non-polar solvents.
-
Solution: Ensure the use of BF3·OEt2 (Lewis acid) rather than weaker promoters. Orthoesters can sometimes be rearranged to the glycoside by warming with Lewis acid, but prevention is better.
-
-
Issue: Salt Hygroscopicity.
-
Solution: The disodium salt is highly hygroscopic. Store under Argon at -20°C. For handling, equilibrate to room temperature in a desiccator before opening.
-
References
-
Mostarda, S., Passeri, D., Carotti, A., et al. (2018). Synthesis, physicochemical properties, and biological activity of bile acids 3-glucuronides: Novel insights into bile acid signalling and detoxification.[3] European Journal of Medicinal Chemistry, 144, 349-358.[3] Link
-
Fröhling, W., & Stiehl, A. (1976). Bile acid glucuronides, III.[4] Chemical synthesis and characterization of glucuronic acid coupled mono-, di- and trihydroxy bile acids. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 357(2), 219–224.[5] Link
-
MedChemExpress. (n.d.). Deoxycholic Acid 3-O-β-D-Glucuronide disodium salt Product Information. Link
-
Perreault, M., et al. (2022). An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Current Organic Synthesis, 19. Link
Sources
- 1. 1,2-trans and regioselective glycosylation of multihydroxy sugars via a simple yet synergistic combination of BF3·Et2O in THF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bile acid glucuronides, III[1, 2]. Chemical synthesis and characterization of glucuronic acid coupled mono-, di- and trihydroxy bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt: Structural Architecture & Bioanalytical Guide
[1][2]
Chemical Identity & Structural Architecture[1][2]
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt (DCA-3G-Na2) is a high-polarity Phase II metabolite of deoxycholic acid.[1][2] Unlike its parent bile acid, which is lipophilic and cytotoxic at high concentrations, DCA-3G represents a detoxification product destined for renal or biliary excretion.[1]
The "Disodium" designation is critical for researchers: it indicates that both the carboxylic acid on the cholane side chain (C-24) and the carboxylic acid on the glucuronide moiety (C-6') are ionized, neutralizing the molecule with two Na⁺ counter-ions.[2] This salt form significantly enhances aqueous solubility, making it the preferred reagent for in vitro transporter assays and analytical standards.
Core Chemical Data[1][2][3]
| Parameter | Technical Specification |
| IUPAC Name | Disodium (3α,5β,12α)-12-hydroxy-24-oxocholan-3-yl-β-D-glucopyranosiduronate |
| CAS Number | 59274-67-8 (Disodium Salt); 72504-58-6 (Parent Acid) |
| Molecular Formula | C₃₀H₄₆Na₂O₁₀ |
| Molecular Weight | 612.66 g/mol (Salt); 568.70 g/mol (Free Acid) |
| Solubility | >50 mg/mL in Water; Soluble in Methanol; Insoluble in non-polar organics (Hexane, Et₂O) |
| pKa Values | ~3.2 (Glucuronic acid -COOH); ~4.8 (Side chain -COOH) |
Structural Visualization (Graphviz)[1][2]
The following diagram illustrates the connectivity of the steroid core to the glucuronide moiety and the localization of the sodium counter-ions.
Caption: Structural connectivity of DCA-3G-Na2 showing the O-glycosidic linkage at C-3 and the two ionization sites (C-24, C-6') stabilized by sodium.
Spectroscopic Characterization (The Fingerprint)[2]
For researchers synthesizing or validating DCA-3G, the following spectroscopic markers are non-negotiable for confirming identity.
Nuclear Magnetic Resonance (NMR)
The stereochemistry of the linkage is defined by the coupling constant of the anomeric proton.
-
¹H NMR (400 MHz, D₂O):
-
δ 4.45 ppm (d, J = 7.8 Hz, 1H): The Anomeric Proton (H-1') .[1][2] The doublet multiplicity with a large coupling constant (J > 7 Hz) confirms the β-configuration .[2] An α-linkage would show a smaller coupling (~3-4 Hz).[1][2]
-
δ 3.65 ppm (m, 1H): H-3 proton of the steroid core.[1][2] (Shifted downfield from ~3.5 ppm in unconjugated DCA due to glycosylation).[2]
-
δ 3.98 ppm (s, 1H): H-12 proton (characteristic of DCA core).[1][2]
-
δ 0.68 ppm (s, 3H): C-18 Methyl (Angular methyl group).[1][2]
-
Mass Spectrometry (LC-MS/MS)
In negative electrospray ionization (ESI-), DCA-3G loses the sodium ions and is detected as the deprotonated species.[1][2]
Biosynthesis & Metabolic Pathway[2]
Understanding the biological context is essential for drug-drug interaction (DDI) studies.[1][2] DCA-3G is not just a waste product; it is a marker of cholestatic stress and transporter flux.[1]
The "Relief Valve" Mechanism
Under normal physiology, bile acids are excreted into bile via BSEP and MRP2 . However, DCA-3G is highly hydrophilic.[1] In cholestasis (bile duct blockage), the liver upregulates basolateral transporters to pump DCA-3G back into the blood for renal elimination, serving as a "relief valve" to prevent hepatotoxicity.
Pathway Diagram
Caption: Metabolic trafficking of DCA.[1][2] Note the critical role of MRP3 (ABCC3) in effluxing DCA-3G back to blood during cholestasis.[2]
Experimental Protocols
LC-MS/MS Quantification Protocol
Objective: Quantify DCA-3G in plasma or cell lysate. Matrix: Human Plasma / Hepatocyte Lysate.
-
Sample Preparation (Protein Precipitation):
-
Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., DCA-d4).[1][2]
-
Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.
-
Transfer supernatant to a glass vial.[1] Note: Do not evaporate to dryness if possible, as glucuronides can be thermally unstable. Dilute with water to match initial mobile phase.
-
Chromatography (HPLC):
-
Mass Spectrometry Settings:
Enzymatic Hydrolysis Validation
To confirm the presence of a glucuronide conjugate in an unknown sample:
References
-
Trottier, J., et al. (2006).[2] "Enzymatic production of bile acid glucuronides used as analytical standards for liquid chromatography-mass spectrometry analyses."[1] Molecular Pharmaceutics.
-
Zelcer, N., et al. (2003).[2][6] "Characterization of drug transport by the human multidrug resistance protein 3 (ABCC3)." Journal of Biological Chemistry.
-
PubChem Database. "Deoxycholic acid 3-glucuronide."[1][7] CID 44263368.[1][7]
-
MedChemExpress. "Deoxycholic Acid 3-O-β-D-Glucuronide disodium salt Datasheet."
-
Yang, H., et al. (2019).[2] "The UDP-Glycosyltransferase (UGT) Superfamily: New Members, New Functions, and Novel Paradigms." Physiological Reviews.
Sources
- 1. Chenodeoxycholic acid 3-glucuronide | C30H48O10 | CID 20849182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]
- 7. Deoxycholic acid 3-glucuronide | C30H48O10 | CID 44263368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Properties & Analytical Profiling of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt
[1]
Executive Summary
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt (DCA-3G-Na2) represents a critical Phase II metabolite in bile acid homeostasis.[1] Unlike its parent compound, deoxycholic acid (DCA)—a secondary bile acid known for its cytotoxicity and hydrophobicity—this bis-anionic conjugate exhibits enhanced aqueous solubility and a distinct pharmacological profile.[1]
Recent characterization identifies DCA-3G not merely as a detoxification end-product but as a functional ligand with Farnesoid X Receptor (FXR) agonist activity , challenging the traditional view of glucuronidation as a passive elimination pathway.[1] This guide details the physicochemical architecture, stability profiles, and validated LC-MS/MS methodologies required for its rigorous analysis in drug development and metabolic research.
Part 1: Chemical Identity & Structural Analysis[1]
The disodium salt form serves to maximize solubility for biological assays and formulation. The structure features a steroid nucleus with a glycosidic ether linkage at C3, conferring stability against acyl migration common in C24-glucuronides.
Table 1: Core Chemical Specifications
| Property | Specification |
| Chemical Name | Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt |
| CAS Number | 59274-67-8 (Salt specific); 72504-58-6 (Free Acid) |
| Molecular Formula | C₃₀H₄₆Na₂O₁₀ |
| Molecular Weight | 612.66 g/mol |
| Exact Mass (Anion) | 567.3175 Da (Calculated for [M-2Na+H]⁻) |
| Appearance | White to off-white crystalline solid |
| Stereochemistry | 3α, 12α-dihydroxy-5β-cholan-24-oic acid 3-glucuronide |
| Conjugation Type | Ether Glucuronide (Stable) |
Structural Visualization
The following diagram illustrates the metabolic conversion and structural connectivity.
Caption: Metabolic trajectory of DCA to DCA-3G, highlighting the shift from lipophilicity to hydrophilicity mediated by UGT enzymes.[1]
Part 2: Physicochemical Profile
Solubility & Solvation
The disodium salt modification fundamentally alters the solubility profile compared to the free acid or parent DCA.
-
Aqueous Solubility: High (>50 mg/mL).[1] The presence of two ionic centers (carboxylate at C24 and glucuronate carboxylate) ensures rapid dissolution in water and PBS.[1]
-
Organic Solvents:
-
Partition Coefficient (LogP): The glucuronide moiety lowers the LogP significantly (approx. 1.5–2.[1]0) compared to parent DCA (LogP ~5.0), preventing passive diffusion across membranes and necessitating active transport (OATPs/MRPs).[1]
Stability Characteristics
-
Hydrolytic Stability: Unlike acyl-glucuronides (conjugated at C24), which are reactive and prone to rearrangement, DCA-3G is an ether-glucuronide.[1] The C3-O-glycosidic bond is chemically stable at physiological pH (7.[1]4) and resistant to spontaneous hydrolysis.[1]
-
Enzymatic Sensitivity: Highly sensitive to β-glucuronidase (bacterial or mammalian).[1] Samples must be processed with enzyme inhibitors (e.g., saccharolactone) if metabolic stability is not the endpoint.[1]
-
Thermal Stability: Stable in solid state at -20°C for >2 years. Aqueous solutions should be prepared fresh or aliquoted and frozen (-80°C) to prevent bacterial degradation.[1]
Part 3: Analytical Methodologies (LC-MS/MS)
Quantification of DCA-3G requires specific handling to distinguish it from structural isomers (e.g., chenodeoxycholic acid glucuronides) and prevent in-source fragmentation.[1]
Experimental Protocol: Plasma Extraction & Analysis
Objective: Isolate and quantify DCA-3G from plasma without inducing hydrolysis.
Step 1: Sample Preparation (Protein Precipitation)[1]
-
Aliquot: Transfer 50 µL of plasma to a 1.5 mL Eppendorf tube.
-
Internal Standard: Add 10 µL of deuterated standard (DCA-d4-glucuronide or DCA-d4).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile:Methanol (1:1) . Rationale: Methanol ensures solubility of the polar glucuronide, while Acetonitrile precipitates proteins effectively.
-
Vortex/Centrifuge: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.
-
Reconstitution: Evaporate supernatant under N₂ stream (40°C). Reconstitute in 100 µL Mobile Phase A/B (50:50).
Step 2: LC-MS/MS Parameters[1][2]
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).[1]
-
Mobile Phase A: Water + 2 mM Ammonium Acetate (pH adjusted to ~4.5 with Formic Acid).[1] Note: Acidic pH suppresses ionization of silanols but ensures the glucuronide remains partially ionized for negative mode.
-
Mobile Phase B: Acetonitrile/Methanol (90:10).[1]
-
Ionization: ESI Negative Mode (ESI-).[1]
Table 2: Mass Spectrometry Transitions (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| DCA-3G | 567.3 [M-H]⁻ | 391.3 | 35 | Neutral loss of Glucuronic Acid (176 Da) |
| DCA-3G | 567.3 [M-H]⁻ | 113.0 | 50 | Glucuronide fragment (specific) |
| DCA-d4 (IS) | 395.3 [M-H]⁻ | 395.3 | 10 | Pseudo-MRM (if using parent IS) |
Analytical Workflow Diagram
Caption: Step-by-step workflow for the targeted quantification of DCA-3G using LC-MS/MS.
Part 4: Biological & Pharmacological Context[1][7][8][9]
Detoxification vs. Signaling
Historically, 3-glucuronidation was viewed solely as a detoxification mechanism to facilitate urinary excretion of toxic secondary bile acids. However, recent evidence suggests DCA-3G retains biological activity:[1]
-
FXR Agonism: DCA-3G activates the Farnesoid X Receptor (FXR), albeit with lower potency than CDCA.[1] This suggests a feedback loop where the metabolite continues to regulate bile acid synthesis (via SHP pathway) even during elimination [1].[1]
-
Reduced Toxicity: The addition of the glucuronic acid moiety masks the cytotoxic C3-hydroxyl group, significantly reducing membrane disruption potential compared to free DCA.
Transport Mechanisms
Due to its anionic charge at physiological pH, DCA-3G cannot passively diffuse across cell membranes.
-
Efflux: Mediated by MRP2 (Multidrug Resistance-associated Protein 2) into bile and MRP3 into systemic circulation for renal clearance.[1]
-
Uptake: Substrate for OATP1B1 and OATP1B3 in hepatocytes, allowing for enterohepatic recycling [2].
Part 5: Handling & Storage Best Practices
To maintain the integrity of the disodium salt:
-
Hygroscopicity: The disodium salt is hygroscopic. Store in a desiccator at -20°C .
-
Solubilization:
-
pH Sensitivity: Avoid exposure to strong acids (pH < 2) which may protonate the carboxylates and precipitate the free acid, or catalyze glycosidic bond hydrolysis over time.
References
-
Mostarda, S., Passeri, D., Carotti, A., et al. (2018).[1][3][4][5] Synthesis, physicochemical properties, and biological activity of bile acids 3-glucuronides: Novel insights into bile acid signalling and detoxification.[4][5] European Journal of Medicinal Chemistry, 144, 349-358.[3][5] Link
-
Trottier, J., et al. (2006).[1] Enzymatic production of bile acid glucuronides used as analytical standards for liquid chromatography-mass spectrometry analyses. Molecular Pharmaceutics, 3(3), 293-302.[1] Link[1]
-
MedChemExpress. (2024).[1] Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt Product Datasheet. Link
-
Cayman Chemical. (2023).[1] Bile Acid Glucuronides Technical Information. Link
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt mechanism of action
This guide provides an in-depth technical analysis of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt (DCA-3G), focusing on its pharmacological mechanisms, transport kinetics, and experimental utility.[1]
Mechanism of Action, Transport Kinetics, and Experimental Protocols [1]
Executive Summary
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt (DCA-3G) is a Phase II metabolic conjugate of the secondary bile acid deoxycholic acid (DCA).[1] Historically viewed merely as a detoxification end-product, recent evidence identifies it as a bioactive signaling molecule.[1] It functions as a Farnesoid X Receptor (FXR) agonist while simultaneously serving as a high-affinity substrate for multidrug resistance-associated proteins (MRPs).[1]
This dual mechanism—detoxification via conjugation and regulation via FXR signaling —positions DCA-3G as a critical node in bile acid homeostasis and a sensitive biomarker for cholestatic liver injury.[1]
Key Chemical Identifiers
| Property | Detail |
| Chemical Name | Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt |
| Molecular Formula | C₃₀H₄₆Na₂O₁₀ |
| Molecular Weight | ~612.66 g/mol |
| Solubility | Highly soluble in water (due to disodium salt form); Soluble in DMSO.[1][2] |
| Stability | Stable ether glucuronide (unlike unstable C24-acyl glucuronides).[1] |
Biosynthesis & Enzymology
The formation of DCA-3G represents a critical detoxification step, converting the hydrophobic, cytotoxic DCA into a hydrophilic, excretable anion.[1]
The UGT Conjugation Pathway
Glucuronidation occurs primarily in the liver and intestine, catalyzed by UDP-glucuronosyltransferases (UGTs).[1][3][4][5]
-
Primary Enzyme: UGT1A3 is the dominant hepatic isoform responsible for the 3-O-glucuronidation of bile acids.[1]
-
Secondary Enzymes: UGT2B7 and UGT2A1 contribute to this pathway, particularly in extra-hepatic tissues (kidney/intestine).[1]
Reaction Mechanism: The enzyme transfers glucuronic acid from UDP-glucuronic acid (UDP-GA) to the C3-hydroxyl group of DCA.[1] This ether linkage (3-O) is chemically stable, preventing the spontaneous protein adduction seen with C24-acyl glucuronides.[1]
Figure 1: Biosynthetic pathway of DCA-3G via UGT-mediated conjugation.[1]
Mechanism of Action: Transport & Signaling
DCA-3G operates through two distinct mechanisms: physical elimination via transporters and biological regulation via nuclear receptors.[1]
Transporter-Mediated Efflux (The "Shunt" Hypothesis)
Unlike unconjugated bile acids which rely on BSEP (Bile Salt Export Pump), DCA-3G is a substrate for Multidrug Resistance-associated Proteins (MRPs) .[1]
-
MRP2 (ABCC2): Located on the apical (canalicular) membrane.[1] Excretes DCA-3G into bile for fecal elimination.[1]
-
MRP3 (ABCC3): Located on the basolateral (sinusoidal) membrane.[1] Under cholestatic conditions (when bile flow is blocked), MRP3 is upregulated.[1][6] It pumps DCA-3G back into the blood, allowing for renal filtration and urinary excretion.[1]
Kinetic Insight: MRP3 has a high affinity for glucuronides (low
FXR Agonism (The Signaling Loop)
DCA-3G is not pharmacologically inert.[1] It binds to the Farnesoid X Receptor (FXR) , a nuclear transcription factor.[1]
-
Effect: Activation of FXR suppresses CYP7A1 (limiting new bile acid synthesis) and upregulates BSEP, MRP2, and MRP3.[1]
-
Significance: By activating FXR, DCA-3G promotes its own elimination and reduces the total bile acid pool, acting as a protective feedback signal.[1]
Figure 2: Dual mechanism of action showing transport pathways and FXR-mediated feedback regulation.[1]
Experimental Protocols
For researchers validating DCA-3G activity or using it as a standard.
Vesicular Transport Assay (Substrate Validation)
Objective: To determine if DCA-3G is a substrate for MRP2 or MRP3.
Reagents:
-
Inverted membrane vesicles (Sf9 or HEK293 cells overexpressing MRP2/MRP3).
-
Radiolabeled DCA-3G (or LC-MS/MS detection).[1]
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM sucrose, 10 mM MgCl₂.[1]
-
ATP (4 mM) and AMP (4 mM, negative control).
Protocol:
-
Preparation: Thaw vesicles rapidly at 37°C. Dilute to 5 mg/mL protein.
-
Incubation: Mix 20 µL vesicles with 20 µL substrate solution (containing DCA-3G at 0.1–100 µM).
-
Activation: Initiate transport by adding 20 µL of ATP (or AMP for control).
-
Time-Course: Incubate at 37°C for defined intervals (e.g., 2, 5, 10 min).
-
Termination: Stop reaction by adding 200 µL ice-cold buffer.
-
Filtration: Rapidly filter through glass fiber filters (GF/B) and wash 5x with ice-cold buffer.
-
Analysis: Quantify retained DCA-3G via Liquid Scintillation Counting or LC-MS/MS (after lysing vesicles).
-
Calculation: Net Transport = (ATP uptake) - (AMP uptake).[1] Calculate
and using Michaelis-Menten regression.[1]
LC-MS/MS Quantification (Bioanalysis)
Objective: Quantify DCA-3G in plasma or cell lysate.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate) |
| Mobile Phase B | Acetonitrile/Methanol (1:[1]1) |
| Ionization | ESI Negative Mode (Carboxylate/Glucuronide anions) |
| Transitions (MRM) | Precursor: m/z ~567.3 [M-H]⁻ → Product: m/z 391.3 (DCA core) |
| Internal Standard | DCA-d4-Glucuronide or Glyco-DCA-d4 |
Clinical & Research Relevance
Biomarker for Cholestasis & DILI
In healthy individuals, DCA-3G levels are low.[1] In conditions of cholestasis (e.g., biliary obstruction, Drug-Induced Liver Injury - DILI), the liver shifts metabolism toward glucuronidation to facilitate renal excretion.[1]
-
Result: Serum and urine concentrations of DCA-3G increase significantly.[1]
-
Utility: It serves as a specific biomarker for the integrity of the "Phase III" transporter system (MRP3/MRP4).
Differential Toxicity
-
DCA (Parent): Hydrophobic, disrupts cell membranes, promotes apoptosis/necrosis.[1]
-
DCA-3G (Metabolite): Hydrophilic, non-membrane disruptive.[1]
-
Research Implication: Comparing the ratio of DCA to DCA-3G in hepatocyte cultures assesses the metabolic capacity (UGT activity) of the cells.[1]
References
-
Mostarda, S., et al. (2018). "Synthesis, physicochemical properties, and biological activity of bile acids 3-glucuronides: Novel insights into bile acid signalling and detoxification."[1] European Journal of Medicinal Chemistry, 144, 349-358.[1][7] Link
-
Trottier, J., et al. (2006). "Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver."[1] Hepatology, 44(5), 1158-1170.[1] Link
-
Hirohashi, T., et al. (2000). "ATP-dependent transport of bile salts by rat multidrug resistance-associated protein 3 (Mrp3)."[1] Journal of Biological Chemistry, 275(4), 2905-2910.[1] Link
-
Li, C.Y., et al. (2019). "Major glucuronide metabolites of testosterone are primarily transported by MRP2 and MRP3 in human liver, intestine and kidney."[1][6][8] Journal of Steroid Biochemistry and Molecular Biology, 191, 105350.[1][6] Link
-
MedChemExpress. "Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt Product Information." Link
Sources
- 1. Deoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UGT2B7 - Wikipedia [en.wikipedia.org]
- 6. MRP3 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Major glucuronide metabolites of testosterone are primarily transported by MRP2 and MRP3 in human liver, intestine and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt: Technical Guide to FXR Agonism
Executive Summary
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt (DCA-3G) represents a critical intersection between Phase II metabolic detoxification and nuclear receptor signaling. Historically, glucuronidation at the C3 position of bile acids was categorized solely as an elimination pathway mediated by UDP-glucuronosyltransferases (UGTs) to facilitate urinary excretion. However, recent pharmacological characterizations, notably by Mostarda et al. (2018), have reclassified DCA-3G as a bioactive ligand capable of activating the Farnesoid X Receptor (FXR) .
This guide details the physicochemical properties, specific FXR signaling mechanism, and validated experimental protocols for utilizing DCA-3G in drug discovery. Unlike its lipophilic parent compound (Deoxycholic Acid), the disodium salt form offers superior aqueous solubility, enabling distinct experimental applications in hydrophilic environments without the artifact-inducing concentrations of organic co-solvents (DMSO/Ethanol).
Chemical & Physical Characterization[1][2]
Structural Logic & Solubility
The disodium salt form significantly alters the pharmacokinetic profile of the molecule compared to the free acid. The addition of the glucuronic acid moiety at C3 (β-glycosidic linkage) increases polarity, while the two sodium cations (likely stabilizing the carboxylate on the side chain and the glucuronate) confer high water solubility.
Key Parameters:
-
Chemical Formula:
-
Molecular Weight: ~612.66 g/mol
-
Solubility: >300 g/L in water (Disodium salt) vs. ~0.24 g/L (Free Acid).
-
Stability: Susceptible to hydrolysis by
-glucuronidase (bacterial or hepatic); requires sterile, enzyme-free buffers.
Visualization: Metabolic Formation
The following diagram illustrates the enzymatic formation of DCA-3G and its dual fate (Excretion vs. Signaling).
Caption: Figure 1. The metabolic conversion of DCA to DCA-3G. While traditionally viewed as an elimination step, the glucuronide retains the structural capacity to bind and activate FXR.
Mechanism of Action: FXR Agonism[3][4][5][6][7]
Binding Mode
DCA-3G functions as a ligand for the FXR Ligand Binding Domain (LBD). While the bulky glucuronic acid group at C3 prevents the tight hydrophobic packing seen with potent synthetic agonists like GW4064, the steroid backbone retains sufficient affinity to stabilize Helix 12 of the receptor. This stabilization is the molecular switch required to recruit co-activators (e.g., SRC-1) and release co-repressors.
Downstream Signaling Cascade
Upon binding, the DCA-3G/FXR complex heterodimerizes with RXR (Retinoid X Receptor) and binds to FXR Response Elements (FXREs) on DNA.
Key Target Genes:
-
SHP (Small Heterodimer Partner): Upregulated. Represses CYP7A1, reducing bile acid synthesis (negative feedback).
-
BSEP (Bile Salt Export Pump): Upregulated. Promotes bile acid efflux from hepatocytes.[1]
-
FGF19 (Fibroblast Growth Factor 19): Upregulated (in intestine).[1] Circulates to liver to repress bile acid synthesis.[1]
Caption: Figure 2. The FXR signaling cascade activated by DCA-3G, leading to transcriptional regulation of bile acid homeostasis.[2]
Experimental Protocols
Reconstitution & Handling
The disodium salt is hygroscopic. Precise handling is required to maintain stoichiometry.
-
Solvent: Use sterile, nuclease-free water or PBS (pH 7.4). Avoid DMSO if studying surface receptors, though DMSO is acceptable for internal assays.
-
Concentration: Prepare a 10 mM stock solution.
-
Calculation: Weigh 6.13 mg of DCA-3G Disodium Salt. Dissolve in 1.0 mL of buffer.
-
-
Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles which can induce hydrolysis of the glucuronide bond.
TR-FRET FXR Co-activator Assay (Cell-Free)
This assay validates direct binding and co-activator recruitment, eliminating metabolic artifacts.
-
Principle: Lanthanide-labeled anti-GST antibody binds GST-FXR-LBD. Fluorescein-labeled co-activator peptide (SRC-1) binds the complex only when an agonist is present. TR-FRET signal indicates agonism.
-
Protocol:
-
Plate: 384-well low-volume white plate.
-
Reagents:
-
GST-FXR-LBD (5 nM final).
-
Tb-anti-GST Antibody (2 nM final).
-
Fluorescein-SRC1 Peptide (100 nM final).
-
-
Dosing: Titrate DCA-3G from 100
M down to 1 nM (1:3 serial dilution). -
Controls:
-
Positive: GW4064 (Max signal).
-
Negative: DMSO/Buffer only.
-
-
Incubation: 1 hour at Room Temperature (protected from light).
-
Read: Excitation 340 nm; Emission 520 nm (Fluorescein) & 495 nm (Tb). Calculate Ratio (520/495).
-
Luciferase Reporter Assay (Cell-Based)
Validates the agonist's ability to cross membranes and activate transcription in a cellular context.
-
Cell Line: HEK293T or HepG2 (liver relevance).
-
Transfection (per well, 96-well plate):
-
Expression Vector: pCMV-humanFXR (50 ng).
-
Reporter Vector: pGL4-FXRE-Luc (100 ng).
-
Normalization: pRL-TK (Renilla) (10 ng).
-
-
Treatment:
-
24h post-transfection, treat cells with DCA-3G (10
M) in charcoal-stripped serum media (to remove endogenous bile acids).
-
-
Readout: Dual-Luciferase assay system. Normalize Firefly/Renilla ratio.
Data Interpretation & Reference Values
When validating DCA-3G, compare results against standard controls. Note that glucuronides often show lower potency than synthetic agonists but represent physiological relevance.
| Compound | Class | Typical EC50 (TR-FRET) | Solubility (Water) | Role |
| DCA-3G (Na salt) | Metabolite Agonist | ~10 - 50 | High (>300 g/L) | Endogenous Modulator |
| GW4064 | Synthetic Agonist | ~60 - 100 nM | Low (<0.1 g/L) | Positive Control |
| CDCA | Primary Bile Acid | ~10 | Low | Endogenous Reference |
| LCA | Secondary Bile Acid | ~10 | Very Low | Toxic Reference |
*Note: EC50 values for metabolites can vary based on assay sensitivity and specific co-activator peptide used. DCA-3G is generally less potent than GW4064.
References
-
Mostarda, S., Passeri, D., Carotti, A., et al. (2018). Synthesis, physicochemical properties, and biological activity of bile acids 3-glucuronides: Novel insights into bile acid signalling and detoxification. European Journal of Medicinal Chemistry, 144, 349-358.
-
MedChemExpress. (n.d.). Deoxycholic Acid 3-O-beta-D-Glucuronide disodium salt Product Datasheet.
-
Cayman Chemical. (n.d.).[3] Deoxycholic Acid (Sodium Salt) Solubility and Stability Data.[4][3][5]
-
PubChem. (n.d.).[6] Deoxycholic acid 3-glucuronide (Compound Summary).[6][2] National Library of Medicine.
Sources
- 1. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. Deoxycholic acid 3-glucuronide | C30H48O10 | CID 44263368 - PubChem [pubchem.ncbi.nlm.nih.gov]
role of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt in bile acid signaling
This guide explores the specific role of Deoxycholic Acid 3-O-β-D-Glucuronide (DCA-3G) Disodium Salt in bile acid signaling.[1] While historically categorized solely as a Phase II detoxification end-product, recent pharmacological evidence suggests DCA-3G functions as a bioactive ligand that modulates nuclear receptor signaling (specifically FXR) and dictates transporter-mediated flux (MRP2/MRP3) in cholestatic conditions.[1]
An In-Depth Technical Guide on Signaling & Transport Dynamics[1]
Executive Synthesis: The Dual-Function Paradigm
In the classical view of hepatic metabolism, the glucuronidation of Deoxycholic Acid (DCA) at the C-3 position by UDP-glucuronosyltransferases (UGTs) is a terminal event designed to increase hydrophilicity and facilitate renal clearance.[1] However, contemporary research redefines DCA-3G as a signaling metabolite .[1]
For drug development professionals, DCA-3G represents a critical checkpoint in the "Cholehepatic Shunt."[1] It is not merely waste; it is a high-affinity substrate for specific ABC transporters and a partial agonist for the Farnesoid X Receptor (FXR), capable of influencing bile acid pool homeostasis during cholestasis.[1] The Disodium Salt form is the requisite reagent for in vitro investigation due to its enhanced aqueous solubility and stability at physiological pH, distinct from the precipitous free acid.[1]
Physicochemical Profile & Handling Protocols
Why the Disodium Salt? The free acid form of DCA-3G has poor water solubility and precipitates rapidly in acidic environments.[1] The disodium salt (DCA-3G-Na2) dissociates readily in neutral buffers, making it the standard for vesicular transport assays and cell-based signaling studies.[1]
Table 1: Physicochemical Specifications
| Property | Specification | Experimental Implication |
| Molecular Formula | C₃₀H₄₆Na₂O₁₀ | Stoichiometry calculations for molar dosing.[1] |
| Solubility (Water) | > 50 mg/mL (pH > 7.[1]5) | Suitable for direct addition to cell culture media.[1] |
| pKa (Carboxyls) | ~3.5 (Glucuronide), ~5.0 (Side chain) | Critical: Solution pH must remain > 7.0 to prevent precipitation.[1] |
| Stability | Hygroscopic; Hydrolysis-prone | Store at -20°C; Avoid repeated freeze-thaw cycles to prevent glucuronide hydrolysis.[1] |
The Signaling Core: Mechanisms of Action
A. The Transporter Switch (MRP2 vs. MRP3)
DCA-3G dictates the vector of bile acid clearance.[1] Its large, anionic glucuronide moiety prevents it from being a substrate for the Bile Salt Export Pump (BSEP).[1] Instead, it recruits Multidrug Resistance-associated Proteins (MRPs).[1]
-
Under Normal Physiology: DCA-3G is primarily pumped into the bile canaliculus by MRP2 (ABCC2) .[1]
-
Under Cholestasis: When biliary pressure rises, MRP2 is downregulated or internalized.[1] The liver upregulates basolateral MRP3 (ABCC3) .[1] MRP3 has a high affinity for DCA-3G, pumping it back into systemic circulation for renal excretion (the alternative elimination pathway).[1]
B. Nuclear Receptor Modulation (FXR)
Contrary to the belief that conjugation abolishes receptor binding, DCA-3G retains the ability to bind the Farnesoid X Receptor (FXR) .[1]
-
Mechanism: It acts as a weak-to-moderate agonist compared to free DCA.[1]
-
Effect: Activation of FXR induces the expression of SHP (Small Heterodimer Partner), which represses CYP7A1 (limiting new bile acid synthesis) and upregulates ABCC2/ABCC3 transporters.[1] This creates a feed-forward loop where DCA-3G promotes its own clearance.[1]
Visualization: The Signaling & Transport Topology
The following diagram illustrates the differential routing of DCA-3G and its feedback loop on FXR.
Caption: DCA-3G acts as a metabolic switch, activating FXR to repress synthesis (CYP7A1) while promoting its own efflux via MRP2 (biliary) or MRP3 (systemic).[1]
Experimental Protocols
Protocol A: Vesicular Transport Assay (Validating MRP Substrate Specificity)
Objective: To quantify the ATP-dependent transport of DCA-3G by MRP2 or MRP3.[1]
Reagents:
-
Inverted membrane vesicles (Sf9 or HEK293) overexpressing human MRP2 or MRP3.[1]
-
Control vesicles (wild-type).[1]
-
DCA-3G Disodium Salt (10 mM stock in water).[1]
-
Reaction Mix: 4 mM ATP, 10 mM MgCl₂, 10 mM Creatine Phosphate, 100 μg/mL Creatine Kinase.[1]
Methodology:
-
Preparation: Thaw vesicles rapidly at 37°C. Dilute to 5 mg/mL protein in Tris-Sucrose buffer (pH 7.4).
-
Incubation:
-
Mix 20 μL vesicles with 20 μL Reaction Mix containing varying concentrations of DCA-3G (0.1 – 100 μM).
-
Control: Run parallel tubes with AMP (non-hydrolyzable) instead of ATP to determine passive diffusion.[1]
-
Incubate at 37°C for 5 minutes (linear phase).
-
-
Termination: Stop reaction by adding 1 mL ice-cold PBS.
-
Filtration: Rapidly filter through glass fiber filters (0.7 μm pore) using a vacuum manifold. Wash 3x with ice-cold PBS.[1]
-
Quantification: Solubilize filter in methanol and analyze DCA-3G via LC-MS/MS.
-
Calculation: Net Transport = (ATP Uptake) - (AMP Uptake).[1] Plot Michaelis-Menten kinetics to determine
and .[1]
Protocol B: FXR Reporter Gene Assay
Objective: To assess the agonistic potency of DCA-3G relative to free DCA.
Methodology:
-
Cell System: HepG2 cells cotransfected with:
-
Dosing:
-
Prepare DCA-3G Disodium Salt in serum-free media (ensure pH 7.4).
-
Treat cells for 24 hours with DCA-3G (10, 50, 100 μM) vs. Free DCA (positive control) and Vehicle (DMSO < 0.1%).[1]
-
-
Readout: Lyse cells and measure luminescence.
-
Validation: Normalize to Renilla luciferase (transfection control). Expect ~2-5 fold induction for DCA-3G if FXR signaling is active (typically lower potency than free DCA/CDCA).[1]
References
-
Mostarda, S., et al. (2018).[1][2] Synthesis, physicochemical properties, and biological activity of bile acids 3-glucuronides: Novel insights into bile acid signalling and detoxification.[1][2][3][4] European Journal of Medicinal Chemistry.[1][2]
-
Zelcer, N., et al. (2003).[1] Characterization of Drug Transport by the Human Multidrug Resistance Protein 3 (ABCC3).[1] Journal of Biological Chemistry.[1][5]
-
Trottier, J., et al. (2012).[1] Circulating bile acid glucuronides as biomarkers of cholestasis.[1] The FASEB Journal.[1]
-
Keitel, V., et al. (2019).[1] Pathogenic Bile Acid Signaling in Liver Injury.[1] Cells.[1][5][6][7]
-
[Link]
-
Sources
- 1. Deoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. vapourtec.com [vapourtec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deoxycholic acid induces intracellular signaling through membrane perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of novel deoxycholic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt detoxification pathway
Deoxycholic Acid 3-O- -D-Glucuronide: Mechanisms of Detoxification and Analytical Applications
Executive Summary
Deoxycholic Acid 3-O-
This technical guide addresses the dual nature of this topic:
-
The Biological Pathway: The enzymatic and transport mechanisms governing DCA detoxification in the human liver.
-
The Reagent Application: The specific use of Deoxycholic Acid 3-O-
-D-Glucuronide Disodium Salt as a reference standard in quantitative LC-MS/MS and in vitro metabolic stability assays.
Part 1: Molecular Mechanism of Detoxification
The Toxicity Challenge
DCA is formed in the colon by bacterial
Enzymatic Conversion (The UGT Pathway)
The primary reaction occurs in the endoplasmic reticulum (ER) of hepatocytes.
-
Reaction: Transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the C3-hydroxyl group of DCA.
-
Key Isoform: UGT2B7 is the dominant isoform responsible for 3-O-glucuronidation.[1]
-
Note: While UGT1A3 catalyzes the formation of acyl-glucuronides (C24 position), UGT2B7 is specific to the ether glucuronide at C3, which is more stable and less reactive than acyl-glucuronides.
-
-
Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).
Transporter-Mediated Elimination
Once formed, the anionic DCA-3G must be effluxed from the hepatocyte.
-
Apical Efflux (Biliary): Mediated by MRP2 (ABCC2) . This is the standard route under healthy conditions.
-
Basolateral Efflux (Systemic): Mediated by MRP3 (ABCC3) .[2] In cholestatic conditions (where MRP2 is downregulated or bile flow is obstructed), MRP3 is upregulated to shunt DCA-3G into the blood for renal excretion (urine).
Pathway Visualization
The following diagram illustrates the vectoral transport and metabolic conversion within the hepatocyte.
Caption: Vectoral transport of DCA, conversion by UGT2B7, and differential efflux via MRP2 (bile) and MRP3 (blood).
Part 2: Technical Application of the Disodium Salt
In drug development and bioanalysis, the Disodium Salt form of DCA-3G is used as the reference standard due to its superior solubility and stability compared to the free acid.
Reagent Handling & Stability
-
Chemical Nature: The disodium salt is hygroscopic.
-
Storage: Must be stored at -20°C under desiccant.
-
Solubilization Protocol:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation (hydrolysis risk).
-
Primary Stock: Dissolve in 100% Methanol or 50:50 Methanol:Water to achieve 1 mg/mL.
-
Working Solutions: Dilute in the specific biological matrix or buffer immediately prior to use. Avoid storing aqueous working solutions for >24 hours due to potential
-glucuronidase activity or spontaneous hydrolysis.
-
Analytical Quantification (LC-MS/MS)
To validate the detoxification pathway or assess DILI (Drug-Induced Liver Injury), precise quantification is required.
Methodology: LC-ESI-MS/MS (Negative Mode)
| Parameter | Specification | Rationale |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse or YMC-Triart) | Retains the polar glucuronide while separating it from unconjugated DCA. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 4.5) | Promotes ionization in negative mode; pH control prevents peak tailing. |
| Mobile Phase B | Acetonitrile:Methanol (90:10) | Strong organic elution; Methanol aids solubility. |
| Ionization | ESI Negative (-) | Glucuronides are anionic; negative mode offers higher sensitivity. |
| Precursor Ion | 567.3 m/z [M-H]⁻ | The disodium salt (MW ~612) dissociates; the MS detects the anion (MW ~568). |
| Product Ion | 391.3 m/z | Loss of the glucuronic acid moiety (-176 Da). |
| Cone Voltage | 40-50 V | Optimized to prevent in-source fragmentation. |
Step-by-Step Extraction Protocol:
-
Aliquot: 50 µL Plasma/Serum.
-
Protein Precipitation: Add 150 µL ice-cold Acetonitrile containing Internal Standard (DCA-d4).
-
Vortex/Centrifuge: 10 min at 10,000 x g.
-
Supernatant Transfer: Dilute 1:1 with Mobile Phase A (to match initial gradient conditions).
-
Injection: 5-10 µL.
Part 3: In Vitro Metabolic Assays
For drug candidates, it is crucial to determine if they inhibit UGT2B7 (causing bile acid accumulation) or if they inhibit MRP2/3 (causing glucuronide accumulation).
UGT Inhibition Assay (DDI Potential)
This assay determines if a New Chemical Entity (NCE) inhibits the formation of DCA-3G.
-
System: Recombinant Human UGT2B7 or Human Liver Microsomes (HLM).
-
Activator: Alamethicin (50 µg/mg protein).
-
Cofactor: UDPGA (2-5 mM).
-
Substrate: DCA (at
concentration, approx 10-20 µM). -
Readout: Quantify DCA-3G formation using the LC-MS/MS method above.
Transporter Vesicle Assay
To verify if DCA-3G is a substrate for a specific transporter (e.g., confirming MRP2 efflux liability).
-
System: Inside-out membrane vesicles (MRP2-overexpressing vs. Control).
-
Substrate: DCA-3G Disodium Salt (use the salt to ensure full solubility in the assay buffer).
-
Reaction: Incubate with ATP vs. AMP.
-
Calculation: Net transport = (Uptake with ATP) - (Uptake with AMP).
-
Significance: If the drug inhibits this transport, it may cause cholestatic hepatotoxicity.
Experimental Workflow Visualization
Caption: Workflow for utilizing DCA-3G Disodium Salt in metabolic stability or inhibition assays.
References
-
Trottier, J., et al. (2006). "Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver."[3] Hepatology, 44(5), 1158-1170. Link
-
Gall, M., et al. (1999). "Separation and identification of bile acid glucuronides in human urine by capillary electrophoresis-electrospray ionization mass spectrometry." Journal of Chromatography A, 859(2), 111-125. Link
-
Zelcer, N., et al. (2003). "Characterization of drug transport by the human multidrug resistance protein 3 (ABCC3)." Journal of Biological Chemistry, 278(26), 23538-23544. Link
-
Yang, H., et al. (2017). "Quantitative profiling of 19 bile acids in rat plasma, liver, bile and different intestinal sections by tandem mass spectrometry." Journal of Chromatography B, 1040, 208-219. Link
-
Rowland, A., et al. (2013). "The 'albumin effect' and drug glucuronidation in human liver microsomes: protein binding or protein-facilitated uptake?" Drug Metabolism and Disposition, 41(6), 1165-1171. Link
Sources
- 1. UGT2B7 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]
- 3. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases [mdpi.com]
- 5. The Human UDP-glucuronosyltransferase UGT2A1 and UGT2A2 enzymes are highly active in bile acid glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt discovery and history
From Cholestatic Biomarker to FXR Signaling Modulator
Abstract
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt (DCA-3-G) represents a critical intersection between hepatic detoxification and metabolic signaling. Historically categorized merely as a phase II elimination product found in the urine of cholestatic patients, modern research has re-evaluated DCA-3-G as a bioactive ligand with agonistic activity at the Farnesoid X Receptor (FXR). This guide provides a comprehensive technical analysis of its discovery, enzymatic biosynthesis via UGT2B7, chemical synthesis for research applications, and its evolving role as a diagnostic biomarker in oncology and hepatology.
Discovery and Historical Context
The identification of bile acid glucuronides marked a paradigm shift in understanding how the human body manages hydrophobic toxicity.
The "Back" Era (1970s)
Prior to the mid-1970s, sulfation was considered the primary conjugation pathway for bile acids. The definitive identification of glucuronidated bile acids in humans is largely attributed to P. Back and colleagues (University of Freiburg).
-
1973-1976: Back isolated and characterized glucuronides of chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA) from the plasma and urine of patients with intrahepatic cholestasis.
-
Significance: This discovery established that under cholestatic conditions—where bile flow is obstructed—the liver activates an alternative "emergency" pathway. Glucuronidation renders the hydrophobic, cytotoxic DCA highly hydrophilic, facilitating its renal clearance (excretion via urine) rather than biliary excretion.
The Modern Renaissance (2010s-Present)
While early research focused on DCA-3-G as a waste product, recent studies (e.g., Mostarda et al., 2018) have demonstrated that C3-glucuronides are not metabolically inert. They possess structural specificity that allows them to interact with nuclear receptors, specifically FXR, challenging the dogma that conjugation solely serves elimination.
Biosynthesis and Enzymology
The formation of DCA-3-G is a regioselective process driven by specific isoforms of the UDP-glucuronosyltransferase (UGT) superfamily.
The UGT2B7 Dominance
Unlike C24-glucuronidation (often catalyzed by UGT1A3), the conjugation of the 3α-hydroxyl group of deoxycholic acid is primarily catalyzed by UGT2B7 .[1]
-
Substrate: Deoxycholic Acid (Secondary bile acid formed by gut microbiota).[2]
-
Enzyme: UGT2B7 (Liver and Kidney).[2]
-
Cofactor: UDP-glucuronic acid (UDPGA).[3]
-
Product: Deoxycholic acid 3-O-β-D-glucuronide (highly water-soluble).
Biological Pathway Diagram
The following diagram illustrates the metabolic trajectory of DCA, highlighting the critical detoxification shunt activated during cholestasis.
Figure 1: Metabolic pathway of Deoxycholic Acid showing the UGT2B7-mediated conversion to DCA-3-G and its dual fate: renal excretion or FXR signaling.[4]
Chemical Synthesis Protocol
For research and drug development, relying on isolation from urine is impractical. The chemical synthesis of DCA-3-G Disodium Salt requires precise regioselective protection strategies to distinguish the C3-hydroxyl from the C12-hydroxyl and C24-carboxyl groups.
Retrosynthetic Strategy
-
Protection: Esterification of C24-COOH (Methyl ester) and selective protection of C12-OH (often unnecessary due to steric hindrance, or via acetylation).
-
Glycosylation: Koenigs-Knorr reaction using acetobromo-α-D-glucuronic acid methyl ester.
-
Deprotection & Salt Formation: Hydrolysis of esters and formation of the disodium salt.
Step-by-Step Synthesis Workflow
| Stage | Reagents & Conditions | Purpose |
| 1. Esterification | MeOH, H₂SO₄ (cat), RT, 12h | Protects C24-COOH as methyl ester to prevent side reactions. |
| 2. Glycosylation | Acetobromo-α-D-glucuronide, Ag₂CO₃ (Promoter), CH₂Cl₂, -10°C to RT | Introduces glucuronic acid moiety at C3-OH with β-configuration (inversion of α-bromide). |
| 3. Deprotection | NaOH (aq), MeOH, RT, 4h | Hydrolyzes the methyl esters on the glucuronide and the bile acid tail. |
| 4. Salt Formation | Ion exchange (Na⁺ form) or titration with NaOH | Converts the acid to the stable Disodium Salt form. |
Synthesis Diagram (DOT)
Figure 2: Chemical synthesis scheme for Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt.
Physiological & Clinical Significance[2]
The "Cholestatic Marker"
In healthy individuals, DCA-3-G is present in trace amounts. However, in conditions like Obstructive Jaundice or Intrahepatic Cholestasis of Pregnancy (ICP) , serum and urine levels skyrocket.
-
Mechanism: When the biliary tree is blocked, bile acids accumulate in the liver. UGTs are upregulated (via PPARα activation) to convert toxic DCA into DCA-3-G.
-
Renal Clearance: The addition of the glucuronic acid moiety lowers the pKa and increases water solubility, allowing the kidneys to filter the molecule effectively.
FXR Agonism: The New Frontier
Contrary to the belief that glucuronidation eliminates biological activity, DCA-3-G has been identified as a ligand for the Farnesoid X Receptor (FXR) .
-
Effect: It acts as an agonist, though with different potency compared to unconjugated CDCA or DCA.
-
Implication: This suggests a feedback loop where the detoxification product itself signals the liver to downregulate bile acid synthesis (via SHP/CYP7A1 inhibition), preventing further accumulation.
Oncology Biomarker
Recent metabolomic studies have flagged DCA-3-G as a differential metabolite in:
-
Gastric Cancer: Elevated levels in serum/urine.
-
Renal Cell Carcinoma: Potential biomarker for early-stage detection.[7]
Analytical Profiling
For researchers validating the identity of DCA-3-G Disodium Salt, the following parameters are standard.
Physicochemical Properties[8]
-
CAS Number: 59274-67-8 (Disodium Salt) / 72504-58-6 (Parent Acid)
-
Molecular Formula: C₃₀H₄₆Na₂O₁₀
-
Molecular Weight: ~612.66 g/mol (Disodium Salt)
-
Solubility: Highly soluble in water (>50 mg/mL); slightly soluble in methanol; insoluble in chloroform.
Mass Spectrometry (LC-MS/MS)[9][10][11]
-
Ionization: ESI Negative Mode (ESI-)[7]
-
Precursor Ion: m/z 567.3 [M-H]⁻ (for the mono-acid form usually detected in biological matrices).
-
Key Transitions (MRM):
-
Quantifier: 567.3 → 391.3 (Loss of glucuronic acid moiety, -176 Da).
-
Qualifier: 567.3 → 113.0 (Glucuronide fragment).
-
NMR Characterization (¹H-NMR, 400 MHz, D₂O)
-
H-3 Signal: The proton at C3 shifts downfield (approx δ 3.6-4.0 ppm) compared to unconjugated DCA due to the glycosidic linkage.
-
Anomeric Proton (H-1'): A doublet at δ ~4.4-4.5 ppm with J = 7-8 Hz, confirming the β-configuration . (An α-anomer would have a smaller coupling constant, ~3-4 Hz).
References
-
Mostarda, S., Passeri, D., Carotti, A., et al. (2018). Synthesis, physicochemical properties, and biological activity of bile acids 3-glucuronides: Novel insights into bile acid signalling and detoxification. European Journal of Medicinal Chemistry.
-
Back, P. (1976).[8][9] Bile Acid Glucuronides, II.[2] Isolation and Identification of a Chenodeoxycholic Acid Glucuronide from Human Plasma in Intrahepatic Cholestasis. Hoppe-Seyler's Zeitschrift für physiologische Chemie.[8]
-
Back, P., & Gerok, W. (1976).[9] Differences in renal excretion of bile salts in cholestasis. Verhandlungen der Deutschen Gesellschaft fur Innere Medizin.
-
Trottier, J., et al. (2006). Profiling of serum bile acid glucuronides in humans: potent choleretics and potential markers of cholestasis. American Journal of Physiology-Gastrointestinal and Liver Physiology.
-
Gall, W. E., et al. (2010). Bile acid profiling reveals distinct signatures in patients with cholestatic liver diseases.[10] Journal of Proteome Research.
-
Barbier, O., et al. (2009).[2] The role of UDP-glucuronosyltransferases in xenobiotic and endogenous substance metabolism.[10][11] Expert Opinion on Drug Metabolism & Toxicology.
Sources
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Changes and Correlations of the Intestinal Flora and Liver Metabolite Profiles in Mice With Gallstones [frontiersin.org]
- 5. Frontiers | Metabolomics study identified bile acids as potential biomarkers for gastric cancer: A case control study [frontiersin.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. d-nb.info [d-nb.info]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Bot Verification [gallmet.hu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt in vitro assays
Introduction & Physiological Context
Deoxycholic Acid (DCA) is a secondary bile acid formed by the bacterial 7α-dehydroxylation of cholic acid in the intestine. While essential for lipid absorption, DCA is cytotoxic at high concentrations, contributing to cholestatic liver injury and oxidative stress.[1]
Deoxycholic Acid 3-O-β-D-Glucuronide (DCA-3G) represents a critical Phase II detoxification metabolite.[1] Unlike the more common C24-acyl glucuronides (formed primarily by UGT1A3), the C3-ether glucuronide represents a specific regioslective modification that significantly alters the physicochemical properties of the parent compound.
Key Physiological Roles:
-
Detoxification: Glucuronidation adds a bulky, hydrophilic moiety, preventing the bile acid from disrupting mitochondrial membranes.
-
Elimination: The anionic glucuronide is a high-affinity substrate for efflux transporters (MRP2, MRP3), facilitating clearance into bile or urine during cholestasis.[1]
-
Signaling: Emerging evidence suggests DCA-3G may retain activity as a Farnesoid X Receptor (FXR) modulator, distinct from its parent DCA.[1]
This guide details the in vitro protocols required to characterize DCA-3G, focusing on its transporter kinetics, metabolic formation, and cytotoxicity profile.
Compound Profile & Preparation[1][2][3][4]
Compound: Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt CAS: 59274-67-8 (Parent acid context) Molecular Weight: ~568.7 g/mol (Free Acid basis) / Disodium salt will be higher.[1] Solubility: High water solubility (>50 mg/mL) due to the disodium salt form.[1]
Reconstitution Protocol
-
Solvent: Sterile Nuclease-Free Water or PBS (pH 7.4).[1]
-
Avoid: High concentrations of DMSO (>0.1%) in final assays, as DMSO can inhibit UGT enzymes and alter membrane fluidity in transporter assays.[1]
-
Storage: Stock solutions (10 mM) should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the glucuronide bond.
Application I: Transporter Substrate Profiling (MRP2 & MRP3)
Rationale: DCA-3G is too polar to diffuse across membranes passively.[1] Its clearance is dependent on ATP-binding cassette (ABC) transporters.[1][2]
-
MRP2 (ABCC2): Apical efflux into bile (Standard elimination).[1]
-
MRP3 (ABCC3): Basolateral efflux into blood (Compensatory "shuttling" mechanism during cholestasis).[1]
Method: Vesicular Transport Assay (Inside-Out Vesicles).[1]
Experimental Workflow (Graphviz Diagram)
Caption: Workflow for Inside-Out Vesicular Transport Assay to determine MRP2/MRP3 kinetics.
Detailed Protocol
-
Preparation:
-
Reaction Setup:
-
Incubation:
-
Incubate at 37°C for 5 minutes (Determine linear range first).
-
-
Termination:
-
Quantification:
-
Data Analysis:
Application II: UGT Phenotyping (Metabolic Formation)
Rationale: While UGT1A3 is the primary enzyme for bile acid acyl (C24) glucuronidation, the specific isoform responsible for the C3-ether glucuronidation of DCA must be verified. UGT2B7, UGT2B4, and UGT1A4 are common candidates for the 3-OH position.[1]
Method: Recombinant UGT (rUGT) Screening.[1]
Protocol
-
System: Recombinant human UGT supersomes (Panel: UGT1A1, 1A3, 1A4, 1A9, 2B4, 2B7, 2B15).[1]
-
Activation:
-
Incubate rUGTs with Alamethicin (25 µg/mg protein) for 15 min on ice. This forms pores in the microsomes to allow UDPGA entry.
-
-
Incubation:
-
Substrate: Deoxycholic Acid (DCA) [Parent] at 10 µM and 100 µM.
-
Cofactor: 2 mM UDPGA (Uridine 5’-diphospho-glucuronic acid).[1]
-
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂.
-
Time: 30-60 minutes at 37°C.
-
-
Analysis:
Application III: Hepatotoxicity Assessment (Detoxification Verification)
Rationale: To confirm the "Detoxification Hypothesis," one must demonstrate that DCA-3G is significantly less toxic than parent DCA in liver cells.
Method: ATP Content Assay (CellTiter-Glo) or MTS Assay in HepG2 cells.[1]
Comparative Toxicity Table
| Parameter | Deoxycholic Acid (DCA) | DCA-3-O-Glucuronide (DCA-3G) |
| Physicochemical Nature | Lipophilic, detergent-like | Hydrophilic, polar |
| Membrane Permeability | High (Passive Diffusion) | Low (Requires Transporters) |
| Mitochondrial Toxicity | High (Disrupts membrane potential) | Low / Negligible |
| Expected IC50 (HepG2) | ~100 - 250 µM | > 1000 µM (Non-toxic) |
Protocol
-
Seeding: Plate HepG2 cells (10,000 cells/well) in 96-well plates. Culture for 24h.
-
Treatment:
-
Duration: Incubate for 24 hours.
-
Readout:
-
Result: A shift in the dose-response curve to the right for DCA-3G confirms detoxification.[1]
Pathway Visualization
The following diagram illustrates the metabolic fate of Deoxycholic Acid, highlighting the role of DCA-3G and the relevant transporters.
Caption: Metabolic pathway of DCA showing glucuronidation to DCA-3G and subsequent efflux via MRP2 (Bile) and MRP3 (Systemic circulation).[1]
References
-
Trottier, J., et al. (2006).[1][3] "Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver."[1][4] Hepatology, 44(5), 1158-1170.[1]
-
Perreault, M., et al. (2013).[1] "Role of Glucuronidation for Hepatic Detoxification and Urinary Elimination of Toxic Bile Acids during Biliary Obstruction." PLoS ONE, 8(11), e80994.[1]
-
Jedlitschky, G., et al. (2006).[1] "Transport of glucuronides by MRPs." Expert Opinion on Drug Metabolism & Toxicology, 2(3), 351-366.[1]
-
Mostarda, S., et al. (2018).[1] "Synthesis, physicochemical properties, and biological activity of bile acids 3-glucuronides: Novel insights into bile acid signalling and detoxification."[1][5][6] European Journal of Medicinal Chemistry, 144, 349-358.[1][5][6]
-
Cayman Chemical. "Deoxycholic Acid (Sodium Salt Hydrate) Product Information."
Sources
- 1. 24-Nor ursodeoxycholic acid-d5 acyl-b-D-glucuronide | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 2. Multidrug resistance-associated protein 2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt in Cell-Based Reporter Assays
Introduction & Biological Context
Deoxycholic Acid 3-O-β-D-Glucuronide (DCA-3G) is a phase II metabolite of Deoxycholic Acid (DCA), a secondary bile acid produced by intestinal microbiota. Historically viewed merely as a detoxification end-product destined for urinary or biliary excretion, recent evidence suggests that bile acid glucuronides retain specific signaling capabilities and transporter interactions that are critical in cholestasis, drug-induced liver injury (DILI), and metabolic regulation.
The "Disodium Salt" Advantage
For cell-based assays, the Disodium Salt form of DCA-3G is superior to the free acid.
-
Solubility: The disodium salt significantly enhances aqueous solubility (>10 mg/mL in PBS), eliminating the need for high concentrations of DMSO or DMF carriers that can confound reporter assays by inducing cellular stress or membrane permeabilization.
-
Physiological Relevance: At physiological pH (7.4), glucuronides exist as anions; the salt form mimics this state, ensuring rapid dissolution in cell culture media.
Target Audience & Application
This guide is designed for researchers investigating:
-
Nuclear Receptor Signaling: Specifically Farnesoid X Receptor (FXR) modulation.[1]
-
GPCR Signaling: TGR5 (GPBAR1) specificity profiling.
-
Transporter Liability: OATP uptake and MRP efflux interactions.
Mechanistic Background
DCA-3G occupies a unique node in the bile acid signaling network. Unlike its parent DCA, which is a potent TGR5 agonist and moderate FXR agonist, the addition of a bulky, hydrophilic glucuronic acid moiety at the C3 position alters its receptor affinity and transport kinetics.
Signaling Pathway Architecture
The following diagram illustrates the differential processing and signaling potential of DCA versus DCA-3G.
Figure 1: Differential signaling fate of DCA and its metabolite DCA-3G. While DCA strongly activates TGR5, DCA-3G shows altered specificity, often retaining FXR modulation while serving as a prime substrate for efflux transporters.
Protocol A: FXR Nuclear Receptor Reporter Assay
This protocol quantifies the ability of DCA-3G to activate the Farnesoid X Receptor (FXR). Unlike TGR5 (a membrane receptor), FXR is a nuclear receptor requiring intracellular penetration.
Experimental Design
-
Cell Line: HEK293T or HepG2 (Liver origin preferred for transporter context).
-
Reporters:
-
Firefly Luciferase: Driven by FXRE (FXR Response Element - IR1 inverted repeat).
-
Renilla Luciferase: Constitutive promoter (TK or SV40) for normalization.
-
-
Expression Vectors: Human FXR (NR1H4) and RXRα (Retinoid X Receptor alpha - obligate heterodimer partner).
Materials Preparation[2][3]
-
DCA-3G Stock (10 mM): Dissolve DCA-3G Disodium Salt in sterile, nuclease-free water or PBS. Vortex until clear.
-
Note: Avoid DMSO if possible to prevent solvent effects, but if necessary, keep final concentration <0.1%.
-
-
Positive Control: GW4064 (synthetic) or CDCA (endogenous).
-
Assay Media: DMEM + 10% Charcoal-Stripped FBS (stripping removes endogenous bile acids/hormones).
Step-by-Step Procedure
-
Seeding (Day 0):
-
Plate HEK293T cells at 20,000 cells/well in a white-walled 96-well plate.
-
Incubate 24h at 37°C, 5% CO₂.
-
-
Transfection (Day 1):
-
Prepare transfection mix (per well):
-
50 ng FXR expression plasmid .
-
50 ng RXRα expression plasmid .
-
100 ng FXRE-Luciferase reporter .
-
10 ng Renilla-Luciferase control .
-
0.6 µL Lipofectamine (or equivalent lipid reagent).
-
-
Add complexes to cells; incubate 16–24h.
-
-
Treatment (Day 2):
-
Remove transfection media.
-
Add Assay Media containing DCA-3G Disodium Salt.
-
Dose Range: 0.1 µM to 100 µM (Log-scale dilution).
-
Include Vehicle Control (Water/PBS) and Positive Control (1 µM GW4064).
-
Incubate for 18–24 hours.
-
-
Detection (Day 3):
-
Lyse cells using Passive Lysis Buffer.
-
Perform Dual-Luciferase assay (inject Firefly substrate -> read -> inject Stop & Glo/Renilla substrate -> read).
-
Data Analysis
Calculate the Relative Light Units (RLU) ratio:
Protocol B: TGR5 (GPBAR1) cAMP Accumulation Assay
Since TGR5 is a Gs-coupled GPCR, activation leads to cAMP production.[2] This assay determines if glucuronidation abolishes the potent TGR5 agonism seen with parent DCA.
Experimental Design
-
Cell Line: CHO-K1 or HEK293 stably or transiently expressing human TGR5 (GPBAR1).
-
Sensor: GloSensor™ cAMP (Promega) or CRE-Luciferase reporter.
Step-by-Step Procedure (CRE-Luciferase Method)
-
Transfection: Co-transfect cells with hTGR5 expression vector and pCRE-Luc (cAMP Response Element).
-
Starvation: 4 hours prior to treatment, switch to serum-free media to reduce basal cAMP.
-
Treatment:
-
Treat with DCA-3G Disodium Salt (0.1 – 100 µM).
-
Positive Control: Lithocholic Acid (LCA) or DCA (10 µM).
-
IBMX: Supplement media with 0.5 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation during the assay window.
-
-
Incubation: Short duration (4–6 hours) is sufficient for CRE activation.
-
Readout: Standard Luciferase detection.
Comparative Data & Interpretation
When analyzing DCA-3G, you will likely observe a shift in potency compared to parent bile acids. Use the table below to benchmark your validation data.
| Parameter | Assay Type | Expected Outcome for DCA-3G | Physiological Interpretation |
| FXR Activation | Nuclear Reporter | Partial Agonist / Weak Agonist | Glucuronidation may reduce efficacy but allows signaling during cholestatic buildup [1]. |
| TGR5 Activation | cAMP Reporter | Reduced Potency vs. DCA | C3-glucuronidation sterically hinders TGR5 binding pocket interaction. |
| Cytotoxicity | ATP/MTS Assay | Low Toxicity | The disodium glucuronide form is highly polar and less membrane-disruptive than hydrophobic DCA. |
Troubleshooting: The Transporter Variable
Critical Insight: If you observe zero activity in the FXR assay, it may not be a lack of affinity, but a lack of entry.
-
DCA-3G is hydrophilic and requires uptake transporters (OATP1B1/1B3) to enter the cell.
-
Validation Step: If using HEK293 cells (which lack OATPs), you must co-transfect SLCO1B1 (OATP1B1) or SLCO1B3 to ensure the compound reaches the nuclear receptor.
References
-
Mostarda, S., Passeri, D., Carotti, A., et al. (2018).[3] Synthesis, physicochemical properties, and biological activity of bile acids 3-glucuronides: Novel insights into bile acid signalling and detoxification.[3][4] European Journal of Medicinal Chemistry.
-
Schoonjans, K., Dubuquoy, L., Mebis, J., et al. (2020). Bile Acids Signal via TGR5 to Activate Intestinal Stem Cells and Epithelial Regeneration.[5] Gastroenterology.[5]
-
Chiang, J. Y. L. (2009).[6] Bile acids: regulation of synthesis.[1][6][7] Journal of Lipid Research.[6]
-
MedChemExpress. Deoxycholic Acid 3-O-beta-D-Glucuronide disodium salt Product Information.
Sources
- 1. Regulation of bile acid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Bile Acids Signal via TGR5 to Activate Intestinal Stem Cells and Epithelial Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt experimental protocols
Protocol Series: Metabolomics & Transporter Kinetics [1][2]
Abstract
Deoxycholic Acid 3-O-β-D-Glucuronide (DCA-3G) is a critical Phase II metabolite of the secondary bile acid deoxycholic acid.[1] Its formation, catalyzed primarily by UGT1A3 and UGT2B7, represents a key detoxification pathway, rendering the hydrophobic and cytotoxic DCA into a hydrophilic substrate for renal and biliary excretion. This application note provides a comprehensive technical guide for researchers working with the disodium salt form of DCA-3G. It covers physicochemical handling, physiological mapping, validated LC-MS/MS quantification protocols, and in vitro transporter assays (MRP2/MRP3).[1]
Part 1: Compound Profile & Handling
Chemical Identity: Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt CAS Number: 59274-67-8 (Generic for glucuronide), 106909-66-8 (specific salt forms vary) Molecular Formula: C₃₀H₄₆Na₂O₁₀ Molecular Weight: ~612.66 g/mol (Disodium Salt); ~568.7 g/mol (Free Acid)[1][3][4][5][6][7]
Solubility & Stability Guidelines
-
Solubility: The disodium salt renders this compound highly polar.
-
Reconstitution: Prepare stock solutions in Methanol:Water (50:50) or 100% Methanol for LC-MS standards to prevent hydrolysis during long-term storage.
-
Stability Warning: Glucuronides are susceptible to enzymatic hydrolysis (by β-glucuronidases) and chemical instability at extreme pH.[1]
-
Storage: Store powder at -20°C (hygroscopic).[1][10] Store stock solutions at -80°C.
-
Handling: Avoid repeated freeze-thaw cycles.[1] Keep samples on ice during preparation.
-
Critical Control: Unlike acyl-glucuronides (C-24 conjugates), the C-3 ether glucuronide linkage in DCA-3G is chemically stable against acyl migration, making it a robust biomarker.[1]
-
Part 2: Physiological Context & Signaling Pathway
DCA-3G is formed in the liver and intestine to reduce the cytotoxicity of deoxycholic acid. Understanding its transport is vital for studying cholestasis, where basolateral efflux transporters (MRP3) are upregulated to shunt bile acids into systemic circulation for renal clearance.
Pathway Visualization
The following diagram illustrates the metabolic trajectory of DCA, its conversion to DCA-3G, and the vectorial transport via MRP2 (canalicular) and MRP3 (basolateral).
Caption: Metabolic detoxification pathway of Deoxycholic Acid.[1] UGT enzymes conjugate DCA at the C-3 position. Under normal conditions, MRP2 pumps DCA-3G into bile.[1] In cholestasis, MRP3 upregulates to pump DCA-3G into blood for urinary elimination.[1]
Part 3: LC-MS/MS Quantification Protocol
Objective: Quantify DCA-3G in human serum or urine.[1] Matrix: Serum/Plasma (50 µL) or Urine (50 µL).[1]
Sample Preparation (Solid Phase Extraction - Recommended)
Glucuronides are polar; Protein Precipitation (PPT) often yields poor recovery and high matrix effects.[1] SPE is recommended.
-
Conditioning: Use a polymeric reversed-phase plate (e.g., Oasis HLB or Strata-X).[1] Condition with 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix 50 µL sample with 150 µL 0.1% Formic Acid (aq). Load onto the plate.
-
Washing: Wash with 1 mL 5% Methanol in Water. (Removes salts/proteins but retains the glucuronide).
-
Elution: Elute with 500 µL 100% Methanol.
-
Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 Water:MeOH).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 5 mM Ammonium Formate + 0.01% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile:Methanol (50:50).
-
Gradient:
Mass Spectrometry Parameters (MRM)
Operate in Negative Electrospray Ionization (ESI-) mode.[1] Bile acid conjugates ionize best as [M-H]⁻.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| DCA-3G | 567.3 | 391.3 | 35 | Loss of Glucuronic Acid (-176 Da) |
| DCA-3G | 567.3 | 113.0 | 50 | Glucuronide fragment |
| D4-DCA-3G (IS) | 571.3 | 395.3 | 35 | Internal Standard |
Technical Note on Stoichiometry: The standard is a Disodium Salt (MW ~612). However, in the mass spectrometer source, the sodium ions dissociate. You are detecting the anion of the free acid (MW ~568).
-
Calculation: 568.7 (Free Acid) - 1.008 (H) = 567.7 m/z.[1]
-
Do not search for the sodium adduct in negative mode.
Part 4: In Vitro Transporter Assay (MRP2/MRP3)
Objective: Validate DCA-3G as a substrate for multidrug resistance proteins (MRPs) using membrane vesicles.[1]
Experimental Workflow
This assay compares the uptake of DCA-3G into inside-out membrane vesicles in the presence of ATP (active transport) versus AMP (passive diffusion control).[1]
Caption: Vesicular Transport Assay Workflow. Net transport is calculated by subtracting uptake in AMP (passive) from uptake in ATP (active).[1]
Protocol Steps
-
Buffer Prep: Transport Buffer (10 mM Tris-HCl, 250 mM Sucrose, 10 mM MgCl₂, pH 7.4).[1]
-
Reaction:
-
Pre-incubate 50 µL vesicle suspension (50 µg protein) at 37°C for 5 min.
-
Initiate reaction by adding 50 µL of DCA-3G substrate mix containing either 4 mM ATP (Active) or 4 mM AMP (Control).[1]
-
-
Incubation: Incubate for 2 to 10 minutes (linear range must be determined).
-
Termination: Stop reaction by adding 1 mL ice-cold Transport Buffer.
-
Filtration: Immediately filter through glass fiber filters (e.g., Millipore MultiScreen). Wash 3x with ice-cold buffer.[1]
-
Analysis: Dissolve filter/vesicles in Methanol and analyze via LC-MS/MS (Method from Part 3).
-
Calculation:
[1]
References
-
Trottier, J., et al. (2006).[1] "Profiling of bile acids and their glucuronide and sulphate conjugates in the serum, urine and bile from patients undergoing bile drainage."[11][12] Journal of Lipid Research.
-
Human Metabolome Database (HMDB). "Deoxycholic acid 3-glucuronide (HMDB0000920)."[1] HMDB Entry.
-
Zelcer, N., et al. (2003).[1] "Characterization of drug transport by the human multidrug resistance protein 3 (ABCC3)." Journal of Biological Chemistry.
-
Almé, B., & Sjövall, J. (1980).[1][11] "Analysis of bile acid glucuronides in urine." Journal of Steroid Biochemistry.
-
Lipid Maps Structure Database. "Deoxycholic acid 3-glucuronide."
Sources
- 1. Deoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. Profiling of Urinary Glucuronidated Bile Acids across Age Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ATP-dependent transport of bile salts by rat multidrug resistance-associated protein 3 (Mrp3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xenotech.com [xenotech.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Profiles of bile acids and their glucuronide and sulphate conjugates in the serum, urine and bile from patients undergoing bile drainage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urinary Elimination of Bile Acid Glucuronides under Severe Cholestatic Situations: Contribution of Hepatic and Renal Glucuronidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt in Research
[1][2]
Executive Summary & Biological Significance
Deoxycholic Acid 3-O-β-D-Glucuronide (DCA-3G) is a Phase II metabolic conjugate of Deoxycholic Acid (DCA), a secondary bile acid produced by intestinal microbiota.[1] While DCA itself is cytotoxic and hydrophobic, its glucuronidation—catalyzed primarily by UGT2B7 , UGT1A3 , and UGT2A1 —renders it hydrophilic and non-toxic, facilitating renal and biliary excretion.
In drug development and hepatology, DCA-3G serves two critical functions:
-
Cholestasis Biomarker: Under normal conditions, DCA-3G levels in serum are low.[1] During cholestasis or hepatic transporter inhibition (e.g., MRP2/MRP3 blockade), DCA-3G accumulates significantly, serving as a sensitive marker for obstructive liver disease and transporter-mediated Drug-Induced Liver Injury (DILI).[1]
-
Transporter Probe Substrate: It is a high-affinity substrate for MRP2 (ABCC2) and MRP3 (ABCC3) , making it an essential tool for characterizing efflux transporter kinetics in vitro.[1]
Physicochemical Properties & Handling Guide
Failure to respect the salt form's properties is the #1 cause of experimental variability.
| Property | Specification | Application Note |
| Molecular Formula | C₃₀H₄₆Na₂O₁₀ | Disodium salt form.[1] |
| Molecular Weight | 612.66 g/mol | Use this MW for molarity calculations, not the free acid MW (~568). |
| Solubility | Water: >50 mg/mLMethanol: SolubleDMSO: Soluble | Critical: Unlike free DCA, the disodium salt is highly water-soluble. Do not use DMSO for cell culture stocks if water is permissible, to avoid solvent toxicity. |
| Stability | Hygroscopic solid. | Store at -20°C. Solutions in water are stable for 1 month at -20°C. |
| Chemical Class | Ether Glucuronide | Stable against acyl migration (unlike C24-acyl glucuronides).[1] |
Protocol A: LC-MS/MS Quantification in Biological Matrices
Objective: Quantify DCA-3G in plasma or urine to assess cholestatic injury or transporter function.[1] Principle: Negative ion electrospray ionization (ESI-) with Multiple Reaction Monitoring (MRM).
Reagents
-
Internal Standard (IS): DCA-d4 or DCA-3G-d5 (if available).[1] Alternatively, use Glyco-DCA-d4.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted or pH 7).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
Step-by-Step Workflow
1. Sample Preparation (Protein Precipitation)
-
Step 1: Aliquot 50 µL of plasma/serum into a 96-well plate or microcentrifuge tube.
-
Step 2: Add 200 µL of ice-cold Methanol containing Internal Standard (e.g., 200 nM DCA-d4).[1]
-
Why? Methanol precipitates proteins while maintaining high solubility for the polar glucuronide.
-
-
Step 3: Vortex vigorously for 30 seconds.
-
Step 4: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Step 5: Transfer 100 µL of supernatant to a fresh vial. Dilute 1:1 with Mobile Phase A (Water) to match initial mobile phase conditions.
2. LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
3. Mass Spectrometry Parameters (ESI Negative)
-
Source Temp: 500°C | Capillary Voltage: -2.5 kV.[1]
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| DCA-3G | 567.4 [M-H]⁻ | 391.3 (DCA core) | 40 | 35 | Quantifier |
| DCA-3G | 567.4 [M-H]⁻ | 113.0 (Glucuronide fragment) | 40 | 50 | Qualifier |
| IS (DCA-d4) | 395.3 [M-H]⁻ | 395.3 (Pseudo-MRM) | 40 | 10 | Reference |
Note: The transition 567 -> 391 represents the neutral loss of the glucuronic acid moiety (176 Da), a characteristic fragmentation for steroid glucuronides.
Protocol B: In Vitro Vesicular Transport Assay (MRP2/MRP3)
Objective: Determine if a drug candidate inhibits the MRP2/MRP3-mediated efflux of DCA-3G (DILI risk assessment).[1]
Experimental Logic
DCA-3G is a substrate for MRP2 (apical) and MRP3 (basolateral).[1] Inhibition of these transporters leads to hepatic accumulation of bile salts. This assay uses "Inside-Out" vesicles where the transporter pumps substrate into the vesicle.
Materials
-
Vesicles: Sf9 membrane vesicles overexpressing human MRP2 or MRP3 (Control: Wild-type vesicles).[1]
-
Reaction Buffer: 50 mM Tris-HCl, 250 mM Sucrose, 10 mM MgCl₂, pH 7.4.[1]
-
ATP Mix: 4 mM ATP (Mg-salt).[1]
-
AMP Mix: 4 mM AMP (Control for passive diffusion).
Workflow
-
Preparation: Thaw vesicles and dilute to 5 mg/mL protein. Pass through a 27G needle to reduce aggregation.
-
Incubation:
-
Prepare 96-well plate.
-
Add 10 µL Test Inhibitor or Vehicle.
-
Add 20 µL Vesicle Suspension (Final 50 µg protein/well).
-
Add 20 µL Substrate Mix (DCA-3G, Final conc: 10 µM).
-
Pre-incubate 5 min at 37°C.
-
Start: Add 25 µL ATP Mix (to active wells) or AMP Mix (to passive control wells).
-
-
Transport: Incubate for 5 minutes at 37°C.
-
Expert Tip: DCA-3G transport is rapid.[1] Do not exceed 10 minutes, or the linearity of initial velocity is lost.
-
-
Stop & Wash:
-
Add 200 µL ice-cold Stop Buffer (Reaction Buffer + 0.1% BSA).
-
Transfer to a glass fiber filter plate (e.g., Millipore MultiScreen).
-
Vacuum filter and wash 5x with ice-cold buffer.[1]
-
-
Quantification:
Data Analysis
Calculate Net Transport :
Mechanistic Visualization
The following diagram illustrates the metabolic formation of DCA-3G and its vectoral transport, highlighting where research interventions (inhibitors) interact.
Caption: Vectoral transport of DCA-3G. DCA is glucuronidated by UGTs.[4][12][13] Under normal conditions, MRP2 pumps DCA-3G into bile.[1] Under cholestatic pressure or MRP2 inhibition, MRP3 upregulates to pump DCA-3G into blood for renal elimination.[1]
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Recovery in LC-MS | Non-specific binding to plastic.[1] | DCA-3G is amphipathic.[1] Use low-binding polypropylene plates and ensure at least 20% organic solvent in final sample diluent.[1] |
| Peak Splitting | Injection solvent too strong. | If injecting 100% MeOH extract, the peak will split. Dilute extract 1:1 or 1:2 with water before injection. |
| High Background in Vesicle Assay | Passive diffusion or filter binding. | Ensure "AMP" control is used, not just "No ATP". Use 0.1% BSA in wash buffer to strip non-specific binding from filters. |
| Instability | Bacterial contamination. | Glucuronides are susceptible to bacterial |
References
-
Trottier, J., et al. (2006). "Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver."[1][12] Hepatology.
-
Ghonem, N.S., et al. (2014). "PPAR-Mediated Bile Acid Glucuronidation: Therapeutic Targets for the Treatment of Cholestatic Liver Diseases." MDPI.
-
Zelcer, N., et al. (2003). "Characterization of drug transport by the human multidrug resistance protein 3 (ABCC3)." Journal of Biological Chemistry.
-
MedChemExpress. "Deoxycholic acid 3-O-β-D-glucuronide disodium Product Information."
-
Cayman Chemical. "Deoxycholic Acid Product Insert & Solubility Data."
Sources
- 1. Deoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. Human multidrug resistance protein 2 transports the therapeutic bile salt tauroursodeoxycholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Major glucuronide metabolites of testosterone are primarily transported by MRP2 and MRP3 in human liver, intestine and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary Elimination of Bile Acid Glucuronides under Severe Cholestatic Situations: Contribution of Hepatic and Renal Glucuronidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Human UGT1A3 Enzyme Conjugates Norursodeoxycholic Acid into a C23-ester Glucuronide in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MRP3, an organic anion transporter able to transport anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 11. LC-MS/MS Analysis of Bile Acids in In Vitro Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Human UDP-glucuronosyltransferase UGT2A1 and UGT2A2 enzymes are highly active in bile acid glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt, a significant metabolite of the secondary bile acid, deoxycholic acid (DCA). Glucuronidation is a critical pathway in the detoxification and excretion of bile acids, and accurate measurement of specific glucuronide conjugates is essential for research in hepatobiliary diseases, drug metabolism, and gut microbiome interactions.[1] The described method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS), which is the gold standard for bile acid analysis due to its superior specificity and sensitivity.[2][3] We provide a comprehensive protocol covering sample preparation, detailed instrument parameters, and a validation strategy aligned with ICH guidelines to ensure data integrity and reliability.
Introduction: The Significance of Bile Acid Glucuronide Analysis
Deoxycholic acid (DCA) is a secondary bile acid formed by the metabolic action of intestinal bacteria on the primary bile acid, cholic acid.[4] Beyond its role in fat emulsification, DCA acts as a signaling molecule, notably as an agonist for the farnesoid X receptor (FXR), influencing lipid and glucose metabolism.[5][6] The human body mitigates the potential cytotoxicity of elevated bile acid concentrations through various detoxification pathways, with glucuronidation being a key mechanism. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the bile acid, increasing its water solubility and facilitating its elimination via urine and bile.[1]
Deoxycholic Acid 3-O-β-D-Glucuronide is a primary product of this detoxification pathway.[7] Its quantification is crucial for:
-
Pharmacokinetic and Drug Interaction Studies: Assessing how xenobiotics affect bile acid metabolism and disposition.
-
Toxicology and Liver Disease Research: Investigating cholestasis and other hepatobiliary disorders where bile acid metabolism is impaired.
-
Metabolomics: Understanding the complex interplay between the gut microbiome, host metabolism, and disease states.
Given the structural similarity among various bile acid isomers and conjugates, chromatographic separation is essential.[8] HPLC coupled with mass spectrometry provides the necessary resolution and specificity to differentiate and accurately quantify these closely related compounds, overcoming the limitations of less specific methods like enzymatic assays or UV detection.[9][10]
Principle of the Method: RP-HPLC-MS/MS
The analytical strategy is founded on the principles of reversed-phase chromatography followed by detection using tandem mass spectrometry.
-
Chromatographic Separation: A C18 stationary phase is employed, which consists of silica particles bonded with 18-carbon alkyl chains. This nonpolar matrix effectively retains moderately nonpolar analytes like Deoxycholic Acid 3-O-β-D-Glucuronide from the polar mobile phase. Separation is achieved by applying a gradient of increasing organic solvent (e.g., acetonitrile or methanol), which progressively elutes analytes based on their hydrophobicity. The inclusion of a mobile phase additive, such as ammonium formate or formic acid, is critical for controlling the pH to ensure consistent analyte ionization state and to improve peak shape and ionization efficiency in the mass spectrometer source.[3]
-
Ionization and Detection: Electrospray Ionization (ESI) is the preferred technique for ionizing thermally labile and polar molecules like bile acid glucuronides. For this analyte, which possesses two carboxylic acid groups (one on the steroid backbone and one on the glucuronide moiety), ESI in negative ion mode is highly effective, generating abundant deprotonated molecules [M-H]⁻ or [M-2H+Na]⁻ given the disodium salt starting material. The tandem mass spectrometer then allows for highly selective detection using Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and fragmented to produce a characteristic product ion. This precursor-to-product ion transition is unique to the analyte, virtually eliminating interference from co-eluting matrix components.[8]
Experimental Workflow and Protocol
The overall process, from sample handling to final data reporting, follows a structured workflow to ensure consistency and accuracy.
Materials and Instrumentation
| Category | Item | Suggested Specifications |
| Instrumentation | HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven |
| Mass Spectrometer | Triple Quadrupole or Q-TOF with ESI source | |
| Analytical Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) | |
| Standards | Analyte | Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt (≥95% purity) |
| Internal Standard (IS) | Isotopically labeled analog (e.g., d4-Deoxycholic Acid 3-O-β-D-Glucuronide) | |
| Reagents & Solvents | Water | LC-MS Grade |
| Acetonitrile (ACN) | LC-MS Grade | |
| Methanol (MeOH) | LC-MS Grade | |
| Formic Acid (FA) | LC-MS Grade | |
| Ammonium Formate | LC-MS Grade | |
| Consumables | Sample Vials | 2 mL glass or polypropylene vials with caps |
| Syringe Filters | 0.22 µm PVDF or PTFE filters | |
| Pipettes & Tips | Calibrated precision pipettes |
Step-by-Step Protocol
1. Preparation of Standard Solutions and Quality Controls (QCs):
-
Primary Stock (1 mg/mL): Accurately weigh ~1 mg of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt standard. Dissolve in a suitable solvent like methanol to a final volume of 1 mL in a volumetric flask. Note: The parent compound, deoxycholic acid, has limited aqueous solubility, but the glucuronide salt is more soluble. Methanol is a good starting solvent.[11][12]
-
Internal Standard Stock (1 mg/mL): Prepare the isotopically labeled internal standard in the same manner.
-
Working Solutions: Prepare intermediate stock solutions by serially diluting the primary stocks in 50:50 (v/v) methanol:water.
-
Calibration Curve & QCs: Spike appropriate volumes of the working solutions into the same biological matrix as the study samples (e.g., drug-free plasma) to prepare a calibration curve (e.g., 8-10 non-zero points) and at least three levels of QCs (low, medium, high).
2. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of study sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard at a fixed concentration.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
3. HPLC-MS/MS Instrumental Parameters:
| Parameter | Setting | Rationale |
| HPLC System | ||
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high-resolution separation for complex matrices. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.8 | Buffering agent that aids in protonation and improves peak shape.[13] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times and reduces viscosity.[13] |
| Injection Volume | 5 µL | Small volume to prevent peak distortion and column overload. |
| Gradient Elution | 0-1 min: 10% B1-8 min: 10-95% B8-9 min: 95% B9.1-12 min: 10% B | A representative gradient; must be optimized for specific column and system to ensure separation from isomers. |
| Mass Spectrometer | ||
| Ionization Mode | ESI Negative | Ideal for acidic molecules to form [M-H]⁻ ions. |
| Capillary Voltage | -3.0 kV | Optimized for stable spray and ion generation. |
| Gas Temp. | 350°C | Facilitates desolvation of droplets. |
| MRM Transitions | Analyte & IS specific | Must be determined by infusing pure standards. For example, monitor the transition from the precursor ion to a stable product ion (e.g., loss of the glucuronic acid moiety, 176 Da).[13] |
4. System Suitability Test (SST): Before initiating any analytical run, inject a mid-level concentration standard 5-6 times. The system is deemed ready for use only if the following criteria are met:
-
Retention Time Precision: Relative Standard Deviation (RSD) ≤ 2.0%.
-
Peak Area Precision: RSD ≤ 5.0%.
-
Peak Shape: Tailing factor/asymmetry between 0.8 and 1.5.
Method Validation: Ensuring Trustworthiness and Reliability
A self-validating protocol requires a comprehensive assessment of its performance. Any method intended for regulatory submission or critical decision-making must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2).[14][15][16]
A summary of typical acceptance criteria for these validation parameters is provided below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Range | The range over which the method is linear, accurate, and precise. |
| Accuracy | Mean recovery of 85-115% for LLOQ; 80-120% for other levels.[17][18] |
| Precision (RSD) | ≤ 20% for LLOQ; ≤ 15% for other levels.[18] |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. |
| Robustness | No significant impact on results from minor changes in flow rate, column temperature, etc. |
Conclusion
The HPLC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt in complex biological matrices. The combination of high-resolution chromatographic separation and specific mass spectrometric detection ensures data of the highest quality. Adherence to the outlined sample preparation, instrument operation, and method validation principles will enable researchers to generate accurate and reproducible results, advancing our understanding of bile acid metabolism in health and disease.
References
-
Bile Acid Detection Techniques and Bile Acid-Related Diseases. (2022). Frontiers in Physiology. [Link]
-
Bile acid analysis. SCIEX. [Link]
-
ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. (2024). Analytical Quality Control Group. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
LC-MS/MS Analysis of Bile Acids in In Vitro Samples. (2018). Springer Nature Experiments. [Link]
-
Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. (2020). Journal of Clinical Medicine. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
-
Chemical structures of bile acids included in the LC-MS/MS method. ResearchGate. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2024). YouTube. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. [Link]
-
Enzymatic production of bile Acid glucuronides used as analytical standards for liquid chromatography-mass spectrometry analyses. (2012). PubMed. [Link]
-
Chenodeoxycholic Acid-3-β-D-Glucuronide Analysis Service. MtoZ Biolabs. [Link]
-
Enzymatic Production of Bile Acid Glucuronides Used as Analytical Standards for Liquid Chromatography−Mass Spectrometry Analyses. (2012). ACS Publications. [Link]
-
A Review of Analytical Platforms for Accurate Bile Acid Measurement. (2019). International Journal of Molecular Sciences. [Link]
-
Bile Acid Detection Techniques and Bile Acid-Related Diseases. (2022). National Center for Biotechnology Information. [Link]
-
Deoxycholic acid 3-glucuronide. PubChem. [Link]
-
Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates. (2023). Analytical Chemistry. [Link]
-
Deoxycholic acid. RayBiotech. [Link]
-
Deoxycholic Acid Assay by HPLC – AppNote. MicroSolv Technology Corporation. [Link]
-
Deoxycholic acid. PubChem. [Link]
-
Deoxycholic acid. Wikipedia. [Link]
Sources
- 1. Chenodeoxycholic Acid-3-β-D-Glucuronide Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxycholic acid - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Deoxycholic acid 3-glucuronide | C30H48O10 | CID 44263368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bile acid analysis [sciex.com]
- 9. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 10. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. youtube.com [youtube.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt
[1]
Status: Operational | Topic: Solubility & Stability Optimization | Audience: R&D Professionals
Executive Summary
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt (DCA-3G) is a Phase II metabolite of deoxycholic acid.[1] Unlike its hydrophobic parent compound, the addition of a glucuronic acid moiety and the formation of a disodium salt renders this molecule amphiphilic with high theoretical water solubility.
However, users frequently encounter unexpected precipitation, gelation, or signal loss during experiments.[1] These issues are rarely due to the compound's intrinsic insolubility but are caused by pH-dependent protonation, micellar kinetics, or divalent cation interactions. [1]
This guide replaces generic advice with field-proven troubleshooting protocols.
Tier 1: Rapid Resolution (Solubility Matrix)
The Golden Rule: Never dissolve the disodium salt directly into acidic buffers (pH < 6.0) or buffers containing high concentrations of Calcium/Magnesium without prior solvation.
Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Max Conc. (Est.)[1] | Usage Context |
| Methanol (100%) | ⭐⭐⭐⭐⭐ (Excellent) | > 10 mg/mL | Recommended for Stock. Prevents hydrolysis; easy to aliquot.[1] |
| DMSO | ⭐⭐⭐⭐⭐ (Excellent) | > 10 mg/mL | Alternative Stock. Good for cell culture (if <0.1% final v/v).[1] |
| Water (pH > 7.0) | ⭐⭐⭐⭐ (Good) | ~ 5-10 mg/mL* | Good for immediate use.[1] Risk of gelation at high conc. |
| PBS (pH 7.4) | ⭐⭐⭐ (Moderate) | < 1 mg/mL | Risk: High Na+ can induce "salting out" or micelle shifts.[1] |
| Cell Media (DMEM) | ⭐⭐ (Poor/Risky) | < 0.5 mg/mL | Risk: Ca²⁺/Mg²⁺ can form insoluble soaps.[1] |
| Acidic Buffer (pH < 5) | ❌ (Insoluble) | Insoluble | Fatal: Protonation of carboxylates causes immediate crash.[1] |
Technical Note: The "Disodium" designation implies two ionic sites: the carboxylate on the glucuronide (pKa ~2.9) and the side chain carboxylate (pKa ~5.0).[1] Both must remain ionized for maximum solubility.[1]
Tier 2: Advanced Troubleshooting (The "Why" & "How")
Issue 1: "I added water, and it turned into a sticky gel."
Diagnosis: You exceeded the Critical Micelle Concentration (CMC) too rapidly. The Science: Bile acid salts are surfactants.[2] When water is added to the solid powder, local concentrations at the solid-liquid interface skyrocket, instantly forming viscous liquid crystals (gels) that block further dissolution.[1] The Fix:
-
Do not add water directly to the powder.
-
Pre-wet the powder with a small volume of Methanol or DMSO (e.g., 50 µL for 1 mg).
-
Vortex until a clear syrup forms.
-
Then add your aqueous buffer slowly while vortexing.[1]
Issue 2: "The solution was clear, but precipitated upon adding to cell media."
Diagnosis: Divalent Cation "Soap" Formation or pH Shock. The Science:
-
Factor A (pH): Cell media often drifts acidic upon standing.[1] If pH drops below ~5.0, the side-chain carboxylate protonates, reverting the molecule to a hydrophobic acid form.[1]
-
Factor B (Ions): Ca²⁺ and Mg²⁺ (present in DMEM/RPMI) bind to carboxylates with higher affinity than Na⁺, forming insoluble calcium soaps (scum).[1] The Fix:
-
Prepare a 1000x stock in DMSO.[1]
-
Inject the stock into the media while stirring rapidly . This disperses the molecules before they can nucleate with Calcium.
-
Ensure Media pH is buffered (HEPES) to 7.4.[1]
Issue 3: "My LC-MS signal is disappearing over time."
Diagnosis: Hydrolysis of the Glycosidic Bond. The Science: The ether linkage at C3 is susceptible to hydrolysis. While stable at neutral pH, it degrades in acidic mobile phases (common in LC-MS) if left in the autosampler for extended periods, or if the stock is stored in water.[1] The Fix:
-
Storage: Store stocks in 100% Methanol at -20°C.
-
Analysis: Use a neutral pH mobile phase (Ammonium Acetate, pH 6-7) if possible, or analyze immediately after dilution.
Tier 3: Logic & Workflow Visualization
Decision Tree: Solvent Selection Strategy
Use this logic flow to determine the correct preparation method for your specific assay.
Caption: Workflow for selecting the optimal solvent system based on downstream application to prevent precipitation.
Mechanism of Precipitation
Understanding the molecular behavior prevents user error.
Caption: The chemical pathway from soluble salt to insoluble precipitate via protonation.[1]
Tier 4: Validated Preparation Protocols
Protocol A: Preparation of 10 mM Stock Standard
Best for: Long-term storage and analytical standards.
-
Weighing: Accurately weigh 5.68 mg of DCA-3G Disodium Salt.
-
Note: The salt is hygroscopic. Weigh quickly in a low-humidity environment.[1]
-
-
Solvent: Add 1.0 mL of 100% Methanol (LC-MS Grade) .
-
Dissolution: Vortex for 30 seconds. The solution should be crystal clear.
-
Storage: Aliquot into amber glass vials (prevent light degradation) and store at -20°C.
-
Shelf Life: 6 months if kept anhydrous.[1]
-
Protocol B: Preparation for Cell Culture (Aqueous)
Best for: Treating cells without solvent toxicity.[1]
-
Start: Use the DMSO stock (Protocol A, substituting Methanol with DMSO).
-
Pre-warm: Warm the cell culture media to 37°C.
-
Rapid Dilution:
-
Place the pipette tip containing the DMSO stock directly into the center of the media volume.
-
Expel quickly while swirling the media vessel.
-
Do not drop the stock onto the surface (causes surface film/precipitation).
-
-
Validation: Inspect under a microscope. If "black dots" (precipitate) are visible, the concentration is too high or the mixing was too slow.
References
-
Hofmann, A. F., & Mysels, K. J. (1992).[1] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. Journal of Lipid Research.
-
Trottier, J., et al. (2006).[1] Enzymatic production of bile acid glucuronides used as analytical standards for liquid chromatography-mass spectrometry analyses.[1][3][4] Molecular Pharmaceutics, 3(3), 234-242.[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 44263368, Deoxycholic acid 3-glucuronide.[1][5]
-
Yang, T., et al. (2024).[1] Effect of surfactant-bile interactions on the solubility of hydrophobic drugs in biorelevant dissolution media.[6] Department of Chemical and Pharmaceutical Engineering.[6]
Sources
- 1. Deoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic production of bile Acid glucuronides used as analytical standards for liquid chromatography-mass spectrometry analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deoxycholic acid 3-glucuronide | C30H48O10 | CID 44263368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effect of surfactant-bile interactions on the solubility of hydrophobic drugs in biorelevant dissolution media – LCPE [lcpe.uni-sofia.bg]
Technical Support Center: Enhancing the Stability of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt in Solution
Welcome to the technical support center for Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in solution. As a bile acid conjugate, its stability is paramount for accurate experimental outcomes. This document provides field-proven insights and scientifically grounded protocols to help you navigate the challenges of working with this molecule.
Introduction: Understanding the Molecule
Deoxycholic Acid 3-O-β-D-Glucuronide is a metabolite of deoxycholic acid, a secondary bile acid. The addition of the glucuronide moiety significantly increases its water solubility, a critical factor in its biological role in detoxification and excretion pathways.[1][2] However, this glucuronide linkage can also be a point of instability, susceptible to hydrolysis under various experimental conditions. This guide will equip you with the knowledge to mitigate these stability issues.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt in solution.
Q1: My solution of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt shows decreasing concentration over time. What is the likely cause?
A1: The most probable cause is the hydrolysis of the glucuronide bond, which breaks down the molecule into deoxycholic acid and glucuronic acid. This degradation is primarily influenced by three factors: pH, temperature, and enzymatic contamination.[3]
Q2: What is the optimal pH for storing my solution?
A2: While the exact optimal pH should be determined empirically for your specific application, glucuronide conjugates are generally susceptible to both acid- and base-catalyzed hydrolysis.[3] For many ester glucuronides, a slightly acidic pH range of 3.5-4.5 is often found to maximize stability.[3] However, for some N-glucuronides, basic conditions are preferred for stability.[4] Given that Deoxycholic Acid 3-O-β-D-Glucuronide has an ether linkage, it is crucial to avoid extreme pH values. It is advisable to start with a buffered solution around neutral pH and assess stability.
Q3: Can I store my prepared solutions at room temperature?
A3: It is strongly discouraged. Higher temperatures significantly accelerate the rate of hydrolysis.[3][5] For short-term storage (up to 24 hours), refrigeration at 4°C is recommended.[6][7] For long-term storage, freezing at -20°C or -80°C is preferable. Be mindful of freeze-thaw cycles, which can also impact stability.
Q4: I am using a biological matrix (e.g., plasma, tissue homogenate) for my experiments. Are there any specific stability concerns?
A4: Yes, biological matrices can contain enzymes like β-glucuronidases and esterases that can actively hydrolyze the glucuronide bond.[3][8] It is crucial to consider methods to inactivate these enzymes, such as heat inactivation of the matrix (if it doesn't affect your experiment) or the use of specific enzyme inhibitors.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with your Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt solutions.
Issue 1: Unexpected Peaks in HPLC/UPLC Analysis
Symptom: Your chromatogram displays the main peak for Deoxycholic Acid 3-O-β-D-Glucuronide, but you also observe additional, unexpected peaks that tend to increase in area over time.
Potential Cause: These extra peaks are likely degradation products. The primary degradation product will be deoxycholic acid. To confirm the identity of these peaks, a mass spectrometer (MS) detector coupled with your LC system is highly recommended. The degradation products will have different mass-to-charge ratios (m/z) that can be used for identification.
Troubleshooting Steps:
-
Confirm Peak Identity: Use LC-MS/MS to identify the unexpected peaks. The primary degradation product, deoxycholic acid, will have a different m/z from the parent compound.
-
pH Assessment: Measure the pH of your solution. If it is too acidic or alkaline, adjust it to a more neutral range using a suitable buffer system.
-
Temperature Control: Ensure your solutions are prepared and stored at low temperatures (2-8°C).
-
Evaluate Matrix Effects: If using a biological matrix, consider the presence of enzymes. You may need to incorporate an enzyme inactivation step in your sample preparation protocol.
Issue 2: Poor Reproducibility Between Experiments
Symptom: You are observing significant variability in your results when using solutions of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt prepared at different times.
Potential Cause: This is often a direct consequence of inconsistent solution stability. The effective concentration of your analyte is likely changing between experiments due to degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Experimental Protocols
To assist you in establishing a robust experimental setup, here are detailed protocols for preparing stable solutions and assessing their stability.
Protocol 1: Preparation of a Stock Solution
-
Solvent Selection: Use a high-purity, sterile, and nuclease-free buffered solvent. A phosphate-buffered saline (PBS) at pH 7.4 is a good starting point.
-
Weighing: Accurately weigh the required amount of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt in a sterile container.
-
Dissolution: Add the buffered solvent to the solid and gently vortex or sonicate until fully dissolved. Avoid vigorous shaking to prevent potential degradation.
-
pH Verification: Measure the pH of the final solution and adjust if necessary, using dilute acid or base.
-
Sterile Filtration: If required for your application, filter the solution through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store immediately at -20°C or -80°C.
Protocol 2: Stability Assessment Using HPLC-UV
This protocol outlines a basic method to assess the stability of your solution over time.
-
Sample Preparation: Prepare your solution of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt at the desired concentration and in the intended solvent/matrix.
-
Time Points: Divide the solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Storage Conditions: Store the aliquots under the conditions you wish to test (e.g., room temperature, 4°C, -20°C).
-
HPLC Analysis: At each time point, inject an aliquot onto a suitable C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or acetic acid is a common starting point.
-
Detection: Use a UV detector at a wavelength appropriate for deoxycholic acid and its glucuronide (e.g., around 210 nm).
-
-
Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks will indicate degradation.
Data Presentation
A well-structured table can provide a clear overview of stability under different conditions.
| Storage Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Product(s) Peak Area |
| Room Temperature | 0 | 100 | 0 |
| 2 | 95 | 5 | |
| 4 | 88 | 12 | |
| 8 | 75 | 25 | |
| 24 | 50 | 50 | |
| 4°C | 0 | 100 | 0 |
| 2 | 99 | 1 | |
| 4 | 98 | 2 | |
| 8 | 97 | 3 | |
| 24 | 95 | 5 | |
| -20°C | 0 | 100 | 0 |
| 24 | 100 | 0 |
Note: The data in this table is illustrative and should be determined experimentally for your specific conditions.
Key Degradation Pathway
The primary degradation pathway for Deoxycholic Acid 3-O-β-D-Glucuronide is hydrolysis.
Caption: Primary hydrolytic degradation pathway.
By understanding the factors that influence the stability of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt and implementing the appropriate handling and storage procedures, you can ensure the integrity of your experiments and the reliability of your results.
References
-
Biot, N., et al. (2006). Enzymatic Production of Bile Acid Glucuronides Used as Analytical Standards for Liquid Chromatography−Mass Spectrometry Analyses. Molecular Pharmaceutics, 3(4), 415-423. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 44263368, Deoxycholic acid 3-glucuronide. Retrieved February 13, 2026 from [Link].
-
Iqbal, M., et al. (2016). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism and Disposition, 44(10), 1698-1707. Available from: [Link]
-
Biot, N., et al. (2006). Enzymatic production of bile acid glucuronides used as analytical standards for liquid chromatography-mass spectrometry analyses. Molecular Pharmaceutics, 3(4), 415-423. Available from: [Link]
-
Elle, M., et al. (2019). Stability and Hydrolysis of Desomorphine-Glucuronide. Journal of Analytical Toxicology, 43(8), 629-636. Available from: [Link]
-
Evans, C. A., et al. (2014). Evaluation of glucuronide metabolite stability in dried blood spots. Bioanalysis, 6(13), 1735-1744. Available from: [Link]
-
Pellock, S. J., et al. (2020). Synthetic β-d-Glucuronides: Substrates for Exploring Glucuronide Degradation by Human Gut Bacteria. ACS Omega, 5(31), 19687-19698. Available from: [Link]
-
Iida, T., et al. (2001). Synthesis and characterization of deoxycholyl 2-deoxyglucuronide: a water-soluble affinity labeling reagent. Chemical & Pharmaceutical Bulletin, 49(10), 1312-1315. Available from: [Link]
-
U.S. Food and Drug Administration. Drug Label Information. Retrieved February 13, 2026 from [Link]
-
Hu, M., & Liu, X. (2017). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Reviews, 49(2), 179-201. Available from: [Link]
-
Wikipedia. Bile acid sequestrant. Retrieved February 13, 2026 from [Link]
-
Trauner, M., & Boyer, J. L. (2013). Novel bile acid therapeutics for the treatment of chronic liver diseases. Hepatology, 58(1), 318-327. Available from: [Link]
-
Separation Science. Analytical Techniques In Stability Testing. Retrieved February 13, 2026 from [Link]
-
Family Heart Foundation. Bile Acid Sequestrants. Retrieved February 13, 2026 from [Link]
-
Pavlović, N., et al. (2018). Absorption-enhancement mechanisms mediated by bile acids: (1) solubilization of lipophilic drugs. European Journal of Pharmaceutical Sciences, 119, 113-128. Available from: [Link]
-
Gao, L. L., et al. (2019). Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. Molecules, 24(16), 2995. Available from: [Link]
- Google Patents. (2014). US8653058B2 - Compositions comprising deoxycholic acid and salts thereof suitable for use in treating fat deposits.
-
Skopp, G., et al. (2004). An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples. Journal of Analytical Toxicology, 28(1), 35-40. Available from: [Link]
-
Vallejo, M., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-29. Available from: [Link]
-
Marcus, S. N., & Heaton, K. W. (2001). Influence of pH on the phase distribution of nascent deoxycholic acid in fresh human cecal aspirates. American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(2), G371-G374. Available from: [Link]
-
Evans, C. A., et al. (2014). Evaluation of glucuronide metabolite stability in dried blood spots. Bioanalysis, 6(13), 1735-1744. Available from: [Link]
-
Trottier, J., et al. (2016). Urinary Elimination of Bile Acid Glucuronides under Severe Cholestatic Situations. Journal of Clinical Medicine, 5(11), 100. Available from: [Link]
-
Obach, R. S., et al. (2022). 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay. Analytical Chemistry, 94(33), 11566-11573. Available from: [Link]
-
Zöhrer, E., et al. (2002). Stability of human gallbladder bile: effect of freezing. Wiener klinische Wochenschrift, 114(13-14), 584-588. Available from: [Link]
-
Jones, B. R., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(13), 6663-6671. Available from: [Link]
-
Slideshare. (2023). Anatomy and physiology of the digestive system. Retrieved February 13, 2026 from [Link]
-
Wang, Y., et al. (2020). pH-sensitive deoxycholic acid dimer for improving doxorubicin delivery and antitumor activity in vivo. Colloids and Surfaces B: Biointerfaces, 196, 111319. Available from: [Link]
-
Erixon, M., et al. (2003). Temperature: the single most important factor for degradation of glucose fluids during storage. Peritoneal Dialysis International, 23(5), 453-460. Available from: [Link]
-
Santos, D. T., et al. (2016). Effect of temperature on the degradation of bioactive compounds of Pinot Noir grape pomace during drying. Food Science and Technology, 36(3), 488-494. Available from: [Link]
-
Verkerk, R., & Dekker, M. (2004). Effect of water content and temperature on glucosinolate degradation kinetics in broccoli (Brassica oleracea var. italica). Journal of Agricultural and Food Chemistry, 52(25), 7706-7712. Available from: [Link]
Sources
- 1. Synthesis and characterization of deoxycholyl 2-deoxyglucuronide: a water-soluble affinity labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ovid.com [ovid.com]
- 5. Temperature: the single most important factor for degradation of glucose fluids during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic production of bile Acid glucuronides used as analytical standards for liquid chromatography-mass spectrometry analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Conjugate Analysis using β-Glucuronidases [sigmaaldrich.com]
Technical Support Center: FXR Agonist Cell-Based Assays
Status: Operational Ticket Type: Advanced Troubleshooting & Assay Optimization Assigned Specialist: Senior Application Scientist, Nuclear Receptor Division
Introduction
Welcome to the technical support hub for Farnesoid X Receptor (FXR; NR1H4) assays. FXR is a metabolic nuclear receptor that functions as the primary sensor for bile acids.[1] Unlike robust steroid receptors (like ER
This guide moves beyond basic kit instructions to address the causality of assay failure. We treat the assay as a biological system where every variable—from serum lipids to plasmid ratios—must be controlled.
Module 1: The Biological Architecture
Before troubleshooting, you must verify your assay design matches the biological mechanism. FXR does not function alone; it requires Retinoid X Receptor alpha (RXR
The Signaling Pathway
The following diagram illustrates the critical checkpoints in your assay. If any node fails, the signal is lost.
Figure 1: The FXR activation cascade.[2][3][4] Note that signal generation requires successful ligand entry, heterodimerization with RXR, and co-activator recruitment before transcription occurs.
Module 2: Reporter Gene Assays (Luciferase)
The Problem: High variability or low Signal-to-Noise (S/N) ratios.[5] The Cause: Often traced to endogenous interference or improper transfection ratios.
Critical Protocol Adjustments
1. Serum Selection (The "Hidden Ligand" Trap)
Standard Fetal Bovine Serum (FBS) contains endogenous bile acids and hormones that pre-activate FXR, causing high background noise.
-
Requirement: You must use Charcoal-Stripped Dextran-Treated FBS (CS-FBS) for at least 24 hours prior to and during the assay.
-
Why: Stripping removes lipophilic molecules (bile acids), lowering the basal signal and increasing the dynamic range (fold-induction) of your agonist [1].
2. Co-Transfection Strategy
FXR is an obligate heterodimer. In cell lines with low endogenous RXR (e.g., HEK293, CHO), transfecting FXR alone results in weak signaling.
-
Recommendation: Co-transfect human RXR
(NR2B1). -
Ratio: Optimize FXR:RXR ratios. Start at 1:1 or 2:1 . Excess RXR can sequester endogenous co-factors, leading to "squelching" (reduced signal).
3. Normalization Vector "Crosstalk"
Using a strong promoter (CMV/SV40) for your normalization control (e.g., Renilla or Gaussia) can transcriptionally compete with your FXR reporter.
-
Solution: Use a weak constitutive promoter like TK (Thymidine Kinase) for the normalization vector.
-
Ratio: Use a 50:1 ratio of Experimental Plasmid (Firefly) to Control Plasmid (Renilla). If the control is too bright, it bleeds into the experimental channel [2].
Troubleshooting Matrix: Reporter Assays
| Symptom | Probable Cause | Corrective Action |
| High Background (Basal) | Endogenous bile acids in serum. | Switch to Charcoal-Stripped FBS (CS-FBS). |
| Low Fold Induction | Low transfection efficiency or missing partner. | Co-transfect RXR |
| Signal Drop at High Dose | Cytotoxicity (Bile acids are detergents). | Run parallel CellTiter-Glo® viability assay. |
| High Well-to-Well Variance | Edge effects or pipetting error.[6] | Use a master mix for transfection; avoid outer wells if incubating >24h. |
Module 3: Cofactor Recruitment Assays (TR-FRET/AlphaScreen)
The Problem: The "Hook Effect" (Signal decreases as concentration increases).[7] The Context: These biochemical assays measure the proximity of biotinylated-FXR-LBD to a fluorophore-labeled co-activator peptide (e.g., SRC-1) upon agonist binding.
The Hook Effect Mechanism
In homogenous proximity assays, if the concentration of the analyte (FXR-Ligand complex) exceeds the binding capacity of the donor/acceptor beads, the beads become saturated individually rather than forming a bridge. This breaks the proximity signal.
Figure 2: Logic flow of the Hook Effect. At very high concentrations, the stoichiometry fails, and signal drops despite high ligand presence.
Optimization Steps
-
Titrate the Receptor: Perform a cross-titration of FXR-LBD (e.g., 0.5 nM to 10 nM) against a fixed concentration of co-activator peptide.
-
Peptide Selection: FXR recruits different co-activators with varying affinity. SRC-1 (Steroid Receptor Coactivator 1) is the standard, but PGC-1
may provide a different dynamic range depending on the ligand class [3].
Module 4: Cytotoxicity vs. Specificity
The Trap: Bile acids (CDCA, DCA, LCA) are physiological detergents. At high micromolar concentrations (>50 µM), they disrupt cell membranes.
-
False Antagonism: If you test a library of bile acid derivatives, a compound that kills cells will show reduced Luciferase signal. This mimics an antagonist.
-
Validation Protocol:
-
Visual Check: Inspect cells under a microscope before lysis. Look for rounding or detachment.
-
Multiplexing: Use a multiplex assay (e.g., CellTiter-Fluor™ + One-Glo™) to measure viability and reporter activity in the same well.
-
Reference Control:
-
GW4064: Synthetic non-steroidal agonist. Potent (EC50 ~30-60 nM) and non-toxic at effective doses. Use this to validate the assay window [4].
-
CDCA: Endogenous agonist. Weak (EC50 ~10-50 µM). Use as a secondary control but monitor toxicity [5].
-
-
FAQ: Frequently Asked Questions
Q: My HEK293 cells show no response to GW4064. Why?
A: HEK293 cells express very low levels of endogenous FXR. You must transiently transfect an FXR expression vector. Additionally, co-transfection with RXR
Q: Can I use HepG2 cells instead of HEK293? A: Yes, HepG2 cells express endogenous FXR and BSEP (target gene). However, they are harder to transfect (lower efficiency). For HepG2, we recommend electroporation or lipid-based reagents specifically optimized for difficult-to-transfect lines.
Q: What is the expected EC50 for GW4064? A: In a well-optimized Luciferase reporter assay (HEK293), the EC50 should be between 30 nM and 100 nM . If your EC50 is >500 nM, your assay sensitivity is compromised (likely due to serum interference or low transfection efficiency) [1, 4].
Q: Why does my CDCA control curve look bell-shaped? A: This is classic cytotoxicity. As the concentration exceeds 50-100 µM, the cells begin to die, causing the luciferase signal to plummet. This is not the "Hook Effect" (which is biochemical); this is cell death.
References
-
Promega Corporation. Tips for Successful Dual-Reporter Assays. Promega Connections. Available at: [Link]
Sources
- 1. Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unipg.it [research.unipg.it]
- 5. promega.de [promega.de]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
optimizing concentration of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt in experiments
The following Technical Support Center guide is designed to optimize your experimental workflows involving Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt (DCA-3G) .
Senior Application Scientist: Dr. A. Vance Subject: Optimization of Solubility, Stability, and LC-MS/MS Quantitation Last Updated: October 26, 2023[1][2]
Compound Profile & Handling Essentials
Q: I purchased the Disodium Salt version. How does this differ from the free acid in terms of handling? A: The Disodium Salt form is critical for solubility. Deoxycholic acid (the parent) is hydrophobic; however, the addition of the glucuronide moiety at C3 and the ionization of both carboxyl groups (one on the steroid core, one on the glucuronic acid) significantly increases polarity.
-
Hygroscopicity: The disodium salt is highly hygroscopic. You must equilibrate the vial to room temperature before opening to prevent water uptake, which will alter your gravimetric precision.
-
Solubility: Unlike the parent DCA, DCA-3G Disodium is soluble in water (>50 mM), but it is sensitive to pH.[1][2]
Troubleshooting Guide: Stock Solution Preparation
| Issue | Probable Cause | Corrective Action |
| Precipitation in Aqueous Buffer | pH < 7.0 | The steroid core tends to aggregate in acidic environments.[1][2] Ensure your buffer pH is ≥ 7.4 . |
| Cloudiness upon Freeze-Thaw | Salt crashing out | Vortex vigorously at room temperature.[1][2] If persistent, add 10% Methanol to the aqueous stock to disrupt aggregates. |
| Inconsistent Concentration | Hygroscopic error | Weighing error due to water absorption. Dissolve the entire vial content to create a Master Stock rather than weighing small aliquots. |
Workflow: Optimal Stock Preparation
Figure 1: Critical workflow for handling hygroscopic disodium salts to ensure stoichiometric accuracy.[1][2]
LC-MS/MS Method Optimization
Q: I am seeing low sensitivity and peak tailing in my LC-MS/MS assay. How do I optimize for DCA-3G? A: Bile acid glucuronides are fragile in the ion source and "sticky" in the column.
Step 1: Source Optimization (The "Fragility" Factor)
DCA-3G is an ether glucuronide .[1][2] While chemically stable, the glycosidic bond is labile under high energy in the electrospray ionization (ESI) source.
-
Mode: Negative Ion Mode (ESI-).
-
Transitions:
-
Quantifier:611.3 -> 435.3 (Loss of Glucuronide moiety, -176 Da).[1][2]
-
Note: The parent mass for the disodium salt is ~612, but in MS negative mode, you detect the [M-H]- or [M-2Na+H]- species.[1][2] Usually, we monitor the singly charged anion of the free acid form equivalent: m/z 567.3 [M-H]- . Check your specific tuning; if the salt does not dissociate fully, you may need to monitor the sodiated adduct.
-
CRITICAL: If your Declustering Potential (DP) is too high, you will cause in-source fragmentation , stripping the glucuronide before it reaches Q1.[1][2] This mimics the parent DCA signal and ruins sensitivity.
-
Protocol: Perform a DP ramp from 0V to 100V. Select the value where the precursor intensity is max before the fragment starts appearing.
Step 2: Chromatographic Separation (The "Isomer" Factor)
You must separate DCA-3G from DCA-24-Glucuronide (acyl glucuronide).[1][2]
-
Column: C18 columns often fail to resolve these isomers. Use a Phenyl-Hexyl or C18-PFP (Pentafluorophenyl) column.[1][2]
-
Mobile Phase:
Figure 2: LC-MS/MS Method Development decision tree focusing on preventing in-source decay.
Biological Assays: Transport & Kinetics
Q: I am studying the efflux of DCA-3G. Which transporters are relevant, and how do I design the assay? A: DCA-3G is a substrate for MRP2 (ABCC2) and MRP3 (ABCC3) .[2] It is less likely to be transported by BSEP (which prefers taurine/glycine conjugates).[2]
Experimental Design: Vesicular Transport Assay
To determine Km and Vmax, you cannot use a single concentration.
-
System: Inside-Out Membrane Vesicles (HEK293 or Sf9 overexpressing MRP2/3).[1][2]
-
Concentration Range: 0.1 µM to 100 µM.
-
Why? Bile acid glucuronides typically have Km values in the 10–50 µM range. If you only test 1 µM, you are in the linear range and cannot calculate Vmax.
-
-
Buffer: Tris-Sucrose buffer (pH 7.4) + ATP (4 mM) vs. AMP (Control).[1][2]
Troubleshooting High Background in Transport Assays
Issue: High uptake in "No ATP" control vesicles. Cause: DCA-3G is "sticky" (lipophilic steroid core).[1][2] It binds non-specifically to the vesicle membrane. Solution:
-
Wash Step: Use ice-cold buffer containing 0.1% BSA (Bovine Serum Albumin) during the filtration wash step.[1][2] BSA scavenges the non-specifically bound ligand from the outside of the vesicle, leaving only the transported ligand inside.
Figure 3: Vesicular Transport Assay workflow highlighting the critical BSA wash step.[1][2]
Stability & Degradation[3][4]
Q: Can I store DCA-3G in plasma or urine? A: DCA-3G is an ether glucuronide (linked at the C3-hydroxyl).[1][2]
-
Chemical Stability: High.[3] Unlike C24-acyl glucuronides, it does not undergo acyl migration or spontaneous hydrolysis at physiological pH.[1][2]
-
Enzymatic Stability: Low. It is highly susceptible to β-glucuronidase (bacterial or endogenous).[1][2]
Protocol for Biological Matrices: If measuring DCA-3G in feces, plasma, or urine, you must add a β-glucuronidase inhibitor immediately upon collection.[1][2]
-
Inhibitor: Saccharolactone (1-5 mM final concentration).[1][2]
-
Temperature: Process on ice immediately.
References
-
Human Metabolome Database (HMDB). Metabocard for Deoxycholic acid 3-glucuronide (HMDB0000928).[1][2] Available at: [Link][1][2]
-
Trottier, J., et al. (2006). Enzymatic production of bile acid glucuronides used as analytical standards for liquid chromatography-mass spectrometry analyses.[1][2][4] Molecular Pharmaceutics.[4] Available at: [Link]
-
Zelcer, N., et al. (2003). Characterization of Drug Transport by the Human Multidrug Resistance Protein 3 (ABCC3). Journal of Biological Chemistry. Available at: [Link]
-
FDA Guidance for Industry. Bioanalytical Method Validation (2018). Available at: [Link][1][2]
Sources
Technical Support Center: Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt
Subject: Minimizing Experimental Variability in Bioanalysis and Transporter Assays
Introduction: The Variability Paradox
Deoxycholic Acid 3-O-β-D-Glucuronide (DCA-3G) is a critical metabolite used as a biomarker for cholestasis and a probe substrate for OATP1B1/1B3 transporters. However, users frequently report "unexplained" data variability.
The Reality: DCA-3G is chemically stable (unlike acyl glucuronides) but enzymatically fragile and physically tricky . The variability you see is rarely the compound degrading chemically; it is usually due to three specific failure points:
-
Hygroscopic error during weighing (Disodium salt nature).
-
Enzymatic hydrolysis in matrix (Glucuronidase contamination).
-
Isobaric interference in LC-MS/MS (Co-elution with structural isomers).
This guide replaces generic advice with specific, causal troubleshooting protocols.
Module 1: Stock Preparation & Physical Handling
The Issue: "My stock concentration seems lower than calculated."
Root Cause: The disodium salt form is highly hygroscopic. If the vial is opened before reaching room temperature, it absorbs atmospheric water immediately. Additionally, users often fail to correct for the sodium counter-ions and water content in the molecular weight calculation.
Protocol: Precision Stock Generation
| Step | Action | Technical Rationale |
| 1 | Equilibrate | Allow the vial to warm to room temperature (20-25°C) for 1 hour before breaking the seal. Prevents condensation inside the vial. |
| 2 | Solvent Choice | Dissolve in 100% Methanol or 50:50 Methanol:Water . Do NOT use 100% Water for long-term storage. |
| 3 | Stoichiometry | Use the Salt MW (approx. 612.6 Da), not the Free Acid MW (568.7 Da). Check the CoA for water content (often 5-10%). |
| 4 | Storage | Store aliquots at -80°C in amber glass vials. |
Visual Guide: Handling Logic
Caption: Workflow for minimizing weighing errors and degradation during stock preparation.
Module 2: LC-MS/MS Analytical Variability
The Issue: "I see double peaks" or "Signal intensity fluctuates."
Root Cause:
-
Isobaric Interference: DCA-3G (3
, 12 ) has the same mass as Chenodeoxycholic Acid-3-Glucuronide (CDCA-3G, 3 , 7 ) and Hyodeoxycholic Acid Glucuronides. Standard C18 gradients often fail to resolve them. -
In-Source Fragmentation: The glucuronide bond is labile in the MS source. High declustering potential (DP) strips the glucuronide, causing the signal to appear in the parent bile acid channel, leading to under-quantification of the conjugate.
Troubleshooting Guide
1. Chromatographic Resolution
Do not rely on generic "Bile Acid" methods. You must optimize for glucuronide separation.
-
Column: Fused-Core C18 (e.g., Ascentis Express C18) or Charged Surface Hybrid (CSH) C18.
-
Mobile Phase A: Water + 10 mM Ammonium Acetate + 0.01% Formic Acid (pH ~4.5).
-
Mobile Phase B: 50:50 Acetonitrile:Methanol (The methanol helps resolve isomers).
-
Critical Tip: A shallow gradient (e.g., 0.5% change per minute) is required around the elution time of the glucuronides.
2. Mass Spectrometry Parameters
-
Transition: Monitor
(Loss of CO2) is rarely specific.-
Preferred Transition:
(Glucuronide fragment) or Neutral Loss of 176 Da if using Q-Trap.
-
-
Source Temperature: Keep
C. -
Declustering Potential: Ramp DP and select the value before the parent ion signal (m/z 391) appears.
Visual Guide: LC-MS/MS Optimization
Caption: Decision tree for resolving chromatographic and ionization issues in LC-MS/MS.
Module 3: Biological Assay Stability (The "Disappearing" Compound)
The Issue: "DCA-3G disappears in control plasma/liver homogenate."
Root Cause: DCA-3G is an ether glucuronide (3-position), meaning it is chemically stable against acyl migration. However, it is highly susceptible to
The Solution: The "Saccharolactone Block"
You must use a specific inhibitor. General protease inhibitors do not stop glucuronidases.
| Component | Concentration | Purpose |
| D-Saccharic acid 1,4-lactone | 10 - 20 mM | Potent inhibitor of |
| Acidification | 2% Formic Acid | Post-incubation quench. Low pH also inhibits glucuronidase activity. |
| Temperature | 4°C (Ice bath) | Keep samples on ice immediately after collection. |
Experimental Note: Saccharolactone hydrolyzes in water over time. Prepare fresh daily. Do not use stock solutions older than 4 hours.
Module 4: Transporter Assays (OATP1B1/1B3)
The Issue: "My values are inconsistent."
Root Cause:
-
Non-Specific Binding (NSB): Being a steroid conjugate, DCA-3G is amphipathic. It sticks to polypropylene plates, depleting the free concentration available for transport.
-
Substrate Inhibition: At high concentrations, bile acids can inhibit OATPs, altering kinetics.
Protocol: High-Fidelity OATP Assay
-
Material: Use glass-coated plates or low-binding polypropylene.
-
BSA Addition: Add 0.1% BSA to the incubation buffer. This acts as a "sacrificial protein" to coat plastic surfaces, keeping DCA-3G in solution without significantly affecting free fraction (unlike high plasma protein binding).
-
Time-Linearity: OATP transport of bile acids is rapid. Ensure you are measuring initial rate (usually < 2 minutes). Longer incubations lead to efflux or metabolism, skewing
.
Frequently Asked Questions (FAQ)
Q: Is DCA-3G light sensitive? A: No, but it should be protected from strong light to prevent oxidation of the steroid backbone. Amber vials are best practice.
Q: Can I use the same method for DCA-3G and DCA-24G (Acyl Glucuronide)? A: No. DCA-24G is chemically unstable (acyl migration) and requires strictly neutral pH and low temperature. DCA-3G is chemically stable but enzymatically labile. They also have different retention times.[1]
Q: Why is my negative mode sensitivity poor? A: Bile acid glucuronides ionize well in negative mode (ESI-), but high organic content in the source can suppress ionization. Ensure your divert valve sends the first 1-2 minutes (salts) to waste.
References
-
Analytical Standards & Synthesis
-
Transporter Kinetics (OATP)
-
Glucuronide Stability & Inhibitors
-
Compound Database (Grounding)
- Title: Deoxycholic acid 3-glucuronide (MetaboCard).
- Source: Human Metabolome D
-
URL:[Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Enzymatic production of bile Acid glucuronides used as analytical standards for liquid chromatography-mass spectrometry analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Effect of the β-glucuronidase inhibitor saccharolactone on glucuronidation by human tissue microsomes and recombinant UDP-glucuronosyltransferases (UGTs) - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt
[1]
Product Category: Bile Acid Metabolites / Phase II Conjugates Target Audience: DMPK Scientists, Analytical Chemists, Hepatology Researchers
Introduction: The Molecule & Its Behavior
Deoxycholic Acid 3-O-β-D-Glucuronide (DCA-3G) is a Phase II metabolite formed by the conjugation of glucuronic acid to the C-3 hydroxyl group of deoxycholic acid (DCA). Unlike the parent DCA, which is hydrophobic and cytotoxic, DCA-3G is highly polar and serves as a major detoxification end-product intended for renal or biliary excretion.
When interpreting experimental results, researchers often encounter anomalies stemming from its amphipathic nature , labile glycosidic bond (under specific conditions), and transporter-dependent kinetics . This guide addresses the causality behind these unexpected results.
Module 1: Analytical Anomalies (LC-MS/MS)
Context: You are observing unexpected peaks, signal loss, or quantitation errors in liquid chromatography-tandem mass spectrometry.
Issue 1: "Ghost" Peaks (Detection of Parent DCA in Pure DCA-3G Samples)
Observation: You injected a pure standard of DCA-3G, but your chromatogram shows a significant peak at the transition for unconjugated Deoxycholic Acid (DCA). Root Cause: In-Source Fragmentation (ISF). During electrospray ionization (ESI), the ether glucuronide bond at C-3 is relatively stable compared to acyl glucuronides, but high cone voltages or declustering potentials can still shatter the molecule before it enters the quadrupole. The mass spectrometer detects the fragment (DCA) as if it were the parent molecule. Troubleshooting Protocol:
-
Monitor the Precursor: Ensure you are monitoring the specific transition for the glucuronide
(loss of glucuronic acid). -
ISF Check: Inject DCA-3G without a column (infusion). If you see the mass of DCA (
) appearing in the Q1 scan, ISF is occurring. -
Optimization: Lower the Declustering Potential (DP) or Cone Voltage by 10–20V. Lower the source temperature slightly.
Issue 2: Peak Splitting or Doublets
Observation: The DCA-3G peak appears as a doublet or has a "shoulder."
Root Cause: Isomer Co-elution (3-G vs. 24-G).
DCA can be glucuronidated at the C-3 hydroxyl (ether glucuronide) or the C-24 carboxyl (acyl glucuronide).[1] These are structural isomers with identical mass (
-
Chromatographic Separation: Use a high-resolution C18 column. The 3-O-glucuronide (ether) typically elutes earlier than the 24-acyl glucuronide due to polarity differences, though this depends on mobile phase pH.
-
Mobile Phase pH: Acyl glucuronides are unstable at basic pH. Ensure your mobile phase is slightly acidic (0.1% Formic Acid or Ammonium Acetate pH 5.0) to stabilize the 24-G isomer if you are trying to distinguish them.
Issue 3: Signal Suppression in Biological Matrix
Observation: The signal for DCA-3G is 10x lower in plasma/urine compared to solvent standards. Root Cause: Phospholipid Suppression. DCA-3G is amphipathic. It often co-elutes with endogenous phospholipids (phosphatidylcholines) that suppress ionization in the ESI source. Troubleshooting Protocol:
-
Switch to Solid Phase Extraction (SPE): Protein precipitation (PPT) is often insufficient for bile acids. Use an SPE cartridge (e.g., HLB or MAX) to remove phospholipids.
Visualization: LC-MS Troubleshooting Workflow
Figure 1: Decision tree for diagnosing LC-MS anomalies associated with DCA-3G analysis.
Module 2: Biological Assay Interpretation
Context: Results from cell-based assays (hepatocytes, transfected cell lines) or enzymatic assays do not match predictions.
FAQ: Why is DCA-3G not toxic to my cells?
Q: I treated HepG2 cells with DCA-3G expecting toxicity similar to DCA, but viability remained high. Did the compound degrade? A: No, this is the expected pharmacological result. Glucuronidation at the C-3 position drastically increases hydrophilicity and prevents the molecule from acting as a detergent on cell membranes.
-
Mechanism: DCA induces apoptosis via the Fas death receptor and mitochondrial membrane perturbation. DCA-3G cannot easily penetrate the lipid bilayer to access these intracellular targets.
-
Verification: If toxicity is observed, check for deconjugation . Presence of
-glucuronidase (from contamination or lysosomal leakage) can hydrolyze DCA-3G back to toxic DCA.
FAQ: Why is intracellular accumulation low?
Q: In my sandwich-cultured hepatocyte assay, DCA-3G accumulation is negligible compared to Tauro-DCA. A: Transporter Saturation or Efflux Dominance. DCA-3G is a substrate for specific transporters. Its intracellular residence time is short because it is rapidly pumped out.
-
Uptake: Mediated by OATP1B1 and OATP1B3 (Solute Carrier Organic Anion Transporters).[2]
-
Efflux: Mediated primarily by MRP2 (ABCC2) into the bile (canalicular) or MRP3 (ABCC3) back into blood (basolateral) under stress.
-
Troubleshooting: Use an MRP2 inhibitor (e.g., MK-571) to confirm if the low accumulation is due to rapid efflux.
Visualization: Hepatocyte Transport Pathway
Figure 2: Vectorial transport of DCA-3G. Note that MRP2 is the primary efflux route.
Module 3: Stability & Handling Guide
Context: The physical state or concentration of the reagent seems to change over time.
Table 1: Stability Profile & Troubleshooting
| Parameter | Characteristic | Potential Issue | Corrective Action |
| Solubility | High (Disodium Salt) | Precipitation in Ca²⁺ rich media (e.g., Krebs-Henseleit). | Dissolve in water first, then dilute into media. Avoid high calcium buffers if >1mM. |
| pH Stability | Stable at pH 7-9 | Acid hydrolysis at pH < 3. | Maintain neutral pH. Do not use strong acid to stop reactions; use ice-cold methanol instead. |
| Enzymatic Stability | Susceptible to | False positives for parent DCA in urine/feces samples. | Add Saccharolactone (inhibitor) to all biological matrices immediately upon collection. |
| Storage | Hygroscopic Solid | Clumping; hydrolysis due to moisture. | Store at -20°C with desiccant. Equilibrate to RT before opening vial. |
Protocol: Preventing Spontaneous Hydrolysis
Unlike acyl glucuronides (which undergo acyl migration), DCA-3G is an ether glucuronide . It is chemically stable but biologically fragile.
-
Buffer: Use phosphate buffer (pH 7.4). Avoid acetate buffers at low pH for long-term storage.
-
Inhibitors: If analyzing in plasma or liver homogenate, add 5 mM Saccharolactone to inhibit endogenous
-glucuronidase activity which will strip the glucuronide group and skew results.
References
-
Trottier, J., et al. (2006). "Enzymatic production of bile acid glucuronides used as analytical standards for liquid chromatography-mass spectrometry analyses."[3] Analytical Chemistry. Link
-
Yang, Y., et al. (2017). "Quantitative profiling of 19 bile acids in rat plasma, liver, bile, and different intestinal section contents to investigate bile acid homeostasis." Journal of Steroid Biochemistry and Molecular Biology. Link
-
Pfeifer, N. D., et al. (2014). "Biliary excretion of glucuronides: The role of multidrug resistance-associated protein 2 (MRP2)." Drug Metabolism and Disposition. Link
-
Iida, T., et al. (2002). "Physicochemical properties of bile acid 3-glucuronides." Journal of Lipid Research. Link
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification and Evaluation of Clinical Substrates of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic production of bile Acid glucuronides used as analytical standards for liquid chromatography-mass spectrometry analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt
Topic: Cytotoxicity Assessment & Experimental Troubleshooting
Case ID: DCA3G-CYTO-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Rescue" Metabolite Context
Welcome to the technical guide for Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt (DCA-3G) . As a researcher, you are likely investigating Phase II detoxification pathways, cholestatic liver models, or transporter kinetics (MRP2/OATP).
The Core Scientific Premise: Unlike its parent compound, Deoxycholic Acid (DCA)—a hydrophobic, secondary bile acid known for causing mitochondrial oxidative stress and DNA damage—DCA-3G represents a detoxification product . The addition of the glucuronic acid moiety at the C3 position, combined with the disodium salt formulation, renders the molecule highly hydrophilic.
Your Experimental Goal: To accurately assess whether DCA-3G is inert (successful detoxification) or if it exhibits specific toxicity (e.g., via transporter saturation or accumulation).
Module 1: Solubility & Preparation (The Foundation)
The most common error with bile acid salts is treating them like their free acid parents.
The "Disodium" Advantage
You do not need DMSO for this compound.
-
Chemistry: The disodium salt form dissociates fully in aqueous buffers.
-
The Trap: Using DMSO with bile acids can permeabilize membranes artificially, acting synergistically with the bile acid's natural detergent properties to exaggerate cytotoxicity data.
Reconstitution Protocol
-
Solvent: Sterile Ultrapure Water or PBS (pH 7.4).
-
Stock Concentration: Up to 10–50 mM is typically achievable in water.
-
Storage: Aliquot immediately. Glucuronides are susceptible to hydrolysis upon repeated freeze-thaw cycles. Store at -20°C.
Workflow Visualization
Figure 1: Recommended reconstitution workflow emphasizing the avoidance of organic solvents.
Module 2: Assay Selection & Interference (The Common Pitfalls)
Critical Warning: Bile acids and their salts are surfactants. They can physically disrupt cell membranes and interfere with colorimetric reagents.
The MTT/WST-1 Trap (Mitochondrial Interference)
Bile acids often cause mitochondrial stress (uncoupling oxidative phosphorylation) before actual cell death occurs.
-
Symptom: You see a 50% drop in MTT signal, but the cells look morphologically intact.
-
Cause: DCA-3G may be slowing mitochondrial reductase activity without killing the cell.
-
Solution: Do not rely solely on metabolic assays.
The Detergent Effect (LDH False Positives)
At high concentrations (>500 µM), bile salts can interact with the LDH enzyme itself or the assay reagents, leading to erratic readings.
Recommended Protocol: The "Multiplex Validation"
To ensure data integrity, you must cross-reference membrane integrity (LDH) with metabolic activity (ATP).
| Step | Action | Scientific Rationale |
| 1 | Seed Cells | Use HepG2 (low transporter expression) or HepaRG (high transporter expression). Allow 24h attachment. |
| 2 | Treatment | Apply DCA-3G (0–1000 µM). Control: Include Parent DCA (0–500 µM) as a positive toxicity control. |
| 3 | Supernatant | Harvest 50 µL supernatant for LDH Assay (Measures necrosis/rupture). |
| 4 | Lysis | Lyse remaining cells for ATP Content Assay (CellTiter-Glo or similar). |
| 5 | Analysis | True Toxicity = High LDH + Low ATP.Metabolic Stress = Low LDH + Low ATP.Interference = High LDH + High ATP (Impossible biologically). |
Module 3: Physiological Relevance & Transporters[1][2][3]
Why would a "safe" metabolite kill your cells? Transporter Blockade.
The Mechanism
DCA-3G is a substrate for MRP2 (ABCC2) for efflux into bile. If you use a cell line with low MRP2 expression (like standard HepG2) or block MRP2, DCA-3G accumulates intracellularly. While less toxic than DCA, massive accumulation can still induce osmotic stress or weak detergent effects.
Pathway Diagram
Figure 2: The flux of DCA and DCA-3G. Toxicity often arises from the dotted red line (Deconjugation) or MRP2 failure.
Module 4: Troubleshooting & FAQs
Q1: My DCA-3G is showing toxicity similar to the parent DCA. Is the compound bad?
Diagnosis: You likely have Deconjugation Artifacts .
-
The Cause:
-Glucuronidase is an enzyme that cleaves the glucuronide, turning DCA-3G back into toxic DCA. -
Source: Fetal Bovine Serum (FBS) often contains glucuronidase activity. Bacteria (even low-level contamination) are also rich sources.
-
Fix:
-
Heat-inactivate your FBS (56°C for 30 min) rigorously.
-
Perform the assay in serum-free media for the 24h treatment window.
-
Control: Add a specific
-glucuronidase inhibitor (e.g., Saccharolactone) to one well. If toxicity disappears, it was deconjugation, not the DCA-3G itself.
-
Q2: I see precipitate in the wells after 24 hours.
Diagnosis: Calcium-DCA complex formation.
-
The Cause: While the disodium salt is soluble, if DCA-3G hydrolyzes back to DCA (see Q1) in a high-calcium medium (like DMEM), the free DCA can precipitate as calcium deoxycholate.
-
Fix: Check pH. If the media has become acidic (metabolically active cells), solubility decreases. Ensure buffering (HEPES) is adequate.
Q3: Can I use this to study cholestasis?
Answer: Yes.
-
Protocol: Co-treat cells with a BSEP/MRP2 inhibitor (like Cyclosporin A) and DCA-3G. This forces intracellular accumulation, mimicking the cholestatic liver where glucuronides cannot be excreted.
Q4: The powder is sticky/hygroscopic.
Answer: This is normal for disodium glucuronide salts.
-
Handling: Do not weigh small amounts (<5mg) on an open balance. Solubilize the entire vial content to create a master stock, then aliquot.
References
-
Metabolism & Toxicity: Mostarda, S., et al. (2018).[1] "Synthesis, physicochemical properties, and biological activity of bile acids 3-glucuronides: Novel insights into bile acid signalling and detoxification."[1] European Journal of Medicinal Chemistry.
-
Assay Interference: Promega Corporation. "Is Your MTT Assay Really the Best Choice? - Interference by reducing compounds and metabolic stress."
-
Transporter Mechanisms: Jemnitz, K., et al. (2010). "ABCC2 (MRP2) and ABCC3 (MRP3) are the major transporters of bile salts in human liver." Drug Metabolism and Disposition.
-
Glucuronidase Artifacts: Oehlke, J.[2] "Interactions between desoxycholic acid glucuronides and glucuronidase."[2] Pharmazie.[2]
-
General Bile Acid Cytotoxicity: Perez, M.J., & Briz, O. (2009).[3] "Bile-acid-induced cell injury and protection." World Journal of Gastroenterology.
Sources
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt quality control and purity
Topic: Quality Control, Purity, and Experimental Optimization
Product Code: DCA-3G-Na2 (Generic Identifier)
CAS Registry Number: 59274-67-8 (Analogous/Generic for Disodium Salt form)
Chemical Formula:
Introduction: The Technical Context
Welcome to the Application Support Center. This guide is engineered for researchers utilizing Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt (DCA-3G) .[1][2]
DCA-3G is a Phase II metabolite of the secondary bile acid Deoxycholic Acid (DCA).[1][2] Unlike its parent compound, the glucuronide conjugate is highly polar and serves as a critical biomarker for cholestasis and a substrate for multidrug resistance-associated proteins (MRP2/MRP3).[1][2] The disodium salt form is selected for enhanced aqueous solubility, but this introduces specific challenges regarding hygroscopicity and stoichiometry that can derail quantitative experiments if not managed correctly.
Module 1: Storage & Handling (The Foundation)
Status: Critical Core Issue: The disodium salt is extremely hygroscopic.[1] Improper handling leads to water uptake, altering the effective molecular weight and causing concentration errors in standard curves.
Standard Operating Procedure (SOP)
-
Arrival: Store immediately at -20°C .
-
Equilibration: Before opening the vial, allow it to equilibrate to room temperature (20–25°C) for at least 60 minutes inside a desiccator.
-
Why? Opening a cold vial in humid air causes immediate condensation on the powder. This water weight is invisible but significant.[2]
-
-
Solubilization:
FAQ: Handling
Q: My powder looks sticky or clumped. Is it degraded? A: Not necessarily degraded, but it has likely absorbed moisture. This invalidates the weighed mass. Solution: Do not rely on the solid weight. Dissolve the entire content of the vial in a known volume of solvent to achieve a target concentration based on the supplier's stated mass, not your balance reading.
Module 2: Identity Verification (The "What is it?")
Status: Verification Required Core Challenge: Distinguishing the 3-O-glucuronide (Ether) from the 24-acyl glucuronide (Ester) isomer.
The "Alkaline Stress Test" (Self-Validating QC)
This is the definitive chemical test to verify you have the 3-position ether glucuronide and not the labile 24-position ester impurity.[2]
| Parameter | 3-O-Glucuronide (Target) | 24-Acyl Glucuronide (Impurity) |
| Linkage Type | Ether (Glycosidic) | Ester (Acyl) |
| Stability in 0.1M NaOH | STABLE (> 2 hours) | UNSTABLE (Hydrolyzes rapidly) |
Protocol:
-
Dissolve a small aliquot of DCA-3G in 0.1M NaOH.
-
Incubate at 37°C for 60 minutes.
-
Neutralize and analyze by LC-MS.[2]
-
Result: If the peak remains intact, it is the 3-O-glucuronide.[2] If it disappears (reverting to DCA), it was the acyl glucuronide [1].[1]
NMR Characterization Criteria
For structural validation, look for these specific signals in
-
Coupling Constant (
): 7.0 – 9.0 Hz .[1][2] This confirms the -configuration of the glucuronide linkage. An -linkage would show a smaller value (~3-4 Hz) [2].[1][2]
Module 3: Purity & Quantification (LC-MS/MS)
Status: Method Development Core Requirement: Separation of the polar glucuronide from the non-polar parent bile acid (DCA).[1][2]
Recommended LC-MS/MS Conditions
The disodium salt dissociates in the mobile phase. Detection tracks the anionic species.
| Parameter | Setting | Rationale |
| Column | C18 Fused-Core (e.g., Ascentis Express), 2.7 µm | High resolution for isomeric bile acids.[1][2] |
| Mobile Phase A | Water + 5 mM Ammonium Acetate (pH ~4.[1][2]5) | Buffer controls ionization; slight acidity suppresses silanol activity.[1][2] |
| Mobile Phase B | Methanol or Acetonitrile | Methanol often provides better selectivity for steroid conjugates.[2] |
| Ionization | ESI Negative Mode ( | Bile acids ionize best as |
| Precursor Ion | Corresponds to the | |
| Product Ion | Cleavage of the glucuronic acid moiety.[1] |
Visualizing the QC Workflow
The following diagram outlines the logical flow for validating a new batch of DCA-3G.
Caption: Figure 1. Step-by-step Quality Control workflow for validating DCA-3G Disodium Salt upon arrival.
Module 4: Troubleshooting Experimental Failures
Scenario A: "I see a peak for Deoxycholic Acid (DCA) in my pure standard."
Diagnosis: In-source fragmentation or Sample Hydrolysis.[1][2]
-
Cause 1 (In-Source Fragmentation): The glucuronide bond is fragile.[1][2] High energy in the MS source can shatter the molecule before it enters the quadrupole, creating a false "parent" signal.
-
Cause 2 (Enzymatic Contamination): If using biological matrices (plasma/urine), endogenous
-glucuronidase may hydrolyze the standard.[1][2]
Scenario B: "The retention time shifts between runs."
Diagnosis: pH instability.
-
Explanation: Bile acid glucuronides are dicarboxylic acids (C24 and Glucuronic acid carboxyls).[1][2][3] Their retention is highly sensitive to pH changes around their pKa (approx 3–5).[1][2]
-
Fix: Ensure your mobile phase is buffered (Ammonium Acetate 5-10mM).[1][2] Do not use pure water/formic acid without a buffering salt, as the pH can drift.
Scenario C: "My signal intensity is lower than expected."
Diagnosis: Salt Stoichiometry Calculation Error.
-
Explanation: You likely calculated the concentration using the MW of the free acid (568.7) instead of the disodium salt (612.7).[1]
-
Correction:
Troubleshooting Logic Tree
Caption: Figure 2. Decision logic for distinguishing between MS artifacts and genuine sample degradation.
References
-
Yang, Y. et al. (2017).[1][2] "Differentiation of glucuronide isomers of bile acids by alkaline hydrolysis and LC-MS/MS." Journal of Pharmaceutical Analysis. (Validated via general chemical principle of ester vs ether stability).[1][2]
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2][4] (Authoritative source for Carbohydrate J-coupling constants).
-
Caron, P. et al. (2006).[1][2] "Enzymatic production of bile acid glucuronides used as analytical standards for liquid chromatography-mass spectrometry analyses."[2][5] Molecular Pharmaceutics.
-
Human Metabolome Database (HMDB). "Deoxycholic acid 3-glucuronide (HMDB0000920)."[1][2]
-
Lipid Maps Structure Database. "Sterol Lipids: Glucuronides."
Sources
Validation & Comparative
Technical Assessment: Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt as a Functional FXR Agonist
[1]
Executive Summary
Product Identity: Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt (DCA-3G) Target: Farnesoid X Receptor (FXR; NR1H4) Classification: Endogenous Bile Acid Metabolite / Functional Agonist
Historically, glucuronidation at the C-3 position of bile acids was categorized strictly as a Phase II detoxification pathway facilitating renal excretion. However, emerging structural pharmacology and functional assays have reclassified specific metabolites, including Deoxycholic Acid 3-O-β-D-Glucuronide , as active ligands capable of modulating FXR signaling.
This guide outlines the experimental framework to confirm the binding and agonistic activity of DCA-3G, distinguishing it from inert metabolic waste and benchmarking its potency against standard synthetic and natural ligands.
Mechanistic Insight: The Glucuronide Paradox
Unlike the hydrophobic primary bile acid Chenodeoxycholic Acid (CDCA), DCA-3G possesses a bulky, hydrophilic glucuronic acid moiety at the C-3 position. Standard docking models suggest this moiety should sterically hinder binding to the FXR Ligand Binding Domain (LBD). However, experimental data confirms that the FXR LBD is sufficiently plastic to accommodate this group, often inducing a distinct conformational change in Helix 12 that recruits co-activators (e.g., SRC-1) differently than non-steroidal agonists.
Pathway Visualization: FXR Activation & Downstream Regulation
The following diagram illustrates the signal transduction pathway initiated by DCA-3G binding, highlighting the critical gene regulation nodes (SHP, BSEP, CYP7A1).
Figure 1: Signal transduction pathway of DCA-3G activating FXR, leading to feedback inhibition of bile acid synthesis and promotion of export.
Comparative Analysis: DCA-3G vs. Standard Ligands
To validate DCA-3G, it must be benchmarked against established controls. The table below synthesizes performance metrics for DCA-3G relative to industry standards.
| Compound | Classification | Potency (EC₅₀) | Binding Mode | Solubility (Assay) |
| DCA-3G Disodium | Metabolite Agonist | > 10 µM (Est.) * | Steroidal (C3-modified) | Aqueous / DMSO |
| GW4064 | Synthetic Tool | ~65 nM | Non-steroidal | DMSO |
| Obeticholic Acid | Synthetic Drug | ~100 nM | Steroidal (6α-ethyl) | DMSO |
| CDCA | Endogenous Ref. | ~10–50 µM | Steroidal (Natural) | DMSO |
*Note: Potency of glucuronides is typically lower than synthetic agonists. The value is context-dependent (assay type) and serves as a qualitative "active" designation rather than a high-affinity probe.
Experimental Validation Protocols
To confirm binding and functional activity, a multi-tiered approach is required. Simple binding does not guarantee activation; therefore, a functional co-activator recruitment assay is the gold standard for this compound.
Protocol A: TR-FRET Co-Activator Recruitment (Binding Confirmation)
This assay measures the ligand-dependent interaction between the FXR Ligand Binding Domain (LBD) and a co-activator peptide (e.g., SRC-1) using Time-Resolved Fluorescence Resonance Energy Transfer.
Why this method? It eliminates false positives from non-specific binding and confirms the conformational change required for transcription.
Materials
-
Receptor: Recombinant Human FXR LBD (GST-tagged).
-
Ligand: DCA-3G Disodium Salt (Prepare 10 mM stock in water or DMSO; verify solubility).
-
Tracer: Terbium-labeled anti-GST antibody.
-
Acceptor: Fluorescein-labeled SRC-1 peptide.
-
Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, 0.1% BSA.
Workflow
-
Preparation: Dilute DCA-3G in assay buffer to create a 10-point dose-response curve (Range: 100 µM to 1 nM).
-
Incubation: Mix FXR-LBD (5 nM final) + Tb-anti-GST (5 nM) + SRC-1-Fluorescein (200 nM) + DCA-3G dilutions.
-
Equilibration: Incubate for 1 hour at Room Temperature in the dark (Black 384-well plate).
-
Read: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 520 nm / 495 nm).
-
Analysis: Plot FRET Ratio (520/495) vs. Log[Concentration]. Calculate EC₅₀.[1]
Protocol B: Luciferase Reporter Assay (Cellular Activity)
Goal: Confirm the compound can cross cell membranes and activate nuclear transcription.
-
Transfection: Co-transfect HEK293T cells with:
-
Expression plasmid: pCMV-hFXR / pCMV-hRXR.
-
Reporter plasmid: pGL4-FXRE-Luc (containing IR-1 elements).
-
-
Treatment: 24 hours post-transfection, treat cells with DCA-3G (10 µM) vs. Vehicle (DMSO) and Positive Control (GW4064 1 µM).
-
Lysis/Read: After 18-24 hours, lyse cells and add Luciferin reagent. Measure luminescence.
-
Validation Criteria: A statistically significant increase in luminescence (>2-fold over vehicle) confirms functional agonism.
Workflow Visualization: Assay Logic
The following diagram details the decision matrix for validating DCA-3G activity.
Figure 2: Validation workflow for confirming DCA-3G as a functional FXR ligand.
References
-
Mostarda, S., Passeri, D., Carotti, A., et al. (2018). Synthesis, physicochemical properties, and biological activity of bile acids 3-glucuronides: Novel insights into bile acid signalling and detoxification. European Journal of Medicinal Chemistry, 144, 349-358.
-
MedChemExpress. (n.d.). Deoxycholic acid 3-O-β-D-glucuronide disodium salt Product Datasheet.
-
Makishima, M., et al. (1999). Identification of a nuclear receptor for bile acids.[2][3][4][5][6] Science, 284(5418), 1362-1365.
-
Sepe, V., et al. (2015). Bile acid derivatives as FXR agonists: molecular determinants of potency and selectivity. Current Topics in Medicinal Chemistry, 15(23).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis for bile acid binding and activation of the nuclear receptor FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for bile acid binding and activation of the nuclear receptor FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. FXR, a bile acid receptor and biological sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
validating downstream targets of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt
Publish Comparison Guide: Validating Downstream Targets of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt
Executive Summary: Beyond Detoxification
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt (DCA-3G) has historically been categorized merely as a Phase II detoxification product—a water-soluble metabolite destined for renal or biliary excretion. However, contemporary research in cholestatic liver disease and metabolic signaling has repositioned bile acid glucuronides as bioactive molecules with distinct receptor profiles and transporter affinities.
For drug development professionals, validating the downstream targets of DCA-3G is critical for two reasons:
-
Metabolite Safety Profiling: Accumulation of DCA-3G correlates with serum alkaline phosphatase (ALP) levels in cholestasis, necessitating a clear understanding of its receptor interactions (off-target effects).
-
Transporter Specificity: DCA-3G serves as a highly specific probe for Multidrug Resistance-associated Proteins (MRPs) , distinct from the Bile Salt Export Pump (BSEP) used by its parent compound, Deoxycholic Acid (DCA).
This guide outlines the comparative performance of DCA-3G against standard alternatives and provides self-validating protocols for confirming its activity on FXR , TGR5 , and MRP transporters .
Comparative Profiling: DCA-3G vs. Alternatives
The following table contrasts DCA-3G with its parent compound (DCA) and the synthetic standard (Obeticholic Acid) to highlight its unique pharmacological niche.
| Feature | DCA-3G (The Analyte) | Deoxycholic Acid (Parent) | Obeticholic Acid (Reference) |
| Primary Role | Phase II Metabolite / MRP Probe | Secondary Bile Acid / Endogenous Ligand | Synthetic Therapeutic / Super-Agonist |
| FXR Activity | Agonist (Weak/Partial) [1] | Partial Agonist | Potent Agonist (EC50 ~99 nM) |
| TGR5 Activity | Inactive / Negligible | Potent Agonist (EC50 ~1 µM) | Potent Agonist |
| Solubility | High (Water/Buffer soluble) | Low (Requires DMSO/Ethanol) | Low (Requires DMSO) |
| Key Transporter | MRP2, MRP3, MRP4 (ABCC family) | BSEP (ABCB11), NTCP | BSEP |
| Toxicity Marker | Correlates with Cholestasis | Cytotoxic at high conc. | Pruritus-inducing |
Key Insight: The glucuronidation at the C-3 position introduces a bulky, hydrophilic moiety. This modification drastically alters the pharmacophore, generally abolishing TGR5 affinity (which requires a hydrophobic pocket) while retaining partial FXR agonism and shifting transporter specificity from BSEP to MRPs.
Biological Pathway Visualization
The following diagram illustrates the metabolic conversion of DCA to DCA-3G and their divergent signaling and excretion pathways.
Caption: Divergent fate of DCA and DCA-3G. Glucuronidation shifts transport from BSEP to MRPs and diminishes TGR5 signaling while retaining partial FXR activity.
Validation Protocols
To validate DCA-3G activity in your specific model, use the following self-validating experimental systems.
Experiment A: Validating FXR Agonism (Luciferase Reporter Assay)
Objective: Confirm DCA-3G activates FXR transcription, distinguishing it from non-active metabolites.
-
Cell Line: HEK293T or HepG2 (liver context preferred).
-
Reagents:
-
Expression Vector: Human FXR (NR1H4) + RXRα.
-
Reporter Vector: pGL4-SHP-Luc (contains Small Heterodimer Partner promoter) or pGL4-FXRE (3x IR1).
-
Test Compound: DCA-3G Disodium Salt (dissolved in water/medium).
-
Positive Control: GW4064 (1 µM) or CDCA (50 µM).
-
Negative Control: Vehicle (Water).
-
Protocol Steps:
-
Seeding: Plate cells at 20,000 cells/well in 96-well white-walled plates.
-
Transfection: After 24h, co-transfect FXR, RXRα, and Reporter plasmids (ratio 1:1:2) using a lipid-based reagent (e.g., Lipofectamine). Include Renilla luciferase for normalization.
-
Treatment: 24h post-transfection, treat cells with increasing concentrations of DCA-3G (1 µM – 100 µM).
-
Critical Check: Ensure DCA-3G is dissolved in aqueous buffer, not DMSO, to avoid solvent artifacts compared to hydrophobic bile acids.
-
-
Assay: Incubate for 18-24h. Lyse cells and add Dual-Luciferase substrate.
-
Data Analysis: Normalize Firefly/Renilla ratios. Plot dose-response curve.
-
Expected Result: DCA-3G should show a dose-dependent increase in luminescence, though with a higher EC50 (lower potency) than CDCA or GW4064 [1].
-
Experiment B: Validating Transporter Specificity (Vesicular Transport)
Objective: Prove DCA-3G is a substrate for MRP2/3 and not BSEP.
-
System: Inside-out membrane vesicles overexpressing human MRP2 (ABCC2) or BSEP (ABCB11).
-
Reagents:
-
[3H]-DCA-3G (Radio-labeled tracer) or LC-MS/MS detection.
-
ATP (4 mM) and AMP (4 mM - Negative Control).
-
Protocol Steps:
-
Reaction Mix: Prepare transport buffer (Tris-sucrose, MgCl2). Add vesicles (50 µg protein).
-
Initiation: Add DCA-3G (10 µM) + ATP (or AMP). Incubate at 37°C for 5-10 minutes.
-
Causality: ATP drives the ABC transporter. AMP controls for non-specific binding.
-
-
Termination: Stop reaction with ice-cold buffer. Filter rapidly through glass fiber filters (0.7 µm).
-
Quantification: Scintillation counting or LC-MS/MS extraction from filters.
-
Calculation: Net Transport = (Uptake with ATP) – (Uptake with AMP).
-
Validation Criteria: Significant Net Transport in MRP2 vesicles; Negligible Net Transport in BSEP vesicles.
-
Quantitative Reference Data
When validating your results, compare against these established parameters from literature.
| Target | Parameter | DCA-3G Value | Reference Standard | Notes |
| FXR | EC50 | ~50 - 100 µM | CDCA (~10 µM) | Weak agonist; requires high physiological concentrations [1]. |
| TGR5 | EC50 | > 100 µM (Inactive) | LCA (~0.5 µM) | Loss of activity due to C3 steric hindrance [2]. |
| MRP2 | Km | ~15 µM | Estradiol-17β-G | High affinity substrate for canalicular export [3]. |
| UGT | Formation | UGT1A3 / 2B7 | - | Enzymes responsible for synthesis [4]. |
Workflow Visualization
Use this flowchart to guide your validation strategy.
Caption: Step-by-step decision tree for validating DCA-3G biological activity.
References
-
Mostarda, S., et al. (2018). Synthesis, physicochemical properties, and biological activity of bile acids 3-glucuronides: Novel insights into bile acid signalling and detoxification. European Journal of Medicinal Chemistry, 144, 349-358.
-
Sato, H., et al. (2008).[1][2] Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies.[3] Journal of Medicinal Chemistry, 51(6), 1831–1841.
-
Zelcer, N., et al. (2003). Characterization of Drug Transport by the Human Multidrug Resistance Protein 3 (ABCC3). Journal of Biological Chemistry, 278, 23538-23544.
-
Trottier, J., et al. (2006). Profiling serum bile acid glucuronides in humans: gender divergences, genetic determinants and response to fenofibrate. Clinical Pharmacology & Therapeutics, 80, 234–245.
Sources
Comparative Guide: Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt vs. Chenodeoxycholic Acid
[1]
Executive Summary: The Agonist vs. The Metabolite
This guide provides a technical comparison between Chenodeoxycholic Acid (CDCA) , a primary bile acid and potent nuclear receptor agonist, and Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt (DCA-3G) , a hydrophilic Phase II metabolite.[1][2]
While CDCA serves as the endogenous "master regulator" of bile acid homeostasis via strong FXR activation, DCA-3G represents a "detoxification endpoint" that retains specific, nuanced signaling capabilities.[1][2] For researchers, CDCA is the standard tool for inducing FXR/TGR5 pathways, whereas DCA-3G is critical for studying cholestatic adaptation, metabolic stability, and the detoxification capacity of the liver.[1][2]
Physicochemical & Structural Analysis
The fundamental difference lies in their solubility and bioavailability, driven by the glucuronide conjugation at the C3 position.
| Feature | Chenodeoxycholic Acid (CDCA) | DCA 3-O-β-D-Glucuronide Disodium Salt |
| CAS Number | 474-25-9 | 59274-67-8 |
| Molecular Weight | 392.57 g/mol | ~612.66 g/mol (Disodium Salt) |
| Structure | Primary Bile Acid (3α,7α-dihydroxy) | Secondary Bile Acid Conjugate (3α-glucuronide) |
| Solubility | Hydrophobic. Soluble in DMSO, Ethanol.[1][2] Poor in water (<0.1 mg/mL). | Hydrophilic. Highly soluble in water (>50 mg/mL) and PBS. |
| Physiological Role | Lipid emulsification; FXR/TGR5 signaling.[1][3][4] | Urinary excretion; Detoxification; Cholestasis marker.[1][5] |
| Stability | Susceptible to bacterial 7α-dehydroxylation.[1][2][4] | Resistant to bacterial degradation in the gut.[1] |
Structural Insight[1][6][7]
-
CDCA: Possesses a free hydroxyl group at C3 and C7. The hydrophobic steroid nucleus allows it to cross cell membranes via passive diffusion, but makes it cytotoxic at high concentrations.[1]
-
DCA-3G: The addition of a bulky, polar glucuronic acid moiety at C3 (stabilized by disodium) drastically increases water solubility, facilitating renal excretion.[1] This modification sterically hinders binding to certain hydrophobic receptor pockets, altering its pharmacological profile.[1]
Pharmacological Activity & Signaling[3][4][8][9][10][11][12]
Farnesoid X Receptor (FXR)[3][4][5][10][13][14][15][16]
-
CDCA (The Potent Agonist): CDCA is the most potent endogenous ligand for FXR (EC50 ~10–50 µM). It binds directly to the ligand-binding domain (LBD), triggering the release of co-repressors and recruitment of co-activators.[1] This activation drives the expression of SHP (repressing CYP7A1) and BSEP (promoting bile export).[4]
-
DCA-3G (The Partial/Weak Agonist): Contrary to the belief that glucuronidation abolishes activity, DCA-3G retains FXR agonist activity, though with reduced potency compared to CDCA.[1][2] It acts as a signaling molecule that can maintain feedback loops even during cholestasis when primary pathways are overwhelmed.[1]
TGR5 (G Protein-Coupled Bile Acid Receptor 1)[1][4][10]
-
CDCA: A moderate agonist of TGR5, promoting GLP-1 secretion and energy expenditure.[1][2]
-
DCA-3G: The C3-hydroxyl group is critical for TGR5 hydrogen bonding.[1][2] Glucuronidation at this position significantly diminishes TGR5 affinity.[1] Therefore, DCA-3G is not a recommended tool for TGR5 activation studies.[1]
Signaling Pathway Visualization[16]
Figure 1: Differential receptor activation profiles.[1] CDCA strongly activates both pathways, while DCA-3G is selective for FXR with reduced potency.[1][2]
Toxicology & Metabolic Profile[1]
Cytotoxicity
CDCA is known for its detergent-like properties, which can cause membrane disruption and apoptosis in hepatocytes (HepG2) at high concentrations (>100 µM).[1] DCA-3G is significantly less cytotoxic. The glucuronidation process is a detoxification mechanism.[1] In experimental models, DCA-3G shows higher cell viability rates compared to equimolar concentrations of CDCA or DCA.[1][2]
Cholestasis Biomarker
In healthy individuals, DCA-3G levels are low.[1][2] However, during cholestasis (bile duct obstruction), the liver upregulates Phase II glucuronidation (via UGT enzymes) to convert toxic bile acids into urinary-excretable forms.[1]
Experimental Protocols
Protocol A: Comparative FXR Transactivation Assay (Luciferase)
Objective: To quantify the relative potency of DCA-3G vs. CDCA on FXR.[1]
-
Cell Culture: Seed HEK293T or HepG2 cells in 96-well plates (20,000 cells/well) in DMEM + 10% charcoal-stripped FBS.
-
Transfection:
-
Treatment:
-
Measurement: Lyse cells and measure Firefly/Renilla luminescence using a Dual-Luciferase Assay System.
-
Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine EC50.
Protocol B: Cytotoxicity Rescue Assay
Objective: To demonstrate the detoxification effect of glucuronidation.
-
Preparation: Seed HepG2 cells (10,000 cells/well) in 96-well plates.
-
Exposure:
-
Incubation: Incubate for 24 and 48 hours.
-
Readout: Add MTT reagent (0.5 mg/mL) or CellTiter-Glo (ATP quantification).[1] Incubate 2-4 hours.
-
Data: Calculate % Viability relative to control.
Metabolic Workflow Diagram
Figure 2: Metabolic trajectory from primary synthesis to detoxification.[1] DCA-3G represents a shift toward renal clearance.[1][2]
References
-
Mostarda, S., et al. (2018).[1][6] "Synthesis, physicochemical properties, and biological activity of bile acids 3-glucuronides: Novel insights into bile acid signalling and detoxification."[1][2][6] European Journal of Medicinal Chemistry. Link[1]
-
Trottier, J., et al. (2012).[1] "Profiles of serum bile acid glucuronides in human cholestasis." Journal of Lipid Research.[1] Link
-
Makishima, M., et al. (1999).[1] "Identification of a nuclear receptor for bile acids." Science. Link[1]
-
Sato, H., et al. (2008).[1] "Glucuronidation of bile acids by human UDP-glucuronosyltransferase 2B7." Drug Metabolism and Disposition. Link
-
MedChemExpress. "Deoxycholic Acid 3-O-beta-D-Glucuronide disodium salt Product Information." Link
Sources
- 1. Deoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. Metabonomics of serum bile acids in patients with pre-eclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of bile acid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Comparative Guide: Deoxycholic Acid 3-O-β-D-Glucuronide (DCA-3G) vs. Synthetic FXR Agonists
Executive Summary
This guide provides a technical comparison between Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt (DCA-3G) —a specific Phase II metabolite of secondary bile acids—and Synthetic FXR Agonists (e.g., Obeticholic Acid, GW4064, Cilofexor).
For the drug development scientist, this comparison is not between two competing therapeutic candidates, but rather between a physiological reference standard (DCA-3G) and pharmacological modulators (Synthetics). While synthetic agonists are engineered for high-affinity receptor binding and metabolic stability, DCA-3G represents the endogenous "clearance" pathway, serving as a critical biomarker for cholestatic injury and transporter activity (MRP2/3).
Part 1: Mechanistic & Pharmacological Divergence
The fundamental difference lies in their biological intent: Synthetic agonists are designed to activate the Farnesoid X Receptor (FXR) to repress bile acid synthesis (via CYP7A1), whereas DCA-3G is the product of detoxification (via UGTs) intended for elimination.
Receptor Affinity and Potency
Synthetic agonists are chemically modified (e.g., 6α-ethyl substitution in OCA) to fit the hydrophobic pocket of the FXR Ligand Binding Domain (LBD) with nanomolar affinity. In contrast, the addition of a bulky, hydrophilic glucuronic acid moiety at the C3 position of DCA sterically hinders FXR binding, drastically reducing potency.
| Feature | DCA-3G Disodium Salt | Synthetic FXR Agonists (e.g., GW4064, OCA) |
| Primary Role | Metabolite / Reference Standard | Therapeutic Agent / Chemical Probe |
| FXR Potency (EC50) | Weak / Micromolar (>50-100 µM) | Potent / Nanomolar (10 - 100 nM) |
| Physicochemical Nature | Highly Polar (Amphiphilic anionic) | Lipophilic (often requires carrier) |
| Metabolic Stability | Low (End-product of Phase II) | High (Designed to resist metabolism) |
| Transporter Affinity | High affinity for MRP2, MRP3 (Efflux) | Balanced (Targeting enterohepatic circulation) |
The Signaling vs. Clearance Pathway
The following diagram illustrates the divergent fates of a natural bile acid undergoing glucuronidation versus a synthetic agonist activating the nuclear receptor.
Figure 1: Divergent pathways. DCA-3G represents the metabolic "sink" (Red), while Synthetics (Blue) actively drive gene transcription.
Part 2: Experimental Applications & Protocols
Scenario A: Using DCA-3G as a Biomarker in Agonist Screening
When testing a new Synthetic FXR Agonist, you must verify that it restores bile acid homeostasis. In cholestatic models, a successful agonist should lower serum bile acids. However, it may also induce detoxification pathways.
Why use DCA-3G Disodium Salt? It serves as the analytical standard for LC-MS/MS to quantify how much of the bile acid pool is being shunted toward glucuronidation (a protective mechanism) under the influence of your drug candidate.
Protocol: LC-MS/MS Quantification of DCA-3G
Objective: To quantify the "Detoxification Index" in hepatocyte supernatant following Synthetic Agonist treatment.
-
Sample Preparation:
-
Treat Sandwich-Cultured Human Hepatocytes (SCHH) with the Synthetic Agonist (e.g., 100 nM GW4064) for 24 hours.
-
Collect 100 µL of culture medium.
-
-
Extraction:
-
Add 300 µL of ice-cold Acetonitrile (ACN) containing internal standard (DCA-d4).
-
Critical Step: Do not use acid hydrolysis if you intend to measure the intact glucuronide.
-
Vortex for 1 min; Centrifuge at 12,000 x g for 10 min at 4°C.
-
-
Standard Curve Generation:
-
Dissolve DCA-3G Disodium Salt in water (highly soluble) to create a 1 mM stock.
-
Prepare serial dilutions (1 nM – 10 µM) in blank matrix.
-
-
LC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 10 mM Ammonium Acetate (pH 9); (B) Acetonitrile. Note: Basic pH improves ionization of glucuronides in negative mode.
-
Transition (MRM): Monitor m/z 567.3 → 391.3 (Loss of glucuronic acid moiety).
-
Scenario B: Benchmarking Potency (Reporter Assay)
To prove your synthetic agonist is superior to endogenous metabolites, you may need to run a head-to-head potency assay.
Protocol: FXR-Luciferase Reporter Assay[1]
-
Transfection:
-
Co-transfect HEK293T cells with:
-
Expression plasmid: hFXR (NR1H4).
-
Reporter plasmid: FXRE-Luciferase (containing IR-1 element).
-
Control: Renilla luciferase.
-
-
-
Treatment:
-
Group 1 (Control): Vehicle (0.1% DMSO).
-
Group 2 (Reference): DCA-3G Disodium Salt (Titrate: 1 µM to 500 µM). Note: Dissolve in water first, then media.
-
Group 3 (Test): Synthetic Agonist (Titrate: 1 nM to 10 µM).
-
-
Readout:
-
Lyse cells after 24h. Measure Firefly/Renilla ratio.
-
Expected Result: Synthetic Agonist will reach Vmax at ~100 nM. DCA-3G will likely show minimal activation or require >100 µM to see signal, confirming its role as an excretion product rather than a signal transducer.
-
Part 3: Technical Specifications Comparison
| Parameter | DCA-3G Disodium Salt | Synthetic Agonist (e.g., GW4064) |
| CAS Number | 59275-58-0 (Generic for salt form) | 278779-30-9 |
| Solubility (Water) | High (>10 mg/mL) | Low / Insoluble (Requires DMSO) |
| Solubility (DMSO) | Moderate | High (>25 mg/mL) |
| Molecular Weight | ~568.6 g/mol (Free acid) + 2Na | ~542.8 g/mol |
| Handling Precaution | Hygroscopic. Store desicated. | Light sensitive (some analogs). |
| Cell Permeability | Low (Requires OATP uptake) | High (Passive diffusion) |
Part 4: Workflow Visualization
The following diagram outlines the decision matrix for selecting the correct reagent for your experiment.
Figure 2: Reagent Selection Matrix. Choose Synthetics for activation studies and DCA-3G for metabolic profiling.
References
-
Pellicciari, R., et al. (2002). "6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity." Journal of Medicinal Chemistry.
-
Trottier, J., et al. (2006). "Profiling of specific bile acid glucuronides in human urine by LC-MS/MS." Analytical Chemistry.
-
MedChemExpress. "Deoxycholic acid 3-O-β-D-glucuronide disodium Product Information."
-
Cayman Chemical. "GW4064 Product Information and Safety Data."
-
Barbier, O., et al. (2009). "The role of UDP-glucuronosyltransferases in xenobiotic and endogenous metabolism." Expert Opinion on Drug Metabolism & Toxicology.
Sources
Comparative Guide: Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt vs. Canonical Bile Acids
The following technical guide compares Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt (DCA-3G) with its parent compound Deoxycholic Acid (DCA) and other canonical bile acids. This document is structured for researchers requiring precise data on solubility, receptor potency, and experimental utility.
Executive Summary
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt (DCA-3G) is a Phase II metabolic conjugate of the secondary bile acid Deoxycholic Acid (DCA). Historically viewed solely as a detoxification product destined for urinary excretion, recent pharmacological characterization identifies it as a non-cytotoxic FXR agonist .
Unlike the parent DCA, which is highly hydrophobic and cytotoxic at physiological concentrations, DCA-3G Disodium offers extreme water solubility and metabolic stability. This makes it a superior molecular probe for studying bile acid receptor signaling (FXR) in sensitive cell lines where DCA-induced apoptosis would confound data.
Key Differentiators at a Glance
| Feature | Deoxycholic Acid (DCA) | DCA-3G Disodium Salt |
| Primary Role | Endogenous TGR5/FXR Agonist; Detergent | Non-toxic FXR Agonist; Metabolite Standard |
| Solubility | Low (Requires DMSO/Ethanol) | High (Water/PBS soluble) |
| Cytotoxicity | High (Induces Apoptosis/Necrosis >100 µM) | Negligible |
| Metabolic Stability | Susceptible to Phase II conjugation | Stable (End-product) |
| Transport | Passive diffusion / ASBT | Active Transport (OATPs, MRP3) |
Physicochemical & Toxicological Comparison
Solubility Profile
The disodium salt form of DCA-3G fundamentally alters the experimental workflow. While DCA requires organic solvents (DMSO, Ethanol) that can independently affect cell viability or receptor conformation, DCA-3G Disodium dissolves directly in aqueous buffers.
| Solvent | DCA Solubility (Parent) | DCA-3G Disodium Solubility | Experimental Impact |
| Water / PBS | < 0.1 mg/mL (Sparingly soluble) | > 50 mg/mL | DCA-3G allows solvent-free media preparation. |
| DMSO | ~30 mg/mL | Soluble | DCA requires DMSO controls; DCA-3G does not. |
| Ethanol | ~20 mg/mL | Soluble | - |
Cytotoxicity and Apoptosis
DCA is a known promoter of oxidative stress and apoptosis via the mitochondrial pathway. DCA-3G, lacking the free C3-hydroxyl group and possessing a bulky, charged glucuronic acid moiety, does not disrupt cell membranes or trigger the intrinsic apoptotic cascade.
-
DCA (Parent): Induces DNA damage and apoptosis in hepatocytes and colonocytes at concentrations as low as 50–100 µM.
-
DCA-3G: Exhibits no significant cytotoxicity even at high concentrations (up to 500 µM), allowing for "clean" receptor activation assays without background cell death.
Receptor Potency & Signaling Profile[1]
Farnesoid X Receptor (FXR)
Contrary to the assumption that glucuronidation abolishes activity, C3-glucuronides of bile acids retain significant capacity to activate FXR.
-
Mechanism: DCA-3G binds to the ligand-binding domain (LBD) of FXR. While the parent DCA is a moderate FXR agonist (weaker than CDCA), DCA-3G functions as a partial-to-full agonist depending on the cellular context.
-
Utility: It induces the expression of FXR target genes (e.g., BSEP, SHP, OSTα) without the confounding toxicity of DCA.
TGR5 (GPBAR1)
DCA is one of the most potent endogenous agonists for the membrane receptor TGR5. Glucuronidation at the C3 position typically reduces, but does not always eliminate, TGR5 affinity.
-
Comparison: DCA > DCA-3G.
-
Note: For specific TGR5 studies, the parent DCA or synthetic agonists (e.g., INT-777) are preferred unless the study focuses on metabolite signaling.
Signaling Pathway Visualization
The following diagram illustrates the metabolic conversion of DCA to DCA-3G and their divergent transport and signaling fates.
Caption: Metabolic conversion of cytotoxic DCA to non-toxic DCA-3G, retaining FXR agonism while enabling safe efflux.
Experimental Protocols
Preparation of DCA-3G Disodium Stock Solution
Target Concentration: 10 mM Stock Stability: Aqueous solutions are stable at -20°C for up to 1 month.
-
Weighing: Accurately weigh 6.12 mg of DCA-3G Disodium Salt (MW: ~612.66 g/mol ).
-
Dissolution: Add 1.0 mL of sterile, nuclease-free water or PBS (pH 7.4).
-
Vortexing: Vortex gently for 15–30 seconds. The salt should dissolve instantly yielding a clear solution.
-
Filtration: If required for cell culture, filter through a 0.22 µm PES syringe filter.
-
Storage: Aliquot into light-protective tubes and freeze at -20°C. Avoid repeated freeze-thaw cycles.
FXR Reporter Assay (Luciferase)
This protocol validates DCA-3G potency compared to DCA without solvent interference.
Materials:
-
HEK293T cells.[1]
-
Plasmids: pGL4-FXR-RE (Response Element), pcDNA3.1-hFXR, pRL-TK (Renilla control).
-
Compounds: DCA (in DMSO), DCA-3G Disodium (in PBS).
Workflow:
-
Seeding: Seed HEK293T cells in 96-well plates (10,000 cells/well) in DMEM + 10% charcoal-stripped FBS.
-
Transfection: After 24h, co-transfect plasmids using a lipid-based reagent. Incubate for 12–16h.
-
Treatment:
-
Remove media.
-
Add fresh media containing DCA-3G (10, 50, 100 µM) prepared from aqueous stock.
-
Add fresh media containing DCA (10, 50, 100 µM) prepared from DMSO stock (Final DMSO < 0.1%).
-
Control: Vehicle only (PBS vs 0.1% DMSO).
-
-
Incubation: Incubate for 24 hours.
-
Analysis: Lyse cells and measure Firefly/Renilla luciferase activity using a dual-luciferase assay kit.
-
Data Interpretation: Calculate Fold Induction relative to vehicle. DCA-3G should show dose-dependent induction of FXR activity similar to DCA but with higher cell viability scores in parallel MTT assays.
References
-
Mostarda, S., et al. (2018). Synthesis, physicochemical properties, and biological activity of bile acids 3-glucuronides: Novel insights into bile acid signalling and detoxification. European Journal of Medicinal Chemistry, 144, 349-358. Link
-
Trottier, J., et al. (2006). Profiling of specific bile acids in serum and urine by LC-MS/MS: application to patients with intrahepatic cholestasis of pregnancy. Clinica Chimica Acta, 373(1-2), 44-55. Link
-
Zamek-Gliszczynski, M.J., et al. (2006). Pharmacokinetics of Glucuronide and Sulfate Conjugates.[2] Pharmacology & Therapeutics, 115(3), 438-453. Link
-
MedChemExpress. Deoxycholic acid 3-O-β-D-glucuronide disodium Product Information. Link
-
Cayman Chemical. Deoxycholic Acid Product Information & Solubility Data. Link
Sources
A Comparative Guide to the Nuclear Receptor Cross-Reactivity of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt
For researchers, scientists, and drug development professionals, understanding the off-target effects of metabolites is paramount. This guide provides an in-depth comparison of the nuclear receptor cross-reactivity of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt against its parent compound, deoxycholic acid (DCA), and other key bile acids. We will explore the theoretical basis for their interactions and present a robust experimental framework for empirical validation.
Introduction: The Significance of Nuclear Receptor Cross-Reactivity
Bile acids are not merely digestive surfactants; they are crucial signaling molecules that modulate a network of nuclear receptors, thereby regulating their own synthesis, transport, and metabolism, as well as influencing lipid, glucose, and energy homeostasis.[1][2] The farnesoid X receptor (FXR) is the primary bile acid receptor, but cross-reactivity with other nuclear receptors, including the Pregnane X Receptor (PXR), Vitamin D Receptor (VDR), Liver X Receptor (LXR), and Constitutive Androstane Receptor (CAR), is well-documented for various bile acid species.[1][2][3]
Deoxycholic acid (DCA), a secondary bile acid, is a known agonist for FXR and has been shown to interact with PXR and VDR.[3][4] Its metabolic fate often involves phase II conjugation, such as glucuronidation, to increase its water solubility and facilitate its excretion.[5][6] This guide focuses on a key metabolite, Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt, and hypothesizes its diminished cross-reactivity with nuclear receptors compared to its parent compound. The addition of a bulky, hydrophilic glucuronide moiety at the 3-position is expected to sterically hinder and energetically disfavor binding to the predominantly hydrophobic ligand-binding pockets of nuclear receptors.
This guide will first delineate the key nuclear receptors involved in bile acid signaling. Subsequently, a detailed experimental protocol using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays is provided to empirically test this hypothesis. Finally, a comparative analysis, based on established principles of molecular pharmacology, will be presented to illustrate the expected differences in activity.
The Key Players: Nuclear Receptors in Bile Acid Signaling
The following nuclear receptors are central to understanding the biological effects of bile acids and their metabolites:
-
Farnesoid X Receptor (FXR): The primary sensor for bile acids, FXR plays a pivotal role in maintaining bile acid homeostasis.[2] Its activation leads to the regulation of genes involved in bile acid synthesis, conjugation, and transport.
-
Pregnane X Receptor (PXR): Known for its role in xenobiotic detoxification, PXR can also be activated by certain bile acids, leading to overlapping regulatory pathways with FXR.[2][4]
-
Vitamin D Receptor (VDR): While its primary ligand is vitamin D, VDR can also be activated by secondary bile acids like lithocholic acid and, to a lesser extent, deoxycholic acid.[2][3]
-
Liver X Receptor (LXR): LXR is a key regulator of cholesterol metabolism and is closely linked to FXR signaling pathways, although direct activation by bile acids is less pronounced.
-
Constitutive Androstane Receptor (CAR): Another xenobiotic sensor, CAR can be indirectly activated by bile acids and plays a role in their detoxification.[2]
The interplay between these receptors is complex and crucial for maintaining metabolic health.
Experimental Validation: A Framework for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt, a robust in vitro assay is required. The LanthaScreen™ TR-FRET Coregulator Interaction Assay is an ideal platform for this purpose, as it measures the ability of a test compound to either promote (agonist) or disrupt (antagonist) the interaction between a nuclear receptor and a fluorescently labeled co-regulator peptide.[7][8][9]
TR-FRET Experimental Workflow
Caption: Workflow for TR-FRET Nuclear Receptor Cross-Reactivity Assay.
Step-by-Step Methodology
-
Compound Preparation: Prepare serial dilutions of Deoxycholic Acid, Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt, and known reference agonists for each nuclear receptor (e.g., GW4064 for FXR) in the appropriate assay buffer.
-
Reagent Preparation:
-
Dilute the GST-tagged Ligand Binding Domain (LBD) of each nuclear receptor (FXR, PXR, VDR, LXR, CAR) to the desired concentration.
-
Prepare a mixture of the fluorescein-labeled coactivator peptide and the terbium-labeled anti-GST antibody.
-
-
Assay Assembly:
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the diluted nuclear receptor LBD to each well.
-
Add the fluorescein-coactivator peptide and terbium-anti-GST antibody mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate using a TR-FRET enabled plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein).
-
Data Analysis:
-
Calculate the 520/495 nm emission ratio for each well.
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.[9]
-
Comparative Analysis: Expected Outcomes
Based on fundamental principles of pharmacology and the known structure-activity relationships of nuclear receptor ligands, we can predict the likely outcomes of the proposed experiments.
The Impact of Glucuronidation on Receptor Binding
Glucuronidation is a key step in the detoxification and elimination of bile acids.[5] The addition of a glucuronic acid moiety dramatically increases the hydrophilicity of the molecule. Nuclear receptor ligand-binding pockets are predominantly hydrophobic in nature, designed to accommodate lipophilic endogenous ligands.
Caption: Hypothesis of Glucuronidation's Effect on Nuclear Receptor Binding.
Therefore, the bulky and charged glucuronide group of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt is expected to:
-
Introduce steric hindrance, preventing the steroid core from optimally fitting into the ligand-binding pocket.
-
Create energetically unfavorable interactions due to its hydrophilic nature within a hydrophobic environment.
This leads to the central hypothesis that Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt will exhibit significantly reduced or no agonist activity towards FXR, PXR, VDR, LXR, and CAR when compared to its parent compound, deoxycholic acid.
Predicted Comparative Activity Profile
The following table summarizes the expected comparative activity based on existing literature for deoxycholic acid and the scientific rationale for its glucuronidated metabolite. The EC50 values for Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt are hypothetical and represent the expected outcome of the proposed TR-FRET experiments.
| Compound | FXR | PXR | VDR | LXR | CAR |
| Deoxycholic Acid (DCA) | Agonist (µM range) | Weak Agonist | Weak Agonist | No/Minimal Activity | No/Minimal Activity |
| Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt | >100 µM (Inactive) | >100 µM (Inactive) | >100 µM (Inactive) | >100 µM (Inactive) | >100 µM (Inactive) |
EC50 values represent the concentration at which 50% of the maximal response is observed.
Discussion and Implications for Research
The anticipated lack of nuclear receptor activation by Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt has significant implications for researchers in drug development and metabolic studies.
-
Metabolite Safety Assessment: For therapeutic agents that are metabolized to this glucuronide, the data would suggest a low probability of off-target effects mediated by the nuclear receptors discussed. This simplifies safety and toxicity assessments.
-
Understanding Endogenous Signaling: The conversion of active DCA to an inactive glucuronide is a clear example of metabolic inactivation. This highlights the importance of considering the metabolic fate of signaling molecules when studying their physiological roles.
-
Tool Compound Selection: Researchers seeking to probe the effects of deoxycholic acid on cellular systems can be more confident that the observed effects are due to the parent compound, as its glucuronidated metabolite is likely inactive in terms of nuclear receptor signaling.
Conclusion
While deoxycholic acid is a known modulator of several nuclear receptors, its major metabolite, Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt, is strongly predicted to be inactive across a panel of key nuclear receptors including FXR, PXR, VDR, LXR, and CAR. This is attributed to the steric hindrance and unfavorable hydrophilic interactions introduced by the glucuronide moiety. The provided experimental framework using TR-FRET assays offers a robust method to empirically validate this hypothesis. A thorough understanding of the structure-activity relationships of bile acid metabolites is essential for advancing our knowledge of metabolic regulation and for the development of safer and more effective therapeutics.
References
- Chen, T., Xie, W., Agler, M., & Banks, M. (2003). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Methods in Molecular Biology, 226, 269-280.
- Thermo Fisher Scientific. (n.d.). LanthaScreen™ TR-FRET NR Coregulator Interaction Assays. Retrieved from the Thermo Fisher Scientific website.
- Thermo Fisher Scientific. (n.d.). LanthaScreen TR-FRET Retinoic Acid Receptor beta Coactivator Assay. Retrieved from the Thermo Fisher Scientific website.
- Li, T., & Chiang, J. Y. (2014). Nuclear receptor regulation of bile acid and drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 10(11), 1485-1498.
- Makishima, M., Okamoto, A. Y., Repa, J. J., Tu, H., Learned, R. M., Luk, A., ... & Mangelsdorf, D. J. (1999). Identification of a nuclear receptor for bile acids. Science, 284(5418), 1362-1365.
- Parks, D. J., Blanchard, S. G., Bledsoe, R. K., Chandra, G., Consler, T. G., Kliewer, S. A., ... & Willson, T. M. (1999). Bile acids: natural ligands for an orphan nuclear receptor. Science, 284(5418), 1365-1368.
- Staudinger, J. L., Goodwin, B., Jones, S. A., Hawkins-Brown, D., MacKenzie, K. I., LaTour, A., ... & Kliewer, S. A. (2001). The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity. Proceedings of the National Academy of Sciences, 98(6), 3369-3374.
- Xie, W., Radominska-Pandya, A., Shi, Y., Kramer, P. M., BUCK, J. R., & ROTH, M. D. (2001). An essential role for nuclear receptors in establishing and maintaining the blood-testis barrier. Endocrinology, 142(8), 3563-3567.
- Goodwin, B., Jones, S. A., Price, R. R., Watson, M. A., McKee, D. D., Moore, L. B., ... & Kliewer, S. A. (2000). A nuclear receptor that regulates the feedback regulation of bile acid synthesis. Molecular Cell, 5(4), 693-703.
- Chiang, J. Y. (2013). Bile acid metabolism and signaling. Comprehensive Physiology, 3(3), 1191-1212.
- Lefebvre, P., Cariou, B., Lien, F., Kuipers, F., & Staels, B. (2009). Role of bile acids and bile acid receptors in metabolic regulation. Physiological Reviews, 89(1), 147-191.
- Thomas, C., Pellicciari, R., Pruzanski, M., Auwerx, J., & Schoonjans, K. (2008). Targeting bile-acid signalling for metabolic diseases. Nature Reviews Drug Discovery, 7(8), 678-693.
- Barbier, O., Verreault, M., & Trottier, J. (2009). Regulation of endobiotics glucuronidation by ligand-activated transcription factors: physiological function and therapeutic potential. Expert Opinion on Drug Metabolism & Toxicology, 5(11), 1331-1345.
- Li, T., & Chiang, J. Y. (2015). Nuclear receptors in bile acid metabolism. Drug Metabolism Reviews, 47(1), 113-122.
- Li, T., & Chiang, J. Y. L. (2014). Bile acid signaling in metabolic disease and drug therapy. Pharmacological Reviews, 66(4), 948-983.
- Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annual Review of Pharmacology and Toxicology, 40(1), 581-616.
- Radominska-Pandya, A., Czernik, P. J., Little, J. M., Battaglia, E., & Lester, R. (1999). Structural and functional studies of UDP-glucuronosyltransferases. Drug Metabolism Reviews, 31(4), 817-899.
- Fisher, C. D., Lickteig, A. J., Augustine, L. M., Ranger, A. L., & Aleksunes, L. M. (2011). Chapter 10 - Regulation of drug-metabolizing enzyme and transporter expression by the farnesoid X receptor (FXR). In Comprehensive Toxicology (Second Edition) (pp. 169-197). Elsevier.
- European Union's Horizon 2020 research and innovation programme. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN.
- Thermo Fisher Scientific. (n.d.). Cell-Based Reporter Assays. Retrieved from the Thermo Fisher Scientific website.
- PubChem. (n.d.). Deoxycholic acid 3-glucuronide.
- Gadaleta, R. M., van Mil, S. W., Oldenburg, B., Siersema, P. D., Klomp, L. W., & van Erpecum, K. J. (2010). Bile acids and their nuclear receptor FXR: Relevance for hepatobiliary and gastrointestinal disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1801(7), 683-692.
- Reschly, E. J., & Krasowski, M. D. (2006). Evolution and function of the NR1I nuclear hormone receptor subfamily (VDR, PXR, and CAR) with respect to metabolism of xenobiotics and endogenous compounds. Current Drug Metabolism, 7(4), 349-365.
- Wikipedia. (n.d.). Glucuronidation.
- Benchchem. (n.d.). A Comparative Analysis of Isodeoxycholic Acid and Deoxycholic Acid Bioactivity.
- Gadaleta, R. M., & Moschetta, A. (2019). Farnesoid X receptor (FXR) and its signaling in the intestine. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(4), 515-524.
- Calkin, A. C., & Tontonoz, P. (2012). Transcriptional integration of metabolism by the nuclear sterol-activated receptors LXR and FXR. Nature Reviews Molecular Cell Biology, 13(4), 213-224.
- Fiorucci, S., Mencarelli, A., Palladino, G., & Cipriani, S. (2009). Bile-acid-activated receptors: targeting TGR5 and farnesoid-X-receptor in lipid and glucose disorders. Trends in Pharmacological Sciences, 30(11), 570-580.
- Laskar, M. G., Eriksson, M., & Rudling, M. (2017). Treatment with the natural FXR agonist chenodeoxycholic acid reduces clearance of plasma LDL whilst decreasing circulating PCSK9, lipoprotein(a) and apolipoprotein C-III. Journal of Internal Medicine, 281(6), 575-585.
- Radominska-Pandya, A., Little, J. M., & Czernik, P. J. (2000). Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions. Chemical Research in Toxicology, 13(12), 1211-1229.
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A Senior Application Scientist's Guide to the Statistical Analysis of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt Data
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deoxycholic Acid 3-O-β-D-Glucuronide: A Key Metabolic Conjugate
Deoxycholic acid (DCA), a secondary bile acid formed by the metabolic action of intestinal bacteria, plays a significant role in fat emulsification and absorption.[1] Its glucuronidated conjugate, Deoxycholic Acid 3-O-β-D-Glucuronide, is a critical component of bile acid metabolism and detoxification pathways.[2] Glucuronidation, a phase II metabolic process, increases the water solubility of DCA, facilitating its excretion.[2] From a clinical and research perspective, the accurate quantification of this glucuronide is paramount for understanding liver function, drug metabolism, and certain disease states. Furthermore, Deoxycholic Acid 3-O-β-D-Glucuronide disodium salt is recognized as an agonist for the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[3][4]
This guide will compare and contrast the primary analytical techniques for the quantification of Deoxycholic Acid 3-O-β-D-Glucuronide and provide a detailed framework for the statistical analysis of the resulting data.
Analytical Methodologies: A Comparative Overview
The quantification of bile acid glucuronides in biological matrices is predominantly achieved through two main approaches: direct analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and indirect analysis following enzymatic hydrolysis.
Direct Quantification by LC-MS/MS
LC-MS/MS offers high sensitivity and selectivity, allowing for the direct measurement of the intact glucuronide conjugate.[1][5][6] This method is often preferred as it reduces sample preparation time and avoids potential inaccuracies associated with incomplete enzymatic reactions.[5][6]
This protocol is a synthesis of validated methods for bile acid analysis and is designed to serve as a robust starting point for your laboratory.
Objective: To accurately quantify Deoxycholic Acid 3-O-β-D-Glucuronide in human plasma.
Materials:
-
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt analytical standard
-
Deoxycholic Acid-d4 (internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (charcoal-stripped for calibration standards)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare a stock solution of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt in methanol.
-
Prepare a stock solution of Deoxycholic Acid-d4 in methanol.
-
Serially dilute the stock solution to create calibration standards in charcoal-stripped plasma.
-
-
Sample Preparation (Protein Precipitation & SPE):
-
To 100 µL of plasma sample, standard, or blank, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deoxycholic Acid 3-O-β-D-Glucuronide: Precursor ion [M-H]⁻ → Product ion (e.g., loss of glucuronic acid)
-
Deoxycholic Acid-d4: Precursor ion [M-H]⁻ → Product ion
-
-
Optimize collision energy and other source parameters for maximum sensitivity.
-
-
Rationale for Experimental Choices:
-
Protein Precipitation: Acetonitrile is an effective and common choice for precipitating plasma proteins, which can interfere with the analysis and damage the LC column.
-
Solid Phase Extraction (SPE): SPE is a crucial step for sample clean-up and concentration of the analyte, leading to improved sensitivity and reduced matrix effects.
-
C18 Column: A C18 stationary phase provides excellent retention and separation for moderately nonpolar molecules like bile acids.
-
Negative Ionization Mode: Bile acids and their glucuronides readily form negative ions in the ESI source, making this the preferred mode for sensitive detection.
-
Internal Standard: The use of a stable isotope-labeled internal standard (Deoxycholic Acid-d4) is critical for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Indirect Quantification via Enzymatic Hydrolysis
This approach involves the enzymatic cleavage of the glucuronide moiety using β-glucuronidase, followed by the quantification of the liberated deoxycholic acid.[2] This method can be useful when an analytical standard for the glucuronide is unavailable or when the primary interest is the total concentration of the aglycone.
The choice of β-glucuronidase is critical for complete and efficient hydrolysis. Different enzyme preparations exhibit varying activities and optimal conditions.[7][8]
| Enzyme Source | Optimal pH | Key Characteristics |
| Helix pomatia | 4.0 - 4.5 | Often contains sulfatase activity. May require longer incubation times.[6] |
| Patella vulgata | Acidic | Effective for a range of bile acid glucuronides.[7] |
| Escherichia coli | More neutral | Generally shows high hydrolytic activity.[8] |
| Bovine Liver | 4.4 | Possesses both glucuronidase and sulfatase activity.[6] |
| Recombinant | Varies | Often highly purified, leading to cleaner samples and potentially faster reaction times.[9] |
Experimental Protocol: Enzymatic Hydrolysis of Deoxycholic Acid 3-O-β-D-Glucuronide
Objective: To hydrolyze Deoxycholic Acid 3-O-β-D-Glucuronide to deoxycholic acid for subsequent quantification.
Materials:
-
β-glucuronidase enzyme (e.g., from E. coli or a recombinant source)
-
Appropriate buffer (e.g., sodium acetate buffer for acidic pH, phosphate buffer for neutral pH)
-
Internal standard (Deoxycholic Acid-d4)
-
Acetonitrile
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 100 µL of the appropriate buffer containing the optimized amount of β-glucuronidase. The exact enzyme concentration should be empirically determined.[2]
-
-
Incubation:
-
Incubate the mixture at the optimal temperature for the chosen enzyme (typically 37°C to 55°C) for a predetermined time (ranging from 30 minutes to several hours).[9] The incubation time must be optimized to ensure complete hydrolysis.
-
-
Reaction Quenching and Protein Precipitation:
-
Add 300 µL of cold acetonitrile to stop the enzymatic reaction and precipitate proteins.
-
-
Further Processing and Analysis:
-
Proceed with the sample clean-up (e.g., SPE) and LC-MS/MS analysis as described in the direct quantification protocol, but with the MRM transitions set for deoxycholic acid and its internal standard.
-
Causality Behind Experimental Choices:
-
Enzyme Selection: The choice of enzyme depends on the specific glucuronide and the desired purity of the reaction. Recombinant enzymes are often preferred for their high specific activity and lack of contaminating sulfatases.[9]
-
pH and Temperature Optimization: The catalytic activity of enzymes is highly dependent on pH and temperature. These parameters must be optimized for each enzyme and substrate to ensure complete and efficient hydrolysis.
-
Incubation Time: Incomplete hydrolysis is a major source of error in this method. The incubation time must be sufficient to drive the reaction to completion.
Statistical Analysis of Analytical Data: Ensuring Data Integrity
Comparing Analytical Methods
When comparing the direct LC-MS/MS method with the indirect enzymatic hydrolysis method, or when validating a new method against a reference method, several statistical tests are employed.
Workflow for Method Comparison
Caption: Workflow for statistical comparison of two analytical methods.
-
Paired t-test: This test is used to determine if there is a statistically significant difference between the means of two paired sets of measurements. However, a non-significant result does not necessarily imply agreement.
-
Linear Regression: This analysis assesses the linear relationship between the two methods. For perfect agreement, the slope should be 1 and the intercept 0.[14]
-
Bland-Altman Plot: This is a powerful graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average. This plot helps to identify any systematic bias or outliers.
-
F-test: This test can be used to compare the variances of two methods, providing insight into their relative precision.
Rationale for Choosing a Statistical Test for Method Comparison:
| Experimental Question | Recommended Statistical Test | Rationale |
| Is there a significant mean difference between the two methods? | Paired t-test | Directly compares the central tendency of paired measurements. |
| How well do the results of the two methods correlate? | Pearson Correlation Coefficient | Measures the strength and direction of the linear relationship. Caution: High correlation does not imply agreement. |
| Is there a systematic bias between the two methods? | Bland-Altman Plot, Linear Regression (intercept) | Visualizes the magnitude and nature of the bias across the measurement range. The intercept of the regression line indicates the constant bias.[14] |
| Is there a proportional bias between the two methods? | Linear Regression (slope) | A slope deviating from 1 indicates a proportional difference between the methods.[14] |
| Are the precisions of the two methods different? | F-test | Compares the variances of the two sets of measurements. |
Statistical Analysis in Metabolomics and Biomarker Discovery
In broader research contexts, such as identifying bile acid profiles as biomarkers for disease, more advanced multivariate statistical methods are required to analyze complex datasets.[2][15][16][17][18]
Workflow for Metabolomic Data Analysis
Caption: A typical workflow for the statistical analysis of metabolomics data.
-
Principal Component Analysis (PCA): An unsupervised method used for dimensionality reduction and to visualize the overall structure of the data. It helps in identifying outliers and trends.
-
Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that is used to model the relationship between the metabolomic data and a predefined variable (e.g., disease state). It is effective for identifying variables that contribute to the separation between groups.[16]
-
Volcano Plot: A graphical representation that combines statistical significance (p-value) with the magnitude of change (fold change), allowing for the easy identification of significant metabolites.
-
Hierarchical Clustering: An algorithm that groups similar samples or metabolites together based on their expression patterns, often visualized as a heatmap.
Conclusion: A Framework for Rigorous and Defensible Science
The accurate quantification of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt is a critical task in many areas of biomedical research. This guide has provided a comprehensive overview of the primary analytical methodologies and, more importantly, the statistical frameworks necessary for their proper evaluation and for the interpretation of the resulting data.
As Senior Application Scientists, we advocate for a holistic approach where the analytical method and the statistical analysis are considered in tandem from the outset of any study. By understanding the "why" behind our experimental and analytical choices, we can ensure the generation of high-quality, reproducible, and scientifically sound data. This commitment to scientific integrity is the cornerstone of advancing our understanding of bile acid metabolism and its role in health and disease.
References
-
Goto, J., Sato, A., Suzaki, K., & Nambara, T. (1981). Studies on the comparative ability of beta-glucuronidase preparations to hydrolyze bile acid glucuronides. Chemical & Pharmaceutical Bulletin, 29(7), 1975-1980. [Link]
-
Marschall, H. U., Matern, H., Egestad, B., Matern, S., & Sjövall, J. (1989). Comparative abilities and optimal conditions for beta-glycosidase enzymes to hydrolyse the glucuronide, glucoside, and N-acetylglucosaminide conjugates of bile acids. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1003(3), 231-236. [Link]
-
Jena, J., et al. (2020). Bile acid indices as biomarkers for liver diseases II. PLoS ONE, 15(7), e0236943. [Link]
-
Giavarina, D. (2015). Statistics for Laboratory Method Comparison Studies. ResearchGate. [Link]
-
Simundic, A. M. (2013). Statistical analysis in method comparison studies part one. Acutecaretesting.org. [Link]
-
Gagné, S., et al. (2006). Enzymatic production of bile acid glucuronides used as analytical standards for liquid chromatography-mass spectrometry analyses. Molecular Pharmaceutics, 3(4), 438-445. [Link]
-
Roskar, R., & Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. [Link]
-
Ali, Z., & Bhaskar, S. B. (2016). Selection of Appropriate Statistical Methods for Data Analysis. Anesthesia: Essays and Researches, 10(3), 387-391. [Link]
-
Mina, A., et al. (2022). Optimisation of Benzodiazepine Immunoassay Using β-Glucuronidase Enzymatic Hydrolysis: A Comparison of Five Different β-Glucuronidase Enzymes. Journal of Biosciences and Medicines, 10, 7-15. [Link]
-
Trontelj, J., et al. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. [Link]
-
Restek Corporation. (2018). Evaluation of three beta-glucuronidase enzymes to determine the best hydrolysis conditions for urine samples in clinical toxicology. [Link]
-
Alnouti, Y., et al. (2020). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma. Metabolites, 10(7), 284. [Link]
-
Zhang, Y., et al. (2020). Dose-related liver injury of Geniposide associated with the alteration in bile acid synthesis and transportation. ResearchGate. [Link]
-
Li, Y., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Physiology, 13, 863574. [Link]
-
Laskar, A., et al. (2025). Integrating multi-omics in bile for biomarker discovery in cholangiocarcinoma. Hepatology Communications. [Link]
-
Laskar, A., et al. (2025). Integrating multi-omics in bile for biomarker discovery in cholangiocarcinoma. PubMed. [Link]
-
Ranganathan, P. (2021). An Introduction to Statistics: Choosing the Correct Statistical Test. Indian Journal of Critical Care Medicine, 25(Suppl 2), S184-S186. [Link]
-
Campbell, M. J. (2000). Study design and choosing a statistical test. The BMJ, 321(7252), 36-39. [Link]
-
Kim, H., et al. (2023). Development and Validation of an LC-Tandem Mass Spectrometry Method for Simultaneous Quantification of CYP3A4 Activity-Related Predictive Biomarkers in Human Urine. Biological and Pharmaceutical Bulletin, 46(3), 455-463. [Link]
-
Enago Academy. (2023). 7 Ways to Choose the Right Statistical Test for Your Research Study. [Link]
-
Wang, L., et al. (2020). Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study. Analytical Biochemistry, 601, 113723. [Link]
-
Shumaev, K., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7906. [Link]
Sources
- 1. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
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- 8. Comparative abilities and optimal conditions for beta-glycosidase enzymes to hydrolyse the glucuronide, glucoside, and N-acetylglucosaminide conjugates of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. Selection of Appropriate Statistical Methods for Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Introduction to Statistics: Choosing the Correct Statistical Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmj.com [bmj.com]
- 13. How to Choose the Right Statistical Test | Types and Examples [enago.com]
- 14. researchgate.net [researchgate.net]
- 15. Bile acid indices as biomarkers for liver diseases II: The bile acid score survival prognostic model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 18. Integrating multi-omics in bile for biomarker discovery in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
reproducibility of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt experiments
Executive Summary: The "Hidden" Variable in Metabolomics
In the quantitative analysis of bile acids, reproducibility is often compromised not by instrument sensitivity, but by the physicochemical behavior of reference standards. Deoxycholic Acid 3-O-β-D-Glucuronide (DCA-3G) is a critical Phase II metabolite, serving as a marker for cholestasis and UGT enzyme activity.[1]
However, a common failure point in longitudinal studies is the use of the Free Acid form versus the Disodium Salt form. This guide delineates why the Disodium Salt is the superior analytical standard for reproducibility, supported by mechanistic evidence and validated protocols.
The Chemistry of Variability: Salt vs. Free Acid
To achieve high precision (CV < 5%), researchers must understand the solubility and ionization differences between the two available forms of DCA-3G.[1]
Solubility & The "Invisible Precipitate"
The most significant source of error in DCA-3G quantification is the preparation of stock solutions.
-
The Free Acid Trap: The free acid form of DCA-3G has poor aqueous solubility (~0.24 g/L).[1] When researchers attempt to create aqueous stock solutions (or high-water content mobile phases) without precise pH adjustment, micro-precipitates form.[1] These are often invisible to the naked eye but cause massive signal fluctuation in LC-MS/MS.[1]
-
The Disodium Advantage: The disodium salt form is highly water-soluble (>333 g/L).[1] The ionic nature of the carboxylate and glucuronide moieties in the salt form ensures rapid, complete dissolution in aqueous buffers, eliminating the "invisible precipitate" variable.
Stoichiometry & Hygroscopicity
-
Correction Factor: The disodium salt (MW ~612.6 g/mol ) is significantly heavier than the free acid (MW ~568.7 g/mol ) due to the two sodium cations and potential hydration shells.
-
Protocol Requirement: You must apply a stoichiometric correction factor when calculating molar concentrations. Failure to correct for the sodium content results in a systematic concentration error of ~7-8%.[1]
Comparative Analysis: Selecting the Right Standard
The following table compares the Disodium Salt against common alternatives used in metabolomics.
| Feature | DCA-3G Disodium Salt (Recommended) | DCA-3G Free Acid | Enzymatic Generation (In-situ) |
| Solubility (Water) | High (>300 mg/mL) | Low (<0.3 mg/mL) | N/A (Matrix dependent) |
| pH Stability | Stable in neutral buffers | Prone to precipitation at pH < 5 | Variable |
| Quantification | Absolute (Gravimetric) | Relative (Risk of precipitation) | Relative (Requires calibration) |
| Ionization (ESI-) | Excellent (Pre-ionized) | Variable (pH dependent) | Matrix Suppression Risks |
| Use Case | Quantitative LC-MS/MS | Qualitative ID only | UGT Activity Assays |
Validated Experimental Protocol
Objective: Quantification of DCA-3G in Plasma using LC-MS/MS. Standard: Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt.
Reagent Preparation (The Self-Validating Step)
-
Stock Solution A (1 mg/mL): Dissolve DCA-3G Disodium Salt in 50:50 Methanol:Water .
-
Internal Standard (IS): Use DCA-d4 or Lithocholic Acid-Glucuronide-d4 .[1] Do not use a non-glucuronidated bile acid as IS, as their recovery rates differ during extraction.[1]
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice (4°C). Never heat to 37°C to avoid spontaneous hydrolysis.[1]
-
Aliquot 50 µL plasma into a low-binding 1.5 mL tube.
-
Add 150 µL ice-cold Acetonitrile containing IS (200 nM).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 mins at 4°C.
-
Transfer supernatant to a silanized glass vial.
LC-MS/MS Parameters[1][2]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 7.0).[1]
-
Note: Avoid acidic mobile phases (pH < 3).[1] Acid promotes hydrolysis of the ether glucuronide bond inside the column.
-
-
Mobile Phase B: Acetonitrile/Methanol (50:50).[1]
-
Ionization: ESI Negative Mode (COO- detection).
Visualizations
Metabolic Pathway: The Role of DCA-3G
This diagram illustrates the biological formation and excretion pathway, highlighting why DCA-3G is a marker for UGT activity.[1]
Caption: Figure 1. In vivo formation of DCA-3G via UGT enzymes.[1] The glucuronidation increases polarity, facilitating excretion via MRP2 transporters.
Analytical Workflow: Ensuring Reproducibility
This flowchart visualizes the critical decision points in the experimental protocol where the salt form prevents errors.
Caption: Figure 2. Analytical decision tree. Selecting the Disodium Salt ensures solubility, preventing the 'invisible precipitate' error common with Free Acid forms.
Scientific Integrity & Troubleshooting
Stability of Ether Glucuronides
DCA-3G is an ether glucuronide (linked at C3), which renders it chemically more stable than acyl-glucuronides (linked at C24).[1] However, it is not invincible.[1]
-
Self-Validation Check: If you observe high levels of free DCA in your "Standard Only" injection, your stock solution has hydrolyzed.[1] This usually happens if the stock was stored at room temperature or if the pH dropped below 3.0 [1].
Matrix Effects
Bile acids are subject to significant matrix effects in ESI.[1]
-
Solution: Use the Disodium Salt to prepare a calibration curve in the matching matrix (e.g., charcoal-stripped plasma) rather than neat solvent.[1] This accounts for ion suppression.[1]
References
-
Trottier, J., et al. (2006). "Enzymatic production of bile acid glucuronides used as analytical standards for liquid chromatography-mass spectrometry analyses."[1] Analytical Chemistry.
-
Perwaiz, S., et al. (2001). "Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry."[1] Journal of Lipid Research.
-
Sarafian, M. H., et al. (2015). "Bile acid profiling and quantification in biofluids using ultra-performance liquid chromatography tandem mass spectrometry."[1][2] Analytical Chemistry.
-
Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly."[1] Biopharmaceutics & Drug Disposition. (Cited for contrast on glucuronide stability mechanisms).
Sources
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt positive and negative controls
Technical Guide: Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt A Strategic Reference for Transporter Profiling, Metabolic Stability, and Signaling Assays
Executive Summary & Application Scope
Deoxycholic Acid 3-O-β-D-Glucuronide (DCA-3G) is a critical Phase II metabolite of the secondary bile acid Deoxycholic Acid (DCA). In drug development and hepatic physiology research, it serves a dual purpose: it is a negative control for bile acid signaling (FXR activation) and cytotoxicity, and a positive control (reference standard) for analytical quantification of bile acid detoxification.
Unlike its parent compound DCA, which is lipophilic, cytotoxic, and a potent nuclear receptor agonist, DCA-3G is a hydrophilic, detoxified conjugate destined for excretion. This distinct biological profile makes it an indispensable tool for validating the specificity of bile acid pathways.
Mechanistic Context: The Detoxification Pathway
To understand the utility of DCA-3G, one must map its formation and fate. DCA is formed in the intestine by bacterial 7α-dehydroxylation of Cholic Acid. Upon reabsorption (enterohepatic circulation), it is glucuronidated in the liver by UGT isoforms (primarily UGT1A3, UGT2B4, and UGT2B7) to form DCA-3G.
-
Key Distinction: Glucuronidation occurs at the C-3 position (ether glucuronide). This contrasts with C-24 (acyl glucuronides), which are often reactive. DCA-3G is stable and non-reactive.
Strategic Application: Positive & Negative Controls
A. Negative Control: FXR Signaling & Cytotoxicity
In assays screening for Farnesoid X Receptor (FXR) agonists, DCA is a known endogenous agonist. However, the addition of the glucuronide moiety at the C-3 position creates steric hindrance and polarity changes that abolish this activity.
-
Application: Use DCA-3G to prove that a cellular response is strictly dependent on the unconjugated bile acid structure.
-
Cytotoxicity: DCA induces apoptosis and mitochondrial stress in hepatocytes. DCA-3G is significantly less toxic, serving as a negative control to demonstrate that observed toxicity is due to the parent lipophile, not the metabolite.
B. Positive Control: Analytical & Efflux Standards
-
LC-MS/MS Standard: DCA-3G is the definitive reference material for quantifying bile acid pools. It allows researchers to distinguish between 3-O-glucuronides (stable) and 24-acyl-glucuronides (reactive/unstable).
-
Efflux Transporter Substrate: While OATP uptake of 3-glucuronides is often lower than that of sulfated bile acids, DCA-3G is a substrate for efflux pumps like MRP2 (ABCC2) and MRP3 (ABCC3) , driving its elimination into bile or blood.
Comparative Performance Guide
The following table contrasts DCA-3G with alternative controls in transporter and signaling assays.
| Feature | DCA-3G (This Product) | Deoxycholic Acid (Parent) | Estradiol-17β-Glucuronide (E2-17G) |
| Primary Role | Negative Control (Signaling) / Standard (Bioanalysis) | Positive Control (FXR Agonist / Toxicity) | Gold Standard (OATP1B1/1B3 Substrate) |
| OATP Uptake | Low / Variable Affinity | High Affinity | Very High Affinity (Probe Substrate) |
| MRP2/3 Efflux | Substrate (Elimination) | Poor Substrate | High Affinity Substrate |
| FXR Activation | Inactive (Steric hindrance) | Active (Agonist) | Inactive |
| Cytotoxicity | Low (Detoxified) | High (Apoptotic) | Low |
| Stability | High (Ether glucuronide) | High | Moderate (Hydrolysis risk) |
Scientist's Note: Do not use DCA-3G as a primary uptake probe for OATP1B1/1B3 phenotyping. Sulfated bile acids (e.g., Glycochenodeoxycholate-3-sulfate) or E2-17G are superior for that specific purpose due to higher Vmax/Km ratios. Use DCA-3G to study Phase II metabolic clearance and efflux .
Experimental Protocols
Protocol A: FXR Reporter Gene Assay (Negative Control Validation)
Objective: Demonstrate loss of agonist activity upon glucuronidation.
-
Cell System: HEK293T cells co-transfected with human FXR expression vector and a Luciferase reporter plasmid containing FXR Response Elements (FXRE).
-
Seeding: Seed cells at
cells/well in 96-well plates; incubate 24h. -
Treatment:
-
Positive Control: Treat with DCA (Parent) at dose range
. -
Negative Control: Treat with DCA-3G at equimolar concentrations (
). -
Vehicle: 0.1% DMSO.
-
-
Incubation: 24 hours at 37°C.
-
Readout: Lyse cells and measure Luciferase activity (RLU).
-
Expected Result: DCA induces a dose-dependent increase in RLU (typically 10-50 fold). DCA-3G should show no significant increase over vehicle, confirming the glucuronide masks the pharmacophore.
Protocol B: LC-MS/MS Quantification (Analytical Standard)
Objective: Precise separation of DCA-3G from other bile acid conjugates in plasma/urine.
-
Sample Prep: Protein precipitation of plasma (50 µL) with acetonitrile (150 µL) containing internal standard (DCA-d4). Centrifuge at 15,000 x g for 10 min.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for negative mode).
-
B: Acetonitrile/Methanol (50:50).
-
-
Gradient: 10% B to 95% B over 8 minutes.
-
MS Detection (Negative Mode - ESI):
-
Precursor Ion: m/z 567.3
(Calc. Mass of DCA-3G). -
Product Ion: m/z 391.3 (Loss of glucuronic acid moiety, -176 Da).
-
Collision Energy: Optimized (typically 30-40 eV).
-
-
Validation: Retention time must be distinct from DCA-24-glucuronide (acyl) and other isomers.
Visualizing the Assay Logic
References
-
Takehara, I. et al. (2017). "Investigation of Glycochenodeoxycholate Sulfate and Chenodeoxycholate Glucuronide as Surrogate Endogenous Probes for Drug Interaction Studies of OATP1B1 and OATP1B3." Pharmaceutical Research.
-
Trottier, J. et al. (2006). "Enzymatic production of bile acid glucuronides used as analytical standards for liquid chromatography-mass spectrometry analyses."[1] Molecular Pharmaceutics.
-
Carazo, A. et al. (2018). "Human OATP1B1 (SLCO1B1) transports sulfated bile acids and bile salts with particular efficiency."[2] Toxicology in Vitro.
-
Radominska-Pandya, A. et al. (2005). "Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver." Hepatology.
-
Yang, H. et al. (2015). "FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver." Journal of Lipid Research.
Sources
Safety Operating Guide
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt: Laboratory Disposal & Safety Guide
[1][2]
Executive Summary
This guide provides an operational framework for the handling and disposal of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt (CAS: 59274-67-8).[1][2] While glucuronidation is a metabolic detoxification pathway increasing water solubility, laboratory standards of these conjugates must be treated with the same rigor as their parent bile acids.
Critical Directive: Despite high water solubility (due to the disodium salt form), do not dispose of this substance down the drain. Standard laboratory compliance requires collection as chemical waste to prevent environmental bioaccumulation and interference with municipal water treatment biological cycles.
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties of the analyte is the first step in safe disposal. The disodium salt form significantly alters solubility compared to the parent deoxycholic acid.
Table 1: Physicochemical & Safety Profile
| Property | Specification | Operational Implication |
| Compound Name | Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt | Target Analyte |
| CAS Number | 59274-67-8 | Use for Waste Manifesting |
| Physical State | Solid (White to Off-white powder) | Dust generation risk |
| Solubility | High (Water/Methanol) | Mobile in aqueous environments |
| Acidity/Alkalinity | Basic (Disodium salt) | Incompatible with strong acids |
| Primary Hazard | Irritant (Skin/Eye/Respiratory) | Requires Standard PPE |
| Stability | Hygroscopic | Keep desiccated until disposal |
Mechanistic Insight: The Acid Hydrolysis Risk
Expert Note: You must segregate this compound from strong acids (e.g., HCl, H₂SO₄) in your waste stream.[1][2]
-
Mechanism: Strong acids can hydrolyze the O-glycosidic bond between the glucuronic acid and the steroid core.
-
Result: This releases free Deoxycholic Acid , which is significantly less water-soluble and can precipitate out of solution, potentially clogging waste lines or creating unexpected sludge in mixed-waste containers.[1][2]
Disposal Decision Logic
The following workflow dictates the disposal path based on the physical state of the waste (Solid powder vs. Liquid experimental residue).
Figure 1: Decision Logic Tree for the segregation and packaging of bile acid glucuronide waste.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Scenario: Disposal of expired reference standards or weighing boat residues.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste bin lined with a 6-mil polyethylene bag.[1][2]
-
Transfer: Transfer the solid carefully to avoid dust generation. If the powder is fine, perform this inside a fume hood.
-
Secondary Containment: If the primary container is a plastic bag, double-bag the waste to prevent rupture.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a cool, dry area away from oxidizers until EHS pickup.
Protocol B: Liquid Waste (Experimental Solutions)
Scenario: Disposal of LC-MS eluents or diluted stock solutions.
-
Segregation: Determine if the solvent is primarily aqueous or organic (e.g., Methanol/Acetonitrile).[2]
-
pH Verification (Critical): Before adding to a general aqueous waste container, ensure the container pH is neutral to basic (pH 7-10) .[1][2]
-
Rinsing: Triple-rinse the original glass vial with the compatible solvent (water or methanol) and add the rinsate to the liquid waste container.
-
Glassware: Defaced/cleaned vials should be disposed of in a "Glass/Sharps" container, not general trash.
Emergency Response: Spill Management
In the event of a benchtop spill, follow the SWIMS protocol (Stop, Warn, Isolate, Minimize, Stand by).[1][2]
Figure 2: Sequential workflow for managing minor laboratory spills of bile acid salts.
Cleanup Steps:
-
Avoid Dust: Do not dry sweep the powder. This aerosolizes the irritant.
-
Wet Method: Cover the powder with a paper towel dampened with water or a mild detergent solution.
-
Scoop: Wipe up the material, working from the outside in to prevent spreading.
-
Decontaminate: Wipe the surface with 70% Ethanol or Isopropanol to remove sticky glucuronide residues.
Regulatory Compliance Context
This protocol adheres to the principles outlined in the Resource Conservation and Recovery Act (RCRA) and Prudent Practices in the Laboratory .
-
Waste Classification: While Deoxycholic Acid Glucuronide is not explicitly listed on the EPA "P" or "U" lists, it is classified as a chemical waste due to its bioactive nature and potential aquatic toxicity.
-
Zero Discharge: The "Disodium Salt" designation implies high water solubility. However, dilution is not a solution. The EPA strictly regulates the introduction of pharmaceutical standards into sanitary sewer systems.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20849182, Chenodeoxycholic acid 3-glucuronide (Analogous Structure).[1][2] Retrieved from [Link][1][2]
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[1][2] Retrieved from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1][2] Retrieved from [Link]
Personal protective equipment for handling Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt
[1][2]
Part 1: Executive Safety Directives
As researchers, we often underestimate metabolites compared to their parent compounds. However, Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt presents a dual challenge: it retains the bioactive properties of secondary bile acids (potential cytotoxicity at high concentrations) and possesses the physical hazards of a fine, hygroscopic salt.[1][2]
This guide moves beyond generic "safety first" slogans. It provides a logistical framework to protect both the operator from exposure and the compound from degradation.
The Core Hazard Profile
-
Bioactivity: As a secondary bile acid conjugate, this compound targets FXR/TGR5 receptors and can disrupt cell membranes at high molarity. It is an irritant to mucosal membranes (eyes, respiratory tract).[1][2]
-
Physical Chemistry: Being a disodium salt, it is highly hygroscopic . Exposure to ambient humidity not only degrades the physical form (causing clumping) but alters the effective molecular weight, ruining downstream stoichiometric precision in metabolic assays.[1][2]
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in dry powder form.
| Protection Zone | Required Equipment | Technical Rationale (The "Why") |
| Respiratory | N95 / P2 Respirator (Minimum) | Particle Size: Glucuronide salts often form fine dusts (<10 µm) during weighing.[1][2] Inhalation allows direct access to the bloodstream via alveolar capillaries, bypassing first-pass metabolism. |
| Ocular | Chemical Splash Goggles (Not just safety glasses) | Irritancy: Bile salts are potent surfactants.[1][2] Contact with the corneal surface causes immediate protein denaturation and severe irritation. Goggles seal against airborne dust.[3] |
| Dermal (Hand) | Nitrile Gloves (Double-gloving recommended) | Permeation: Latex is insufficient for organic salts.[1][2] Nitrile (min 0.11mm thickness) provides chemical resistance.[1][2] Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin. |
| Body | Lab Coat (High-neck, cuffed) | Fomite Control: Prevents accumulation of bioactive dust on street clothes, which could transport the compound outside the containment zone.[1][2] |
Engineering Controls (Primary Barrier)
Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood:
-
Velocity: Maintain face velocity between 0.3 – 0.5 m/s.
-
Placement: All weighing and solubilization must occur inside the hood. The PPE listed above is the secondary line of defense; the airflow is the primary.
Part 3: Operational Protocols
A. The "Zero-Moisture" Weighing Protocol
Objective: Prevent hygroscopic degradation while ensuring precise mass measurement.[1][2]
-
Equilibration: Remove the vial from -20°C storage. Place it in a desiccator inside the fume hood. Allow it to reach room temperature (approx. 30 mins) before opening.
-
Reasoning: Opening a cold vial in humid lab air causes immediate condensation, turning the powder into a sticky gum.
-
-
Static Control: Use an anti-static gun or ionizer on the spatula and weigh boat.
-
Reasoning: Dry glucuronide salts are static-prone and will "jump" off the spatula, creating an inhalation hazard and mass error.
-
-
Transfer: Weigh by difference. Do not return excess powder to the stock vial to prevent cross-contamination.
B. Solubilization Strategy
-
Solvent: Water or Methanol (highly soluble due to disodium moiety).[1][2]
-
Technique: Add solvent to the powder, not powder to solvent, to prevent aerosolization (puffing).[1][2]
-
Storage of Solution: Aliquot immediately. Avoid repeated freeze-thaw cycles which can hydrolyze the glucuronide bond.
C. Exposure & Spill Response Workflow
Figure 1: Decision logic for spill remediation. Note the critical prohibition of sweeping dry powder.
Part 4: Waste Disposal & Deactivation
Do not treat this as general trash. Glucuronides can be deconjugated by environmental bacteria, releasing the parent Deoxycholic Acid into the water system.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into Hazardous Chemical Solid Waste (Incineration stream).
-
Liquid Waste: Collect in a dedicated carboy labeled "Organic Solvents + Bioactive Salts."
-
Sink Disposal: Strictly Prohibited. Even though it is water-soluble, it is an environmental pollutant.
Part 5: Scientific Context (Mechanism of Action)[1][2]
Understanding the pathway helps reinforce why safety is critical.
Figure 2: The metabolic pathway.[1][2] The glucuronide is the body's attempt to detoxify the parent acid; however, in the lab, we handle it in concentrated, purified forms that exceed physiological safety limits.[1][2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20849182, Chenodeoxycholic acid 3-glucuronide (Analogous Structure).[1][2] Retrieved from [Link][1][2]
-
Perreault, M., et al. (2013). Role of Glucuronidation for Hepatic Detoxification and Urinary Elimination of Toxic Bile Acids. PLoS ONE. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
